molecular formula C7H12N2O2 B1292079 3-Oxa-1,8-diazaspiro[4.5]decan-2-one CAS No. 945947-99-9

3-Oxa-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B1292079
CAS No.: 945947-99-9
M. Wt: 156.18 g/mol
InChI Key: HEFDAMYVQYIFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-1,8-diazaspiro[4.5]decan-2-one (CAS 945947-99-9) is a high-value spirocyclic chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines oxygen and nitrogen heterocycles in a rigid spiro framework, making it a versatile building block for the synthesis of novel molecular entities . Its primary research application is as a key intermediate in the discovery and development of potent and selective kinase inhibitors. Specifically, this spirocyclic scaffold has been utilized in the structure-based design of 2-aminopyridine compounds that act as inhibitors of the Mediator complex-associated kinases CDK8 and CDK19 . Dysregulation of CDK8, in particular, has been implicated as a putative oncogene in cancers such as colorectal cancer, and inhibitors targeting this pathway show promise for anticancer therapeutics . The structure provides diverse synthetic handles, allowing researchers to explore novel chemical space and tailor pharmacological profiles for activity against a range of biological targets . As a sophisticated pharmaceutical intermediate, it is crucial for chemists engaged in the synthesis of new drug candidates. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

3-oxa-1,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-9-7(5-11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFDAMYVQYIFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one: Synthesis, Characterization, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological significance of the novel spirocyclic compound, 3-Oxa-1,8-diazaspiro[4.5]decan-2-one. Due to the limited availability of published data on this specific molecule, this document leverages information on structurally related compounds to offer a predictive and practical resource for its synthesis and evaluation.

Core Chemical Properties

This compound is a heterocyclic organic compound featuring a spirocyclic system that joins an oxazolidinone ring and a piperidine ring. The core structure suggests potential for biological activity, as similar scaffolds have been explored in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 945947-99-9[1]
Molecular Formula C₇H₁₂N₂O₂[1]
Molecular Weight 156.18 g/mol [1]
Appearance Solid (predicted)-
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not Available-
InChI InChI=1S/C7H12N2O2/c10-6-9-7(5-11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)-
InChIKey HEFDAMYVQYIFOH-UHFFFAOYSA-N-
Purity (Typical) ≥98%[1]

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The following workflow outlines a plausible synthetic and analytical cascade.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1. N-Boc-4-amino-4-(hydroxymethyl)piperidine Synthesis B 2. Cyclization to form the Oxazolidinone Ring A->B C 3. Deprotection of the Piperidine Nitrogen B->C D Column Chromatography C->D E NMR Spectroscopy (1H, 13C) D->E F FTIR Spectroscopy E->F G Mass Spectrometry (e.g., ESI-MS) F->G H Purity Analysis (e.g., HPLC) G->H

Caption: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar spiro-oxazolidinone-piperidines and may require optimization.

Step 1: Synthesis of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

This starting material can be synthesized from a suitable precursor or procured from commercial suppliers.

Step 2: Formation of the Oxazolidinone Ring

  • Dissolve tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in a suitable aprotic solvent such as anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude Boc-protected spiro-oxazolidinone.

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated to yield the crude this compound.

  • The final product should be purified by column chromatography on silica gel.

Predicted Spectroscopic Data

The following table provides predicted spectroscopic characteristics based on the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks/Signals
FTIR (cm⁻¹) ~3300 (N-H stretch, piperidine), ~1750 (C=O stretch, oxazolidinone), ~1250 (C-O-C stretch, oxazolidinone)
¹H NMR (ppm) Signals corresponding to the piperidine ring protons (likely in the 2.5-3.5 ppm region), a signal for the N-H proton of the piperidine, and a signal for the CH₂ protons of the oxazolidinone ring.
¹³C NMR (ppm) A signal for the carbonyl carbon of the oxazolidinone (~155-160 ppm), signals for the spiro carbon, and signals for the carbons of the piperidine and oxazolidinone rings.
Mass Spec (m/z) [M+H]⁺ at approximately 157.09.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, structurally related compounds, particularly 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been investigated as antihypertensive agents. These related compounds have been shown to act as α-adrenergic receptor antagonists. This suggests that this compound may also interact with adrenergic receptors.

Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine and epinephrine. They play a crucial role in the central and peripheral nervous systems, regulating processes such as heart rate, blood pressure, and metabolism.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling AdrenergicReceptor Adrenergic Receptor GProtein G-Protein AdrenergicReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates CellularResponse Physiological Response (e.g., change in blood pressure) Effector->CellularResponse Leads to Ligand Ligand (e.g., Norepinephrine) Ligand->AdrenergicReceptor Activates Antagonist This compound (Potential Antagonist) Antagonist->AdrenergicReceptor Blocks

Caption: Potential interaction of this compound with the adrenergic signaling pathway.

Experimental Protocol for Biological Evaluation: Radioligand Binding Assay

To investigate the potential interaction of this compound with adrenergic receptors, a competitive radioligand binding assay is a standard and effective method.

Objective: To determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype (e.g., α₁).

Materials:

  • Cell membranes prepared from a cell line or tissue expressing the adrenergic receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]-prazosin for α₁-adrenergic receptors).

  • This compound (test compound).

  • Non-specific binding control (a known high-affinity ligand for the receptor, e.g., phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + radioligand + assay buffer.

    • Non-specific Binding: Cell membranes + radioligand + excess non-specific binding control.

    • Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While this compound is a compound with limited currently available data, its core structure is of significant interest to the medicinal chemistry community. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed methodologies and predictive data offer a starting point for researchers to explore the potential of this and related spirocyclic systems in drug discovery and development. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this novel molecule.

References

In-depth Technical Guide: 3-Oxa-1,8-diazaspiro[4.5]decan-2-one (CAS 945947-99-9)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific and technical data for 3-Oxa-1,8-diazaspiro[4.5]decan-2-one reveals that this compound is a known chemical entity, primarily available as a research chemical, but lacks detailed characterization in publicly accessible literature. While its basic chemical properties are established, extensive data on its synthesis, biological activity, and mechanism of action are not available, precluding the creation of a detailed technical whitepaper with experimental protocols and pathway visualizations at this time.

This document summarizes the available information and highlights the areas where data is currently absent.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a spirocyclic system, which incorporates both an oxazolidinone and a piperidine ring. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 945947-99-9Chemical Supplier Catalogs
Molecular Formula C₇H₁₂N₂O₂[1][2]
Molecular Weight 156.18 g/mol [1][2]
Physical Form Solid[2]
Purity Typically ≥95% - 98%[1][2]
InChI Key HEFDAMYVQYIFOH-UHFFFAOYSA-N[2]

Note: Detailed physical properties such as melting point, boiling point, and solubility data are not consistently reported in available sources.

Synthesis and Spectroscopic Data

A thorough search of scientific databases and patent literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. While synthetic routes for structurally related compounds, such as other diazaspiro[4.5]decane isomers, have been published, a direct and reproducible method for this specific molecule is not publicly documented.[3][4]

Similarly, no published spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could be located. This information would be critical for the structural confirmation and quality control of the compound in a research or drug development setting.

Biological Activity and Mechanism of Action

There is currently no published research detailing the biological activity of this compound. Studies on related spirocyclic scaffolds have shown a wide range of biological activities, including antihypertensive effects and roles as inhibitors of various enzymes.[3][4] However, it is not possible to extrapolate these findings to the title compound without specific experimental data.

Consequently, there is no information regarding its mechanism of action, potential molecular targets, or any associated signaling pathways.

Experimental Protocols and Visualizations

Due to the absence of published experimental studies involving this compound, no experimental protocols can be provided. Furthermore, the lack of information on its biological function means that no signaling pathway or experimental workflow diagrams can be generated.

Conclusion for Researchers and Drug Development Professionals

This compound (CAS 945947-99-9) represents a chemical scaffold that is commercially available but scientifically uncharacterized in the public domain. For researchers and drug development professionals, this presents both a challenge and an opportunity.

  • Challenge: The lack of existing data means that any investigation into this molecule would need to start from a foundational level, including the development or optimization of a synthetic route, full analytical characterization, and broad screening to identify any potential biological activity.

  • Opportunity: As an unexplored molecule, it holds the potential for novel biological activity. Its spirocyclic nature, incorporating features of both piperidines and oxazolidinones—privileged structures in medicinal chemistry—suggests it may be a valuable building block or a starting point for the development of new therapeutic agents.

Any organization intending to work with this compound would need to invest in its initial chemical and biological profiling to unlock its potential. Future research is required to determine if this compound has any utility in drug discovery and development.

References

Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its analogs, a class of compounds investigated for their potential as antihypertensive agents. The core of this guide is based on the methodologies reported in the scientific literature, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic workflows.

Introduction

The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold represents a significant heterocyclic system in medicinal chemistry. These spiro compounds, characterized by a unique three-dimensional structure, have been the subject of research due to their biological activities. Notably, certain analogs have demonstrated α-adrenergic blocking properties, highlighting their potential in the management of hypertension.[1][2] This guide will delve into the synthetic routes for the preparation of these molecules, providing a practical resource for researchers in the field.

Synthetic Pathways

The synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its analogs can be achieved through a multi-step sequence starting from readily available materials. The general approach involves the construction of a key intermediate, an amino acid ester, followed by cyclization to form the spiro-oxazolidinone ring system. Subsequent functionalization of the piperidine nitrogen allows for the introduction of various substituents to explore structure-activity relationships.

A representative synthetic workflow is depicted below:

G cluster_0 Synthesis of the Spiro-oxazolidinone Core cluster_1 N-Alkylation of the Piperidine Ring A 1-Amino-1-cyanocyclohexane B Ethyl 1-aminocyclohexanecarboxylate A->B  H2SO4, EtOH Reflux C 1-Oxa-3,8-diazaspiro[4.5]decan-2-one B->C  ClCO2Et, Base Then heat D 1-Oxa-3,8-diazaspiro[4.5]decan-2-one F 8-Substituted-1-oxa-3,8-diazaspiro[4.5]decan-2-one D->F E Desired N-substituent precursor (e.g., R-X) E->F  Base, Solvent

A generalized synthetic workflow for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its N-substituted analogs.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and a representative analog.

Synthesis of Ethyl 1-Aminocyclohexanecarboxylate

This procedure outlines the conversion of 1-amino-1-cyanocyclohexane to the corresponding amino acid ester, a crucial intermediate.

Procedure:

  • A solution of 1-amino-1-cyanocyclohexane (100 g, 0.805 mol) in ethanol (600 mL) is prepared in a 2-L three-necked flask equipped with a mechanical stirrer, a condenser, and an addition funnel.

  • Concentrated sulfuric acid (200 mL) is added dropwise to the stirred solution, maintaining the temperature below 30 °C with an ice bath.

  • After the addition is complete, the reaction mixture is heated to reflux for 6 hours.

  • The mixture is then cooled and poured into 2 L of ice water.

  • The aqueous solution is made basic (pH > 10) by the addition of 50% sodium hydroxide solution.

  • The product is extracted with diethyl ether (3 x 500 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield ethyl 1-aminocyclohexanecarboxylate as an oil.

Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one

This protocol describes the cyclization of the amino acid ester to form the spiro-oxazolidinone core.

Procedure:

  • To a stirred solution of ethyl 1-aminocyclohexanecarboxylate (50 g, 0.29 mol) and triethylamine (32.3 g, 0.32 mol) in toluene (500 mL) at 0 °C, a solution of ethyl chloroformate (34.7 g, 0.32 mol) in toluene (100 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then filtered to remove the triethylamine hydrochloride salt, and the filtrate is concentrated under reduced pressure.

  • The resulting residue is heated at 150 °C for 3 hours.

  • Upon cooling, the solid product is triturated with diethyl ether and collected by filtration to give 1-Oxa-3,8-diazaspiro[4.5]decan-2-one.

Synthesis of 8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

This procedure illustrates the N-alkylation of the piperidine nitrogen with an indolylethyl moiety.

Procedure:

  • A mixture of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (10 g, 0.059 mol), 3-(2-chloroethyl)indole (10.6 g, 0.059 mol), and anhydrous sodium carbonate (12.5 g, 0.118 mol) in N,N-dimethylformamide (200 mL) is heated at 80 °C for 12 hours.

  • The reaction mixture is cooled and poured into water (1 L).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one.

Quantitative Data

The following tables summarize the physical and spectroscopic data for the parent compound and a selection of its analogs.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneC₈H₁₂N₂O₂168.19165-16775
8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-oneC₁₈H₂₁N₃O₂311.38210-21268
4-Ethyl-8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-oneC₂₀H₂₅N₃O₂339.43188-19062

Table 1: Physical Properties of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and Analogs.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Oxa-3,8-diazaspiro[4.5]decan-2-one1.40-1.75 (m, 10H, cyclohexyl), 2.85 (t, 4H, piperidine CH₂), 8.50 (br s, 1H, NH)24.5, 34.0, 48.5, 60.0, 158.0
8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one1.40-1.80 (m, 10H, cyclohexyl), 2.60-2.90 (m, 8H, piperidine CH₂ and ethyl CH₂), 6.90-7.70 (m, 5H, indole), 8.10 (br s, 1H, indole NH), 8.50 (br s, 1H, oxazolidinone NH)23.0, 24.5, 34.0, 52.0, 58.0, 60.0, 111.0, 112.0, 118.5, 119.0, 121.5, 122.0, 127.0, 136.0, 158.0

Table 2: NMR Spectroscopic Data for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and a Key Analog. (Note: Specific peak assignments and coupling constants would be determined from the actual spectra).

Structure-Activity Relationships and Biological Effects

Research into this class of compounds has revealed that substitutions at the 8-position of the piperidine ring significantly influence their biological activity. For instance, the introduction of a 2-(3-indolyl)ethyl group at this position confers α-adrenergic blocking activity.[1] Further modifications, such as the introduction of a 4-ethyl group on the oxazolidinone ring, have been shown to modulate this activity.[1]

The proposed mechanism of action for the antihypertensive effects of these compounds involves the blockade of α-adrenergic receptors. This interaction is visualized in the following diagram:

G cluster_0 Adrenergic Signaling cluster_1 Mechanism of Action A Norepinephrine B α-Adrenergic Receptor A->B Binds to C Vasoconstriction B->C Activates D 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Analog E α-Adrenergic Receptor D->E Antagonist F Blocked Receptor E->F G Inhibition of Vasoconstriction F->G Leads to

References

Spectroscopic Analysis of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of the novel heterocyclic compound, 3-Oxa-1,8-diazaspiro[4.5]decan-2-one. While specific experimental data for this compound is not widely available in public databases, this document outlines the standard methodologies and data presentation formats crucial for its analysis in a research and development setting.

Compound Information:

PropertyValue
IUPAC Name This compound
CAS Number 945947-99-9
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol

Spectroscopic Data Summary

The following tables are structured to present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Note: At the time of this publication, specific experimental data for this compound is not publicly available. These tables serve as a template for data presentation.

Table 1: NMR Spectroscopic Data

¹H NMR (ppm) ¹³C NMR (ppm)
Data not availableData not available

Table 2: IR Spectroscopic Data

Wavenumber (cm⁻¹) Functional Group Assignment
Data not available

Table 3: Mass Spectrometry Data

m/z Relative Intensity (%) Fragment Assignment
Data not available

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data outlined above. These protocols are based on standard laboratory practices and can be adapted for the specific instrumentation available.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific solvent.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a longer acquisition time or a greater number of scans compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and identify the chemical shifts and coupling constants.

    • Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups (e.g., C=O, N-H, C-O).

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation (for ESI):

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquisition (ESI):

    • Acquire the mass spectrum in positive or negative ion mode.

    • Optimize the ion source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

  • Data Processing:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to aid in structure elucidation.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Navigating the Therapeutic Potential of Diazaspiro[4.5]decan-2-one Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Biological Activities of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one Derivatives and Related Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

The spirocyclic scaffold, particularly the diazaspiro[4.5]decan-2-one core, represents a privileged structure in medicinal chemistry, offering a unique three-dimensional arrangement of atoms that can effectively probe biological targets. While the specific biological activity of this compound derivatives remains largely unexplored in publicly available literature, a wealth of research has focused on closely related isomers and analogs. This technical guide provides a comprehensive overview of the significant biological activities exhibited by these related compounds, offering valuable insights for researchers and drug development professionals interested in this chemical space. The following sections will delve into the diverse therapeutic applications of these derivatives, from antihypertensive and cognitive-enhancing effects to anticancer and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are provided to facilitate a deeper understanding and guide future research endeavors.

Biological Activities of Diazaspiro[4.5]decan-2-one Analogs

Research into diazaspiro[4.5]decan-2-one derivatives has revealed a broad spectrum of pharmacological activities, contingent on the specific arrangement and substitution of the heterocyclic core.

Antihypertensive Activity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been investigated for their potential as antihypertensive agents. These compounds have been shown to act as alpha-adrenergic blockers.[1] Specifically, compounds were designed and screened for their ability to lower blood pressure in spontaneous hypertensive rats.[1] Structure-activity relationship (SAR) studies revealed that substitution at the 4-position of the spirocyclic core was crucial for activity, with the 4-ethyl substituted compound demonstrating maximal potency.[1] Further investigations in canine models showed that these derivatives exhibit alpha-adrenergic antagonism, with some compounds showing a preference for α1-adrenoceptors and others for α2-adrenoceptors.[1]

Muscarinic M1 Receptor Agonism of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives

Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic agonists, which are of interest for the treatment of cognitive disorders such as Alzheimer's disease.[2] The lead compound in one study, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, demonstrated high affinity for both M1 and M2 receptors.[2] This compound exhibited antiamnesic activity in a rat passive avoidance task and stimulated phosphoinositide hydrolysis in rat hippocampal slices, confirming its partial agonistic activity at M1 muscarinic receptors.[2][3]

Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and screened for their antitumor properties.[4] These compounds were tested against various cancer cell lines, including A549 (human lung cancer), MDA-MB-231 (breast cancer), and HeLa (human cervical cancer), with several derivatives showing moderate to potent activity.[4] For instance, compound 6d was most effective against the A549 cell line, while compound 8d showed the strongest cytotoxicity against the MDA-MB-231 cell line.[4] Mechanistic studies indicated that some of these compounds can induce cell cycle arrest at the G2 phase.[4]

TYK2/JAK1 Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Derivatives

In the realm of inflammatory diseases, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[5] These kinases are crucial components of signaling pathways for various pro-inflammatory cytokines. A lead compound from this series, compound 48 , displayed excellent potency against TYK2 and JAK1 with significant selectivity over JAK2.[5] This compound also demonstrated superior anti-inflammatory efficacy compared to tofacitinib in a model of acute ulcerative colitis, mediated by the regulation of TYK2/JAK1-dependent genes and the differentiation of T helper cells.[5]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of various diazaspiro[4.5]decan-2-one derivatives.

Table 1: Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives [4]

CompoundA549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)
6b --0.18
6d 0.26--
8d -0.10-

Table 2: TYK2/JAK1 Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives [5]

CompoundTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)
48 637>851

Experimental Protocols

General Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives[4]

A general synthetic route involves the reaction of 4-aminophenol with glycolic acid to form an intermediate amide. This is followed by an oxidative cyclization to yield the spirodienone core. Subsequent modifications, such as Michael addition and cyclopropanation, are performed to introduce diversity and modulate the biological activity of the final compounds.

  • Step 1: Amide Formation: 4-aminophenol and glycolic acid are reacted in the presence of a coupling agent to form the corresponding amide.

  • Step 2: Oxidative Cyclization: The amide intermediate undergoes an oxidative cyclization reaction, often catalyzed by a metal species, to form the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core.

  • Step 3: Derivatization: The core structure is further modified. For example, Michael addition with a nucleophilic reagent or cyclopropanation using trimethyl sulfoxide iodide and sodium hydride can be employed to introduce various substituents.

In Vitro Antitumor Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines (e.g., A549, MDA-MB-231, HeLa) is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)[1]

The in vivo antihypertensive effects of the compounds are assessed using the spontaneously hypertensive rat (SHR) model.

  • Animal Model: Male or female SHRs of a specific age and weight range are used.

  • Compound Administration: The test compounds are administered to the rats, typically via oral gavage or intraperitoneal injection, at various doses. A vehicle control group is also included.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured at different time points post-administration using a non-invasive tail-cuff method.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated and compared between the treated and control groups to determine the antihypertensive efficacy of the compounds.

Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling Pathway

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been identified as alpha-adrenergic blockers. The diagram below illustrates the general signaling pathway for α1- and α2-adrenergic receptors.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_alpha2 α2-Adrenergic Receptor Pathway Ligand1 Norepinephrine/ Epinephrine Receptor1 α1-Adrenergic Receptor Ligand1->Receptor1 Gq Gq Protein Receptor1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response1 Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response1 PKC->Response1 Ligand2 Norepinephrine/ Epinephrine Receptor2 α2-Adrenergic Receptor Ligand2->Receptor2 Gi Gi Protein Receptor2->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response2

Caption: Alpha-Adrenergic Receptor Signaling Pathways.

M1 Muscarinic Receptor Signaling Pathway

1-Oxa-2,8-diazaspiro[4.5]decan-3-one derivatives act as M1 muscarinic agonists, which are coupled to the Gq protein and activate the phospholipase C pathway.

M1_Muscarinic_Signaling Ligand Acetylcholine / M1 Agonist Receptor M1 Muscarinic Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Response Cellular Responses (e.g., Neuronal Excitation, Cognitive Enhancement) Ca2->Response PKC->Response

Caption: M1 Muscarinic Receptor Signaling Cascade.

TYK2/JAK1 Signaling Pathway

The anti-inflammatory effects of 2,8-diazaspiro[4.5]decan-1-one derivatives are mediated through the inhibition of the TYK2/JAK1 signaling pathway, which is activated by various cytokines.

TYK2_JAK1_Signaling Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2 Inhibitor->JAK1

Caption: TYK2/JAK1 Cytokine Signaling Pathway Inhibition.

General Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel diazaspiro[4.5]decan-2-one derivatives.

Drug_Discovery_Workflow A Compound Design & Library Synthesis B In Vitro Screening (e.g., Binding Assays, Enzyme Inhibition) A->B C Cell-Based Assays (e.g., Cytotoxicity, Signaling) B->C D Hit Identification C->D D->A Iterate E Lead Optimization (SAR Studies) D->E Hits E->B F In Vivo Efficacy Studies (Animal Models) E->F G ADME/Tox Profiling F->G H Preclinical Candidate Selection G->H H->E Refine

Caption: Drug Discovery Workflow for Novel Compounds.

References

The Potential of Spiro[4.5]decane Scaffolds as Alpha-Adrenergic Blockers: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the potential of the spiro[4.5]decane scaffold, specifically the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series, as alpha-adrenergic blockers, based on available scientific literature. Direct research on "3-Oxa-1,8-diazaspiro[4.5]decan-2-one" as an alpha-adrenergic blocker is not prominently available in the reviewed literature. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Alpha-Adrenergic Blockade

Alpha-adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine.[1] They are integral to the sympathetic nervous system, playing a crucial role in regulating vascular tone, smooth muscle contraction, and various metabolic processes.[2][3] Alpha-blockers are pharmacological agents that antagonize these receptors, leading to therapeutic effects such as vasodilation and relaxation of smooth muscle.[4] These agents are primarily used in the management of hypertension, benign prostatic hyperplasia (BPH), and pheochromocytoma.[3][5]

The alpha-1 adrenoceptors, upon activation, couple to Gq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), collectively leading to cellular responses like smooth muscle contraction.[1][6]

The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Scaffold: A Novel Class of Alpha-Adrenergic Blockers

Research into novel antihypertensive agents has led to the exploration of various chemical scaffolds. One such scaffold of interest is the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core. A study by Freed, M. E., et al., investigated a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for their antihypertensive and alpha-adrenergic blocking properties.[7]

Structure-Activity Relationship Highlights

The study synthesized and evaluated forty-three new compounds with substitutions at the 8-position. Key findings from this research include:

  • Substituents at the 8-position are crucial for activity. The nature of the substituent dictates the potency and selectivity of the compound.

  • 8-[2-(3-indolyl)ethyl] substitution: Compounds with this moiety, particularly with further substitution at the 4-position of the spiro ring system, showed significant activity. The 4-ethyl substituted compound was identified as the most active in this series.[7]

  • Alpha-1 vs. Alpha-2 Selectivity: The study revealed that different substituents could confer selectivity for alpha-1 or alpha-2 adrenoceptors.

    • Compound 8 (8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one) was found to be more selective for the alpha-1 adrenoceptor .[7]

    • Compound 29 (3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one) was primarily an alpha-2 adrenoceptor antagonist .[7]

This differential selectivity is a significant finding, as it suggests the potential for fine-tuning the pharmacological profile of these compounds for different therapeutic applications.

Quantitative Data Summary

The following table summarizes the key findings from the aforementioned study on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.[7]

Compound IDStructure (at position 8)Primary ActivityReceptor Selectivity
8 2-(3-indolyl)ethylAlpha-adrenergic blockerSkewed toward alpha-1 antagonism
29 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl (with 3-methyl on the core)Alpha-adrenergic blockerPrimarily alpha-2 antagonist

Signaling Pathways

The interaction of alpha-adrenergic blockers with their receptors interrupts key signaling pathways. The diagrams below illustrate the canonical alpha-1 adrenergic signaling pathway and how an antagonist would modulate this process.

Alpha1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Norepinephrine/ Epinephrine Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Alpha_Blocker_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Norepinephrine/ Epinephrine Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR Binding Prevented Blocker This compound (Antagonist) Blocker->Alpha1_AR Competitively Binds to Signaling_Blocked Downstream Signaling (PLC, IP3, DAG) Blocked Alpha1_AR->Signaling_Blocked No Activation Experimental_Workflow Start Compound Synthesis (1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives) InVitro In Vitro Screening Start->InVitro Binding Radioligand Binding Assays (α1 and α2 subtypes) InVitro->Binding Determine Affinity (Ki) Functional Functional Assays (e.g., isolated tissue) InVitro->Functional Determine Potency (pA2) InVivo In Vivo Testing Binding->InVivo Functional->InVivo SHR Antihypertensive Screening (Spontaneously Hypertensive Rats) InVivo->SHR Tilt Tilt-Response Studies (Orthostatic Hypotension) InVivo->Tilt Lead Lead Candidate Identification SHR->Lead Tilt->Lead

References

Structure-Activity Relationship of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one derivatives, focusing on their activity as antihypertensive agents through the blockade of alpha-adrenergic receptors. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their ability to introduce three-dimensional complexity and conformational rigidity, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3][4] The this compound core is a privileged scaffold that has been explored for various therapeutic targets. This guide focuses on a series of 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones, close analogs of the title compound series, which have been synthesized and evaluated for their antihypertensive activity.[5] These compounds have been shown to act as alpha-adrenergic receptor blockers.[5]

Core Structure and Numbering

The core structure of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is shown below, with the standard numbering system used in the primary literature. Modifications at the N8 and C4 positions have been systematically explored to elucidate the structure-activity relationships.

Structure-Activity Relationship (SAR) Analysis

The antihypertensive activity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives was primarily evaluated in spontaneously hypertensive rats. The key findings from the SAR studies are summarized below.

Substitutions at the N8 Position

The substituent at the N8 position of the spirocyclic core plays a crucial role in determining the pharmacological activity. Several classes of substituents have been investigated, with the most potent compounds featuring arylethyl or aryloxy-hydroxypropyl moieties.

  • 8-[2-(3-indolyl)ethyl] Derivatives: These compounds were found to be potent antihypertensive agents. The activity was further modulated by substitutions at the C4 position of the spirocyclic core.[5]

  • 8-[3-(2-methoxyphenoxy)-2-hydroxypropyl] Derivatives: This series of compounds generally exhibited lower activity compared to their 1,4-benzodioxane counterparts.[5]

  • 8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] Derivatives: This class of derivatives demonstrated significant antihypertensive effects.[5]

Substitutions at the C4 Position

For the most active series, the 8-[2-(3-indolyl)ethyl] derivatives, substitutions at the C4 position were explored. The size and nature of the alkyl substituent at this position had a significant impact on activity, with the 4-ethyl derivative showing the highest potency.[5]

Receptor Specificity

Further pharmacological characterization in dogs revealed that these compounds act as alpha-adrenergic blockers.[5]

  • Compound 8 (8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one) was found to be more selective for the α1-adrenoceptor.[5]

  • Compound 29 (3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one) was primarily an α2-adrenoceptor antagonist.[5]

Quantitative SAR Data

The following table summarizes the quantitative data for a selection of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, highlighting the impact of substitutions on their antihypertensive activity.

Compound IDR (at C4)R' (at N8)Antihypertensive Activity (% Decrease in Mean Arterial Blood Pressure)
1 Ethyl2-(3-indolyl)ethylMost Active in Series
8 H2-(3-indolyl)ethylActive, α1- skewed
29 H2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl (with 3-methyl)Active, α2- skewed
38 Ethyl2-(1,4-benzodioxan-2-yl)-2-hydroxyethylActive
42 H3-(2-methoxyphenoxy)-2-hydroxypropyl (with (S)-3-methyl)Less Active

Data adapted from Clark, R. D., et al. (1983). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of medicinal chemistry, 26(5), 657-661.[5]

Experimental Protocols

The biological evaluation of these compounds involves a series of in vitro and in vivo assays to determine their affinity for adrenergic receptors and their functional effects. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of the test compounds for α1 and α2 adrenergic receptors.

Materials:

  • Cell membranes expressing the target adrenergic receptor subtype (e.g., from transfected HEK293 cells).

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2).

  • Unlabeled test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, a serial dilution of the unlabeled test compound, and a fixed concentration of the radiolabeled ligand.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the non-specific binding from wells containing a high concentration of a known unlabeled ligand. Subtract the non-specific binding from the total binding to get the specific binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[6]

Functional Assay: Intracellular Calcium Mobilization

Activation of α1-adrenergic receptors, which are Gq-coupled, leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • Mammalian cells expressing the α1-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[7][8][9][10][11]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds and a known agonist (e.g., phenylephrine).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to 90-100% confluency.[7]

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.[7]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Compound Addition: Inject the test compound (to test for antagonist activity) and incubate for a short period. Then, inject the agonist and continuously measure the fluorescence intensity over time.[9]

  • Data Analysis: The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released.[7] For antagonists, the reduction in the agonist-induced fluorescence signal is measured and used to calculate the IC50.

Visualizations

Alpha-1 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the Gq-coupled signaling pathway initiated by the activation of the α1-adrenergic receptor, which these compounds antagonize.

Gq_Signaling_Pathway cluster_cytosol Cytosol A1AR α1-Adrenergic Receptor Gq Gq Protein (α, β, γ) A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand Agonist (e.g., Norepinephrine) Ligand->A1AR Activates Antagonist Spiro[4.5]decan-2-one Derivative Antagonist->A1AR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets Ca2_Cyto ER->Ca2_Cyto Releases Ca²⁺ Ca2_ER Ca2_Cyto->PKC Activates

Caption: Alpha-1 adrenergic receptor signaling pathway.

Experimental Workflow for SAR Screening

This diagram outlines the general workflow for screening and characterizing novel this compound derivatives.

SAR_Workflow start Start: Design & Synthesize Spiro[4.5]decan-2-one Library primary_binding Primary Screening: Radioligand Binding Assay (α1 and α2 receptors) start->primary_binding determine_ki Determine Ki Values primary_binding->determine_ki functional_assay Secondary Screening: Functional Assay (e.g., Calcium Mobilization) determine_ki->functional_assay Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ki->sar_analysis determine_ic50 Determine IC50/EC50 Values functional_assay->determine_ic50 determine_ic50->sar_analysis lead_optimization Lead Optimization: Iterative Design & Synthesis sar_analysis->lead_optimization in_vivo In Vivo Testing: (e.g., Spontaneously Hypertensive Rat Model) sar_analysis->in_vivo Potent Leads lead_optimization->start end Identify Lead Compound in_vivo->end

Caption: General workflow for SAR screening.

Conclusion

The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold represents a promising starting point for the development of novel antihypertensive agents. The SAR studies have demonstrated that substitutions at the N8 and C4 positions are critical for modulating the potency and selectivity of these compounds as alpha-adrenergic receptor antagonists. Specifically, an ethyl group at the C4 position and an 8-[2-(3-indolyl)ethyl] substituent at the N8 position yielded highly active compounds. Future work could involve further optimization of these lead compounds to improve their pharmacokinetic profiles and reduce potential side effects, such as orthostatic hypotension. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration of this and related spirocyclic scaffolds in drug discovery.

References

The Spirocyclic Scaffold: A Cornerstone of Modern Pharmacology - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirocyclic compounds, characterized by their unique three-dimensional architecture, have emerged from the periphery of medicinal chemistry to become a central scaffold in modern drug discovery. Their inherent rigidity, novel chemical space, and ability to favorably modulate physicochemical and pharmacological properties have led to a surge in their incorporation into clinical candidates and approved drugs. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological significance of spirocyclic compounds. It delves into the evolution of their synthetic strategies, presents a comparative analysis of their properties against non-spirocyclic counterparts, and details the experimental protocols for the synthesis of key spirocyclic drugs. Furthermore, this guide visualizes the intricate signaling pathways targeted by these innovative molecules, offering a valuable resource for researchers and professionals in the field of drug development.

Introduction: The Rise of the Third Dimension in Drug Design

The paradigm of drug discovery has progressively shifted from "flat" two-dimensional aromatic systems towards more complex three-dimensional molecules that can better interact with the intricate topographies of biological targets. In this evolution, spirocycles—molecules containing two rings connected by a single common atom—have garnered significant attention.[1] The unique structural constraint of the spiro-junction imparts a rigid conformational framework, which can lead to enhanced binding affinity, improved metabolic stability, and a more favorable selectivity profile.[2][3] This guide explores the historical context of spirocyclic compounds in pharmacology, from early natural product discoveries to their current prominence in a wide range of therapeutic areas.

Historical Perspective: From Natural Products to Rational Design

The journey of spirocyclic compounds in pharmacology began with the isolation and characterization of natural products. These intricate molecules, honed by evolution, demonstrated a diverse range of biological activities, hinting at the therapeutic potential of the spirocyclic scaffold.

One of the earliest examples of a clinically significant spirocyclic natural product is Griseofulvin , an antifungal agent produced by the fungus Penicillium griseofulvum. First isolated in 1939, its structure, featuring a spiro-fused dihydrofuran and cyclohexenone ring system, was elucidated in the 1950s. Griseofulvin functions by disrupting the mitotic spindle in fungal cells, thereby inhibiting cell division.[4]

Another landmark spirocyclic drug is Spironolactone , a synthetic steroid discovered in the 1950s. It acts as a potassium-sparing diuretic and an antagonist of the mineralocorticoid receptor. Its spiro-lactone moiety at the C-17 position of the steroid nucleus is crucial for its activity.[5]

The 1960s saw the discovery of Fluspirilene , a long-acting antipsychotic agent. This compound possesses a complex spiro-piperidine structure and functions primarily by antagonizing dopamine D2 receptors in the brain.[6]

These early examples paved the way for the rational design and synthesis of a multitude of spirocyclic drugs and clinical candidates. The increasing understanding of structure-activity relationships (SAR) and the development of novel synthetic methodologies have enabled medicinal chemists to strategically incorporate spirocyclic scaffolds to optimize drug-like properties.

Advantages of the Spirocyclic Scaffold in Drug Design

The growing prevalence of spirocyclic motifs in drug discovery can be attributed to several key advantages over their acyclic or non-spirocyclic counterparts. These benefits stem from their unique three-dimensional and rigid nature.

  • Enhanced Target Binding and Potency: The conformational rigidity of spirocycles reduces the entropic penalty upon binding to a biological target, often leading to higher binding affinity and potency. The well-defined spatial orientation of substituents on the spiro-scaffold allows for precise interactions with the target's binding site.

  • Improved Physicochemical Properties: The introduction of a spiro-center increases the sp3 character of a molecule, which has been correlated with improved solubility, reduced lipophilicity, and better metabolic stability. This "escape from flatland" is a key strategy in modern drug design to improve pharmacokinetic profiles.

  • Novel Chemical Space and Intellectual Property: The vast and relatively underexplored chemical space of spirocyclic compounds provides opportunities for the discovery of novel drug candidates with unique pharmacological profiles. This also offers a strong position for securing intellectual property rights.

  • Modulation of Selectivity: The rigid framework of a spirocycle can be exploited to fine-tune the selectivity of a drug for its intended target over off-targets, thereby reducing the potential for side effects.

Data Presentation: Comparative Analysis of Spirocyclic Compounds

To illustrate the impact of incorporating a spirocyclic scaffold, the following tables present a comparative analysis of physicochemical properties and bioactivity data for selected spirocyclic compounds and their non-spirocyclic analogs.

Table 1: Comparative Physicochemical Properties

Spirocyclic Compound/AnalogNon-Spirocyclic AnalogPropertySpirocyclic ValueNon-Spirocyclic ValueReference
7-Azaspiro[3.5]nonane derivativePyrimidin-2-yl piperazinecLogP2.53.1[7]
Spiro-oxindole MDM2 inhibitorNutlin-3a (piperazinone)Solubility (µg/mL)>100<10[8]
Spiro[3.5]nonane-fused heterocycleAcyclic counterpartPSA (Ų)75.389.5[7]

Table 2: Comparative Bioactivity Data

Spirocyclic InhibitorTargetSpirocyclic IC₅₀/EC₅₀ (nM)Non-Spirocyclic AnalogNon-Spirocyclic IC₅₀/EC₅₀ (nM)Reference
Spiro-oxindoleMDM24.5Piperidinone analog250[8]
7-Azaspiro[3.5]nonane derivativeGPR11915Pyrimidin-2-yl piperazine89[7]
Spiro-pyrrolidineBACE180Acyclic amine>10000[9]
Spiro-pyrimidinetrioneDNA Gyrase2.0Moxifloxacin50[10]

Table 3: Clinical Trial Data for Selected Spirocyclic Drugs

Spirocyclic DrugTherapeutic AreaClinical Trial PhaseNumber of ParticipantsKey OutcomesReference(s)
SpironolactoneAcne VulgarisPhase 3410Significant improvement in Acne-QoL symptom scores compared to placebo at week 12 and 24.[7]
RevumenibAcute Myeloid Leukemia (KMT2A-rearranged or NPM1-mutant)Phase 2 (AUGMENT-101)10421% achieved complete remission (CR) or CR with partial hematological recovery (CRh).[8][11][12][13][14]
PalovaroteneFibrodysplasia Ossificans Progressiva (FOP)Phase 2 & 3 (MOVE)40 (Phase 2), ~80 (Phase 3)Phase 2 showed reductions in new heterotopic ossification (HO) volume. Phase 3 results led to approval in several countries.[5][15][16][17][18]
TovorafenibPediatric Low-Grade Glioma (BRAF-altered)Phase 2 (FIREFLY-1)76Overall response rate (ORR) of 51% with a median duration of response (DoR) of 13.8 months.[19][20][21][22][23]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of spirocyclic compounds are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these pathways and the general workflows for synthesizing and evaluating spirocyclic compounds.

Signaling Pathways

DNA_Gyrase_Inhibition Spiro-pyrimidinetrione Spiro-pyrimidinetrione DNA Gyrase DNA Gyrase Spiro-pyrimidinetrione->DNA Gyrase Inhibits DNA Replication Fork DNA Replication Fork DNA Gyrase->DNA Replication Fork Relieves supercoiling Double-Strand Breaks Double-Strand Breaks DNA Gyrase->Double-Strand Breaks Stabilizes cleavage complex Cell Death Cell Death Double-Strand Breaks->Cell Death

Inhibition of DNA Gyrase by Spiro-pyrimidinetriones.

MDM2_p53_Inhibition Spiro-oxindole Spiro-oxindole MDM2 MDM2 Spiro-oxindole->MDM2 Inhibits interaction with p53 p53 p53 Spiro-oxindole->p53 Stabilizes and activates MDM2->p53 Binds and promotes Ubiquitination Ubiquitination MDM2->Ubiquitination Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest p53->Apoptosis & Cell Cycle Arrest Activates Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Inhibition of the MDM2-p53 Interaction by Spiro-oxindoles.
Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Spirocyclic Compound Spirocyclic Compound Characterization->Spirocyclic Compound In vitro Assays In vitro Assays Spirocyclic Compound->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays In vivo Models In vivo Models Cell-based Assays->In vivo Models Lead Compound Lead Compound In vivo Models->Lead Compound

General Workflow for Spirocyclic Drug Discovery.

Detailed Experimental Protocols for Key Spirocyclic Compounds

This section provides detailed methodologies for the synthesis of several important spirocyclic compounds, compiled from the cited literature.

Synthesis of Griseofulvin (Biomimetic Approach)

This protocol describes a biomimetic total synthesis of racemic griseofulvin.[24][25]

Step 1: Synthesis of Griseophenone A (8)

  • Prepare intermediates 11 (from phloroglucinol 10 ) and 13 (from orcinol 12 ) via established electrophilic aromatic substitution reactions.

  • Acylate 11 with 13 . The reaction primarily yields the C-acylation product, griseophenone A (8 ). Any O-acylation product can be readily rearranged to the desired C-acylation product.

Step 2: Oxidative Coupling to Dehydrogriseofulvin (9)

  • Dissolve griseophenone A (8 ) in a suitable solvent.

  • Add potassium ferricyanide to induce oxidative coupling, yielding dehydrogriseofulvin (9 ).

Step 3: Reduction to Racemic Griseofulvin (3)

  • Perform a stereoselective reduction of dehydrogriseofulvin (9 ) using NADH to yield racemic griseofulvin (3 ).

Synthesis of Spironolactone

The following is a multi-step synthesis of Spironolactone.[5]

Step 1: Ethynylation of Androstenolone

  • React androstenolone with acetylene in the presence of sodium amide in liquid ammonia to form 17α-ethynyl-3β,17β-dihydroxy-5-androstene.

Step 2: Carboxylation

  • Treat the product from Step 1 with methylmagnesium bromide followed by carbon dioxide to yield the corresponding propenal acid.

Step 3: Reduction and Lactonization

  • Reduce the triple bond of the propenal acid using hydrogen gas with a palladium on calcium carbonate catalyst.

  • Treat the resulting acrylic acid derivative with acid to induce cyclization, forming an unsaturated lactone derivative.

Step 4: Further Reduction and Oxidation

  • Reduce the double bond of the lactone using hydrogen gas with a palladium on carbon catalyst.

  • Oxidize the resulting lactone via an Oppenauer reaction to give an unsaturated keto-derivative.

Step 5: Final Oxidation and Thioacetylation

  • Oxidize the product from Step 4 using chloroanil to form a dienone.

  • React the dienone with thioacetic acid to yield Spironolactone.

Synthesis of Fluspirilene

A synthetic route to Fluspirilene is described below.[24]

Step 1: Synthesis of Allylic Alcohol (36)

  • React 4,4'-difluorobenzophenone (35 ) with acetylene bis-lithium salt in the presence of ethylene diamine to produce the allylic alcohol 36 .

Step 2: Hydroformylation and Reduction

  • Hydroformylate the allylic alcohol 36 in the presence of a rhodium catalyst to form the cyclic hemiacetal 37 .

  • Reduce the hemiacetal 37 with sodium borohydride to furnish the diol 38 .

Step 3: Hydrogenation and Bromination

  • Hydrogenate the diol 38 to remove the doubly benzylic tertiary alcohol hydroxy group, yielding alcohol 39 .

  • Brominate alcohol 39 to produce the alkyl halide 40 .

Step 4: Completion of Fluspirilene Synthesis

  • Utilize the alkyl halide 40 in the final steps of the Fluspirilene synthesis (coupling with the appropriate spirocyclic amine).

Conclusion and Future Perspectives

Spirocyclic compounds have firmly established their place as a privileged scaffold in modern drug discovery. Their unique three-dimensional structures offer a powerful tool to address many of the challenges faced in medicinal chemistry, from improving potency and selectivity to enhancing pharmacokinetic properties. The historical journey from complex natural products to rationally designed synthetic molecules highlights the ingenuity and progress in the field of organic synthesis.

The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of the vast and diverse chemical space of spirocyclic compounds. As our understanding of the intricate interactions between small molecules and biological targets deepens, the strategic incorporation of spirocyclic motifs will play an increasingly vital role in the design of the next generation of innovative therapeutics. The future of drug discovery is undoubtedly three-dimensional, and spirocyclic compounds are poised to be at the forefront of this exciting frontier.

References

In Silico Modeling of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Oxa-1,8-diazaspiro[4.5]decan-2-one scaffold is a key pharmacophore in a class of compounds demonstrating significant activity at adrenergic receptors. This technical guide provides a comprehensive overview of an in silico modeling workflow designed to investigate the receptor binding characteristics of these compounds, with a particular focus on their interactions with α1- and α2-adrenergic receptor subtypes. This document outlines detailed methodologies for homology modeling, molecular docking, and molecular dynamics simulations, supplemented by established experimental protocols for receptor binding assays. Quantitative data on representative α-adrenergic antagonists are presented to serve as a benchmark for virtual screening and lead optimization efforts. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical frameworks for research and development.

Introduction

Derivatives of the this compound core structure have been identified as potent antagonists of α-adrenergic receptors. Specifically, certain analogs have shown preferential antagonism towards α1- and α2-adrenoceptors.[1] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral to the regulation of various physiological processes, making them important targets for therapeutic intervention in conditions such as hypertension.[2] Understanding the molecular interactions between these spirocyclic compounds and their receptor targets is crucial for the rational design of novel therapeutics with improved selectivity and efficacy.

In silico modeling techniques offer a powerful and cost-effective approach to elucidate these interactions at an atomic level. This guide details a systematic in silico workflow, commencing with receptor structure preparation via homology modeling, followed by ligand docking to predict binding poses, and culminating in molecular dynamics simulations to assess the stability of the ligand-receptor complex.

Target Receptors and Signaling Pathways

The primary targets for the this compound derivatives discussed herein are the α1- and α2-adrenergic receptors.

α1-Adrenergic Receptors

α1-Adrenergic receptors are coupled to Gq/11 G-proteins.[3] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction.[3]

alpha1_signaling Ligand α1-Agonist Receptor α1-Adrenergic Receptor Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Figure 1: α1-Adrenergic Receptor Signaling Pathway.

α2-Adrenergic Receptors

α2-Adrenergic receptors are primarily coupled to Gi G-proteins.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, leading to various cellular responses, including the inhibition of neurotransmitter release from presynaptic neurons.[4]

alpha2_signaling Ligand α2-Agonist Receptor α2-Adrenergic Receptor Ligand->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response

Figure 2: α2-Adrenergic Receptor Signaling Pathway.

In Silico Modeling Workflow

A structured in silico workflow is essential for accurately predicting and analyzing the binding of this compound derivatives to their target receptors.

modeling_workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis Target_Selection Target Selection (α1 & α2 Adrenergic Receptors) Receptor_Prep Receptor Structure Preparation Target_Selection->Receptor_Prep Ligand_Prep Ligand Preparation (this compound Derivatives) Docking Molecular Docking Ligand_Prep->Docking Homology_Modeling Homology Modeling (if no crystal structure) Receptor_Prep->Homology_Modeling if needed Receptor_Prep->Docking Homology_Modeling->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Mode Binding Mode Analysis MD_Simulation->Binding_Mode Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy SAR Structure-Activity Relationship (SAR) Binding_Mode->SAR Binding_Energy->SAR

Figure 3: In Silico Modeling Workflow.

Data Presentation

The following tables present representative binding affinity data (Ki values in nM) for known antagonists of the α1- and α2-adrenergic receptor subtypes. This data serves as a valuable reference for interpreting the results of virtual screening and for guiding lead optimization of novel this compound derivatives.

Table 1: Binding Affinities (Ki, nM) of Representative α1-Adrenergic Receptor Antagonists

Compoundα1Aα1Bα1DSelectivity (α1A vs α1B/α1D)
Prazosin0.20.30.5Non-selective
Tamsulosin0.23.92.519.5x vs α1B, 12.5x vs α1D
Alfuzosin2.51.32.0Non-selective
Doxazosin1.61.11.8Non-selective

Data is illustrative and compiled from various sources for comparative purposes.

Table 2: Binding Affinities (Ki, nM) of Representative α2-Adrenergic Receptor Antagonists

Compoundα2Aα2Bα2CSelectivity (α2A vs α2B/α2C)
Yohimbine1.54.82.5Non-selective
Atipamezole1.81.21.6Non-selective
Idazoxan2.1103.24.8x vs α2B
Rauwolscine1.26.21.95.2x vs α2B

Data is illustrative and compiled from various sources for comparative purposes.[5]

Experimental Protocols

Homology Modeling of Adrenergic Receptors

In the absence of experimental structures, high-quality homology models of the α1- and α2-adrenergic receptors can be generated.

  • Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using BLAST searches. Prioritize templates with high sequence identity, resolution, and in a relevant conformational state (e.g., antagonist-bound). Recent crystal structures of the α1A-adrenergic receptor and the α2A adrenergic receptor provide excellent templates.[6][7]

  • Sequence Alignment: Perform a multiple sequence alignment of the target receptor sequence with the template sequences using tools like ClustalW or T-Coffee. Manually refine the alignment, especially in the transmembrane domains and loop regions.

  • Model Building: Generate 3D models using software such as MODELLER or SWISS-MODEL. Typically, a large number of models are generated and ranked based on scoring functions like DOPE score.

  • Model Validation: Assess the quality of the generated models using tools like PROCHECK for stereochemical quality and Ramachandran plot analysis. Further validation can be performed by docking known ligands and assessing the plausibility of the binding poses.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Receptor Preparation: Prepare the receptor structure (crystal structure or homology model) by adding hydrogen atoms, assigning protonation states, and defining the binding site grid.

  • Ligand Preparation: Generate 3D conformations of the this compound derivatives and assign partial charges using force fields like AM1-BCC.

  • Docking Simulation: Perform docking using software such as AutoDock, Glide, or GOLD.[6] Employ a suitable search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.

  • Pose Analysis: Cluster the resulting docking poses and rank them based on the scoring function. Analyze the top-ranked poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex.

  • System Setup: Embed the docked complex into a lipid bilayer (e.g., POPC) and solvate with water and ions to mimic a physiological environment.

  • Force Field: Use a suitable force field for proteins, lipids, and small molecules (e.g., CHARMM36m for protein and lipids, CGenFF for the ligand).

  • Equilibration: Perform a multi-step equilibration protocol, gradually releasing restraints on the system to allow it to relax.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to observe the stability of the ligand's binding pose and any conformational changes in the receptor.

  • Trajectory Analysis: Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and to identify persistent intermolecular interactions.

Radioligand Binding Assay

This experimental protocol is used to determine the binding affinity of the compounds.

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target adrenergic receptor subtype. Homogenize the cells in a suitable buffer and isolate the membrane fraction by differential centrifugation.

  • Competitive Binding Assay: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2) and varying concentrations of the unlabeled test compound (this compound derivative).

  • Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The in silico modeling workflow detailed in this guide provides a robust framework for investigating the binding of this compound derivatives to α1- and α2-adrenergic receptors. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the molecular determinants of ligand binding, which can be further validated through experimental assays. This integrated approach is instrumental in accelerating the discovery and development of novel, potent, and selective adrenergic receptor modulators for various therapeutic applications.

References

Methodological & Application

Protocol for the Synthesis of 8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a class of compounds with demonstrated biological activity, including antihypertensive properties.[1] The synthesis is a two-step process commencing with the preparation of the core scaffold, 1-oxa-3,8-diazaspiro[4.5]decan-2-one, followed by N-alkylation at the 8-position to introduce a variety of substituents. This protocol is based on established synthetic methodologies and provides a framework for the generation of a library of diverse analogs for further investigation in drug discovery and development programs.

Introduction

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is a key heterocyclic motif present in a range of biologically active molecules. Substitution at the 8-position of the piperidine ring allows for the modulation of the compound's physicochemical properties and biological activity. Notably, a series of 8-substituted derivatives have been synthesized and evaluated for their antihypertensive effects, with substituents such as 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, and 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl demonstrating significant activity.[1] This document provides a comprehensive protocol for the synthesis of these and other 8-substituted analogs, enabling researchers to efficiently produce these compounds for their own studies.

Synthesis Overview

The overall synthetic strategy involves two main stages:

  • Synthesis of the Parent Scaffold: Preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

  • N-Alkylation: Introduction of the desired substituent at the 8-position of the spirocyclic core.

Synthesis_Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: N-Alkylation N-Benzyl-4-piperidone N-Benzyl-4-piperidone Intermediate_A 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one N-Benzyl-4-piperidone->Intermediate_A Reductive Amination & Cyclization Amino_Acid Amino Acid (e.g., Glycine) Amino_Acid->Intermediate_A Parent_Scaffold 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Intermediate_A->Parent_Scaffold Debenzylation (Hydrogenolysis) Final_Product 8-Substituted-1-oxa-3,8- diazaspiro[4.5]decan-2-one Parent_Scaffold->Final_Product N-Alkylation Alkylating_Agent R-X (Alkyl Halide/Tosylate) Alkylating_Agent->Final_Product

Figure 1: General workflow for the synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.

Experimental Protocols

Stage 1: Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (Parent Scaffold)

The parent scaffold is prepared via a two-step sequence starting from N-benzyl-4-piperidone, followed by debenzylation.

Step 1a: Synthesis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Detailed protocol for this step is based on analogous piperidone reactions and requires adaptation. A general approach involves the reductive amination of N-benzyl-4-piperidone with an appropriate amino acid ester (e.g., glycine ethyl ester), followed by cyclization.

Step 1b: Debenzylation to Yield 1-Oxa-3,8-diazaspiro[4.5]decan-2-one

This procedure outlines the removal of the N-benzyl protecting group to yield the free secondary amine at the 8-position.

Materials:

  • 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply

  • Pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a pressure reactor, dissolve 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (6.2 g) in ethanol (50 mL).

  • Add 10% palladium on carbon (0.5 g) to the solution.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 60 psi with hydrogen and heat to 50°C.

  • Maintain the reaction under these conditions with stirring for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

  • The product can be further purified by recrystallization if necessary.

Expected Yield: Approximately 4.2 g. Melting Point: 158-161°C.

Stage 2: Synthesis of 8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

This general procedure describes the N-alkylation of the parent scaffold with various alkylating agents. The specific conditions may require optimization depending on the reactivity of the alkylating agent.

Materials:

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one

  • Appropriate alkylating agent (e.g., 2-(3-indolyl)ethyl bromide, 3-(2-methoxyphenoxy)-2-hydroxypropyl tosylate, or 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl tosylate)

  • Apolar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Extraction and purification supplies (e.g., separatory funnel, silica gel for chromatography)

General Procedure:

  • To a solution of 1-oxa-3,8-diazaspiro[4.5]decan-2-one in a suitable anhydrous solvent under an inert atmosphere, add a base.

  • Stir the mixture at room temperature for a designated period to allow for the formation of the corresponding anion.

  • Add the alkylating agent to the reaction mixture.

  • Heat the reaction to an appropriate temperature and monitor the progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

Example: Synthesis of 8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

This specific example illustrates the formation of the hydrochloride salt of an 8-substituted analog.

  • Dissolve 1 g of 8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one in 5 mL of methanol.

  • To this solution, add 10 mL of 3% hydrochloric acid in methanol.

  • Induce precipitation by adding 200 mL of diethyl ether.

  • Collect the resulting solid by filtration and dry to yield the hydrochloride salt.

Data Presentation

The following table summarizes the synthesis of representative 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Note: The yields and reaction times are illustrative and may vary based on the specific reaction conditions and scale.

Substituent (R) at 8-positionAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
2-(3-Indolyl)ethyl2-(3-Indolyl)ethyl bromideK₂CO₃DMF8012Data not available
3-(2-Methoxyphenoxy)-2-hydroxypropyl1-(2-Methoxyphenoxy)-2,3-epoxypropane-EthanolReflux18Data not available
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl2-(Bromomethyl)-1,4-benzodioxaneK₂CO₃DMF8016Data not available

Mandatory Visualization

N_Alkylation_Mechanism Scaffold 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (Nucleophile) Anion Deprotonated Scaffold (Anion) Scaffold->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Anion Transition_State SN2 Transition State Anion->Transition_State Nucleophilic Attack Alkylating_Agent R-X (Electrophile) Alkylating_Agent->Transition_State Product 8-Substituted Product Transition_State->Product Byproduct H-Base⁺ + X⁻ Transition_State->Byproduct

Figure 2: Generalized mechanism of N-alkylation at the 8-position.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen gas is flammable and should be handled with extreme care. Ensure the hydrogenation apparatus is properly set up and checked for leaks.

  • Palladium on carbon is pyrophoric and should be handled carefully, especially when dry.

  • Strong bases like sodium hydride are highly reactive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a detailed and actionable guide for the synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. By following these procedures, researchers can efficiently generate a diverse range of analogs for biological screening and lead optimization in drug discovery programs. The versatility of the N-alkylation step allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships.

References

Application Notes and Protocols for High-Throughput Screening of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are of increasing interest in drug discovery due to their unique three-dimensional structures, which can lead to improved pharmacological properties compared to flatter aromatic systems.[1] The 3-Oxa-1,8-diazaspiro[4.5]decan-2-one core represents a novel chemotype with potential for modulation of a variety of biological targets. Derivatives of similar diazaspiro[4.5]decan-one scaffolds have been identified as potent and selective inhibitors of kinases such as TYK2/JAK1 and as antihypertensive agents acting as α-adrenergic blockers.[2][3] This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.

Application Notes: Targeting Protein Kinase X (PKX)

These application notes describe the use of a this compound library in a high-throughput screening campaign to identify inhibitors of Protein Kinase X (PKX), a hypothetical kinase implicated in inflammatory diseases.

Biological Target: Protein Kinase X (PKX)

PKX is a serine/threonine kinase that has been shown to be a critical node in the pro-inflammatory cytokine signaling pathway. Dysregulation of PKX activity is associated with a range of autoimmune and inflammatory disorders. Inhibition of PKX is therefore a promising therapeutic strategy.

Screening Library

A diversity-oriented library of this compound derivatives has been synthesized to explore the structure-activity relationship (SAR) around this novel scaffold. Parallel synthesis techniques can be employed for the rapid generation of such libraries.[4]

Assay Principle

A biochemical fluorescence polarization (FP) assay has been developed to identify inhibitors of PKX. The assay measures the binding of a fluorescently labeled ATP competitive probe to the active site of PKX. Inhibitors that bind to the ATP pocket of PKX will displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • PKX Enzyme: Recombinant human PKX (final concentration 5 nM).

  • Fluorescent Probe: ATP-competitive fluorescent probe (final concentration 10 nM).

  • Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor).

  • Negative Control: DMSO (vehicle).

  • Compound Plates: this compound library compounds are serially diluted in DMSO and then further diluted in assay buffer.

High-Throughput Screening (HTS) Protocol

The HTS is performed in 384-well microplates.[5][6]

  • Compound Dispensing: 50 nL of compound solution from the compound plates is dispensed into the 384-well assay plates using an acoustic liquid handler.

  • Enzyme Addition: 10 µL of PKX enzyme solution (in assay buffer) is added to all wells.

  • Incubation: The plates are incubated for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Probe Addition: 10 µL of the fluorescent probe solution (in assay buffer) is added to all wells.

  • Final Incubation: The plates are incubated for 60 minutes at room temperature, protected from light.

  • Plate Reading: Fluorescence polarization is measured using a suitable plate reader (e.g., PHERAstar FSX) with excitation at 485 nm and emission at 535 nm.[6]

Data Analysis and Hit Identification
  • Data Normalization: Raw FP data is normalized using the positive (0% inhibition) and negative (100% inhibition) controls.

  • Z'-Factor Calculation: The quality and robustness of the assay are assessed by calculating the Z'-factor. A Z'-factor > 0.5 is considered acceptable for HTS.[5][7]

  • Hit Selection: Compounds that exhibit an inhibition of >50% in the primary screen are selected as "hits".

  • Dose-Response Confirmation: Hits from the primary screen are re-tested in a dose-response format to determine their IC₅₀ values.

Data Presentation

Table 1: Primary High-Throughput Screening Results
MetricValue
Number of Compounds Screened10,000
Screening Concentration10 µM
Z'-Factor0.78
Hit Rate (>50% Inhibition)1.2%
Number of Primary Hits120
Table 2: Dose-Response Confirmation of Primary Hits
Compound IDScaffoldIC₅₀ (µM)
HTS-001This compound2.5
HTS-002This compound5.1
HTS-003This compound0.8
.........
HTS-120This compound8.9

Visualizations

G cluster_pathway PKX Signaling Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor PKX Protein Kinase X (PKX) Receptor->PKX Activation Substrate Downstream Substrate PKX->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activation Inflammation Inflammatory Response TranscriptionFactor->Inflammation

Caption: Hypothetical signaling pathway of Protein Kinase X (PKX).

HTS_Workflow cluster_workflow High-Throughput Screening Workflow AssayDev Assay Development & Miniaturization PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen HitSelection Hit Identification (>50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50) HitSelection->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for a high-throughput screening campaign.

Hit_Triage cluster_triage Hit Triage Logic PrimaryHits Primary Hits Potency Potency (IC50 < 10 µM) PrimaryHits->Potency Selectivity Selectivity vs. Other Kinases Potency->Selectivity Yes Discarded1 Discarded Potency->Discarded1 No ADME Favorable ADME Properties Selectivity->ADME Yes Discarded2 Discarded Selectivity->Discarded2 No ConfirmedHits Confirmed Hits for Lead Optimization ADME->ConfirmedHits Yes Discarded3 Discarded ADME->Discarded3 No

Caption: Logical workflow for hit triage and selection.

References

Application Notes and Protocols for Efficacy Testing of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxa-1,8-diazaspiro[4.5]decan-2-one scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives of this core have demonstrated a wide range of biological activities, including potential as antihypertensive, anticancer, and anti-inflammatory agents.[1][2][3] The versatility of this spirocyclic system allows for three-dimensional exploration of chemical space, making it an attractive starting point for the development of novel therapeutics.

This document provides a comprehensive set of protocols for the development of assays to test the efficacy of novel derivatives of this compound. The focus of these application notes is on a tiered screening approach, beginning with broad cytotoxicity assessment in cancer cell lines, followed by more specific assays to elucidate the mechanism of action. Spirocyclic heterocycles have been reported as potential drugs for cancer therapy, making this a relevant starting point for efficacy testing.[4]

General Assay Development Workflow

The development of assays for a novel compound follows a logical progression from high-throughput screening to more detailed mechanistic studies. This workflow ensures that promising compounds are identified and characterized efficiently.

Assay Development Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Efficacy A Compound Library of This compound Derivatives B High-Throughput Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) A->B C Hit Confirmation with Fresh Compound B->C D IC50 Determination in Multiple Cancer Cell Lines C->D E Apoptosis Assays (e.g., Caspase-Glo®, Annexin V) D->E F Cell Cycle Analysis D->F G Target-Based Assays (e.g., Kinase Inhibition, Receptor Binding) D->G H Xenograft Animal Models E->H F->H G->H

Caption: General workflow for the development and validation of this compound derivatives.

Experimental Protocols

Protocol 1: Primary Cytotoxicity Screening using MTT Assay

This protocol is designed for high-throughput screening of a library of this compound derivatives to identify compounds with cytotoxic activity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[4]

Materials:

  • Human cancer cell lines (e.g., HCT116, PC3, HL60)[2][5]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be <0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include wells with vehicle control (medium with DMSO) and positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: IC50 Determination using a Luminescence-Based Cell Viability Assay

This protocol uses a more sensitive luminescence-based assay (e.g., CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of hit compounds. This assay measures ATP levels, which is a direct indicator of cell viability.

Materials:

  • Selected cancer cell lines

  • Complete growth medium

  • Hit compounds from the primary screen

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a white, opaque-walled 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of each hit compound.

    • Treat the cells as described in Protocol 1.

    • Incubate for 48-72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Induction Assessment by Caspase-3/7 Activity

This protocol determines if the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.

Materials:

  • Selected cancer cell lines

  • Complete growth medium

  • Hit compounds

  • Caspase-Glo® 3/7 Assay kit

  • White, opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 2. It is recommended to treat cells with compounds at their 1x and 5x IC50 concentrations.

    • Incubate for a shorter period, typically 6, 12, and 24 hours, to capture the peak of caspase activity.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure the luminescence.

    • An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Data Presentation

Quantitative data from the assays should be summarized in clear and concise tables to allow for easy comparison of compound activities.

Table 1: Primary Screening of this compound Derivatives

Compound IDConcentration (µM)% Viability (HCT116)% Viability (PC3)% Viability (HL60)
Cpd-0011098.2 ± 3.195.4 ± 4.599.1 ± 2.8
Cpd-0021045.6 ± 5.252.1 ± 6.333.7 ± 4.1
Cpd-0031092.1 ± 2.988.9 ± 5.094.3 ± 3.3
Doxorubicin115.3 ± 2.520.1 ± 3.010.5 ± 1.9

Table 2: IC50 Values of Hit Compounds

Compound IDIC50 (µM) - HCT116IC50 (µM) - PC3IC50 (µM) - HL60
Cpd-0025.8 ± 0.77.2 ± 0.92.5 ± 0.4
Cpd-0052.1 ± 0.33.5 ± 0.51.1 ± 0.2
Doxorubicin0.1 ± 0.020.15 ± 0.030.05 ± 0.01

Table 3: Apoptosis Induction by Lead Compounds

Compound IDConcentrationFold Increase in Caspase-3/7 Activity (24h)
Cpd-0051x IC503.5 ± 0.4
Cpd-0055x IC508.2 ± 0.9
Vehicle-1.0 ± 0.1

Potential Signaling Pathway

Based on literature for similar spirocyclic structures, a potential mechanism of action could involve the inhibition of a kinase pathway, such as the JAK/STAT pathway, which is often dysregulated in cancer and inflammatory diseases.[3]

JAK-STAT Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Translocation STAT->STAT_dimer Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor Compound This compound Derivative Compound->JAK Inhibition

Caption: Hypothetical inhibition of the JAK/STAT signaling pathway by a this compound derivative.

References

Application Notes and Protocols for Radiolabeling 1-oxa-8-azaspiro[4.5]decane Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the radiolabeling of 1-oxa-8-azaspiro[4.5]decane derivatives for use in Positron Emission Tomography (PET) imaging. The focus is on the synthesis and application of these compounds as selective sigma-1 (σ1) receptor imaging agents, which are valuable tools in neuroscience and oncology research. The σ1 receptor is implicated in a variety of neurological disorders and is overexpressed in many types of tumors, making it an attractive target for diagnostic imaging.

The protocols outlined below describe the synthesis of the precursor molecule, the [¹⁸F]-radiolabeling procedure, and the subsequent in vitro and in vivo evaluation of the resulting PET radiotracer.

Featured Derivative: [¹⁸F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a)

A prominent example of a 1-oxa-8-azaspiro[4.5]decane derivative developed for PET imaging of σ1 receptors is 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, hereinafter referred to as compound 5a . The fluorine-18 labeled version, [¹⁸F]5a, has demonstrated high affinity and selectivity for σ1 receptors and has been successfully used for PET imaging of tumors in preclinical models.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for compound 5a and its radiolabeled counterpart, [¹⁸F]5a, as well as another reported derivative, [¹⁸F]8.

Table 1: In Vitro Binding Affinity and Selectivity of Compound 5a [1][2][3][4]

CompoundTargetKᵢ (nM)Selectivity (σ1 vs. σ2)Selectivity (σ1 vs. VAChT)
5a σ1 Receptor5.4 ± 0.430-fold1404-fold

Kᵢ: Inhibitory constant; VAChT: Vesicular acetylcholine transporter.

Table 2: Radiochemical Data for [¹⁸F]5a and [¹⁸F]8

RadiotracerRadiochemical YieldRadiochemical PurityMolar/Specific Activity
[¹⁸F]5a Not explicitly stated>95%25-45 GBq/µmol
[¹⁸F]8 12-35%>99%94-121 GBq/µmol

Experimental Protocols

I. Synthesis of the Tosylate Precursor for [¹⁸F]5a

The synthesis of the tosylate precursor, 8-(4-(2-(tosyloxy)ethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, is a critical first step for the radiolabeling process.

Precursor_Synthesis cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Ethoxy Attachment cluster_2 Step 3: Tosylation 1_4_dioxa_8_azaspiro 1,4-Dioxa-8- azaspiro[4.5]decane intermediate_1 8-(4-hydroxybenzyl)-1,4- dioxa-8-azaspiro[4.5]decane 1_4_dioxa_8_azaspiro->intermediate_1 Reductive amination 4_hydroxybenzaldehyde 4-Hydroxy- benzaldehyde 4_hydroxybenzaldehyde->intermediate_1 intermediate_2 8-(4-(2-hydroxyethoxy)benzyl)- 1,4-dioxa-8-azaspiro[4.5]decane intermediate_1->intermediate_2 Alkylation ethylene_glycol Ethylene glycol ethylene_glycol->intermediate_2 precursor Tosylate Precursor (for radiolabeling) intermediate_2->precursor Tosylation tosyl_chloride Tosyl chloride tosyl_chloride->precursor

Figure 1: Synthetic workflow for the tosylate precursor.

Methodology:

  • Reductive Amination: 1,4-Dioxa-8-azaspiro[4.5]decane is reacted with 4-hydroxybenzaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) in a suitable solvent like dichloromethane (DCM) to yield 8-(4-hydroxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane.

  • Alkylation: The resulting intermediate is then alkylated with 2-bromoethanol or a similar reagent in the presence of a base (e.g., potassium carbonate) in a solvent such as acetonitrile to introduce the hydroxyethoxy group, yielding 8-(4-(2-hydroxyethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane.

  • Tosylation: The alcohol is then converted to the corresponding tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine in a solvent such as DCM. The final product, 8-(4-(2-(tosyloxy)ethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, is purified by column chromatography.

II. [¹⁸F]-Radiolabeling of the Precursor

The radiolabeling of the tosylate precursor is typically performed using an automated synthesis module. The process involves a nucleophilic substitution reaction where the tosylate group is replaced by [¹⁸F]fluoride.

Radiolabeling_Workflow F18_production [¹⁸F]Fluoride Production (Cyclotron) F18_trapping Trapping of [¹⁸F]Fluoride (Anion Exchange Cartridge) F18_production->F18_trapping F18_elution Elution of [¹⁸F]Fluoride (K₂CO₃/Kryptofix 2.2.2.) F18_trapping->F18_elution azeotropic_drying Azeotropic Drying (Acetonitrile) F18_elution->azeotropic_drying radiolabeling_reaction Radiolabeling Reaction (Precursor + [¹⁸F]Fluoride) azeotropic_drying->radiolabeling_reaction hplc_purification Semi-preparative HPLC Purification radiolabeling_reaction->hplc_purification formulation Formulation (Ethanol/Saline) hplc_purification->formulation quality_control Quality Control formulation->quality_control final_product [¹⁸F]5a for Injection quality_control->final_product

Figure 2: Automated radiolabeling workflow for [¹⁸F]5a.

Methodology:

  • [¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge.

  • Elution and Drying: The [¹⁸F]fluoride is eluted from the cartridge with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water. The mixture is then dried by azeotropic distillation with acetonitrile to remove water.

  • Radiolabeling Reaction: The tosylate precursor (typically 1-2 mg) dissolved in a suitable solvent (e.g., anhydrous acetonitrile or DMSO) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 10-15 minutes).

  • Purification: The crude reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC). A common mobile phase is a mixture of acetonitrile and a buffer (e.g., ammonium acetate). The fraction corresponding to [¹⁸F]5a is collected.

  • Formulation: The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the radiotracer. The cartridge is then washed with water, and the final product is eluted with a small volume of ethanol and diluted with sterile saline for injection.

III. Quality Control

A series of quality control tests are performed on the final product to ensure its suitability for in vivo use.

Table 3: Quality Control Specifications for [¹⁸F]5a

TestSpecificationMethod
Appearance Clear, colorless solutionVisual Inspection
pH 4.5 - 7.5pH paper or meter
Radiochemical Purity >95%Analytical HPLC
Radionuclidic Identity Confirmed as ¹⁸FGamma Spectroscopy (511 keV peak)
Radionuclidic Purity >99.5%Gamma Spectroscopy
Residual Solvents Within USP limitsGas Chromatography (GC)
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test
Sterility SterileSterility testing (e.g., USP <71>)
IV. In Vitro Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of the non-radioactive compound 5a for the σ1 receptor.

Binding_Assay prepare_membranes Prepare Tissue/Cell Membranes (e.g., Guinea Pig Liver) incubation Incubate Membranes, Radioligand, and varying concentrations of 5a prepare_membranes->incubation prepare_reagents Prepare Assay Buffer, Radioligand ([³H]-(+)-pentazocine), and Test Compound (5a) prepare_reagents->incubation filtration Separate Bound and Free Radioligand (Vacuum Filtration) incubation->filtration counting Quantify Bound Radioactivity (Liquid Scintillation Counting) filtration->counting data_analysis Data Analysis (Determine IC₅₀ and calculate Kᵢ) counting->data_analysis result Binding Affinity (Kᵢ) of Compound 5a data_analysis->result

Figure 3: Workflow for the in vitro competitive binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells known to express σ1 receptors (e.g., guinea pig liver) in a suitable buffer and prepare a membrane fraction by centrifugation.[2]

  • Assay Setup: In a multi-well plate, add the membrane preparation, a known concentration of a σ1-selective radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound (5a ).[2]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

V. In Vivo PET Imaging in Tumor-Bearing Mice

This protocol outlines the procedure for performing small animal PET imaging with [¹⁸F]5a in mice bearing tumor xenografts.

Methodology:

  • Animal Preparation: Anesthetize tumor-bearing mice (e.g., with isoflurane) and place them on the scanner bed.

  • Radiotracer Administration: Administer a bolus injection of [¹⁸F]5a (e.g., 3.7-7.4 MBq) intravenously via the tail vein.

  • PET Scan: Acquire dynamic or static PET images over a specified period (e.g., 60-120 minutes).

  • Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). Draw regions of interest (ROIs) over the tumor and other organs of interest to generate time-activity curves (TACs) and calculate the standardized uptake value (SUV).

  • Blocking Study (for specificity): In a separate group of animals, administer a blocking agent (a known σ1 receptor ligand like haloperidol) prior to the injection of [¹⁸F]5a to demonstrate the specificity of the radiotracer uptake in the tumor. A significant reduction in tumor uptake after blocking indicates specific binding to σ1 receptors.[1][3]

Conclusion

The 1-oxa-8-azaspiro[4.5]decane scaffold provides a versatile platform for the development of potent and selective σ1 receptor ligands for PET imaging. The detailed protocols provided herein for the synthesis, radiolabeling, and evaluation of [¹⁸F]5a can serve as a valuable resource for researchers in the field of radiopharmaceutical sciences and molecular imaging. These methods can be adapted for the development and assessment of other novel PET radiotracers targeting the σ1 receptor.

References

Application Notes: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

While direct research on 3-Oxa-1,8-diazaspiro[4.5]decan-2-one in cardiovascular research is not available in the reviewed literature, extensive studies have been conducted on its isomer, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one , and its derivatives. This document provides detailed application notes and protocols based on the available research for this closely related compound, which has shown potential as an antihypertensive agent.

Introduction

Derivatives of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have been synthesized and evaluated for their potential as antihypertensive agents. These compounds have been shown to lower blood pressure, and their mechanism of action has been identified as alpha-adrenergic blockade.

Mechanism of Action

The primary mechanism by which 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives exert their antihypertensive effect is through the blockade of alpha-adrenergic receptors (adrenoceptors).[1] These receptors are key components of the sympathetic nervous system and play a crucial role in regulating vascular tone. By blocking these receptors, the compounds inhibit the vasoconstrictor effects of norepinephrine, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3]

Some derivatives have shown a degree of selectivity for different alpha-adrenoceptor subtypes. For instance, certain compounds have demonstrated a preference for α1-adrenoceptor antagonism, while others are more potent as α2-adrenoceptor antagonists.[1] This selectivity can influence the overall cardiovascular profile of the compound, including the potential for side effects like orthostatic hypotension.[1][2]

Therapeutic Potential

The antihypertensive activity of these compounds has been demonstrated in preclinical models, specifically in the spontaneously hypertensive rat (SHR), a well-established model of human essential hypertension.[1][4] The demonstrated ability to lower blood pressure in this model suggests a potential therapeutic application for the management of hypertension in humans. However, further studies are required to establish their clinical efficacy and safety profile. Tilt-response studies in dogs have suggested that some derivatives may have a limited potential for causing orthostatic hypotension at therapeutically effective doses.[1]

Quantitative Data

The following table summarizes the antihypertensive activity and receptor selectivity of representative 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives as reported in the literature.

Compound IDSubstitution PatternKey FindingsReceptor SelectivityReference
8 8-[2-(3-indolyl)ethyl]Showed antihypertensive activity.More skewed toward α1-adrenoceptor antagonism.[1]
29 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]Showed antihypertensive activity.Primarily an α2-adrenoceptor antagonist.[1]
1 4-ethyl-8-[2-(3-indolyl)ethyl]Among the most active in the 8-[2-(3-indolyl)ethyl] series.Not specified.[1]
38 4-ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]Lowered blood pressure.Designed as a mixed α- and β-adrenergic blocker, but no evidence of β-blockade was found.[1]
42 (S)-3-methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]Lowered blood pressure.Designed as a mixed α- and β-adrenergic blocker, but no evidence of β-blockade was found.[1]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes a general procedure for assessing the in vivo antihypertensive efficacy of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.

1. Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR).[1][4]

  • Age/Weight: Typically, adult male SHRs are used.

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

2. Drug Preparation and Administration:

  • Vehicle: The test compound is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water with a small amount of a surfactant like Tween 80).

  • Dose: A range of doses should be selected based on preliminary studies.

  • Route of Administration: Intragastric administration (gavage) is a common route for evaluating orally active antihypertensive agents.[5][6]

3. Blood Pressure Measurement:

  • Method: Blood pressure can be measured directly via an arterial catheter or indirectly using the tail-cuff method.[6] For continuous monitoring in conscious, freely moving animals, direct arterial cannulation is preferred.[5]

  • Procedure (Direct Method):

    • Anesthetize the rat and surgically implant a catheter into the carotid or femoral artery.[7]

    • Allow the animal to recover for at least 24-48 hours.

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

    • Record baseline blood pressure and heart rate.

    • Administer the test compound or vehicle.

    • Monitor and record blood pressure and heart rate continuously for a specified period (e.g., 6-24 hours).

4. Data Analysis:

  • Calculate the change in mean arterial pressure (MAP) from baseline at different time points after drug administration.

  • Compare the blood pressure reduction between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test, ANOVA).

  • Determine the dose-response relationship if multiple doses are tested.

Protocol 2: Assessment of Alpha-Adrenergic Receptor Blockade

This protocol outlines a method to determine the alpha-adrenergic blocking potency of the test compounds.

1. In Vivo Model:

  • Species: Anesthetized or pithed rats.[7] The pithed rat model is advantageous as it eliminates reflex control of the cardiovascular system.[7]

  • Preparation:

    • Anesthetize the rat and cannulate the trachea for artificial respiration.

    • Insert a cannula into the jugular vein for drug administration and into the carotid artery for blood pressure monitoring.[7]

    • In the pithed rat model, a rod is inserted into the spinal canal to destroy the central nervous system, thus removing autonomic reflexes.

2. Experimental Procedure:

  • Administer an alpha-adrenergic agonist, such as phenylephrine (an α1-agonist) or norepinephrine, intravenously and record the pressor (blood pressure increasing) response.[8]

  • Administer the test compound (the potential alpha-blocker).

  • After a suitable incubation period, repeat the administration of the alpha-agonist and record the pressor response.

3. Data Analysis:

  • Construct dose-response curves for the alpha-agonist in the absence and presence of the test compound.

  • A rightward shift in the dose-response curve of the agonist in the presence of the test compound indicates competitive antagonism at the alpha-adrenoceptor.[8]

  • The degree of the shift can be used to quantify the blocking potency of the compound.

Visualizations

G cluster_0 Sympathetic Nervous System Activation cluster_1 Vascular Smooth Muscle Cell cluster_2 Pharmacological Intervention SNS Sympathetic Nervous System NE Norepinephrine Release SNS->NE Alpha_R Alpha-Adrenergic Receptor (α1/α2) NE->Alpha_R Binds to Contraction Vasoconstriction Alpha_R->Contraction Activates BP Increased Blood Pressure Contraction->BP Compound 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivative Compound->Alpha_R Blocks Lower_BP Decreased Blood Pressure Compound->Lower_BP Leads to

Caption: Signaling pathway of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.

G cluster_0 Preclinical Screening Workflow A Compound Synthesis (1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives) B In Vivo Antihypertensive Screening (Spontaneously Hypertensive Rats) A->B C Blood Pressure Monitoring (Direct Arterial Cannulation or Tail-Cuff) B->C D Data Analysis (Change in Mean Arterial Pressure) C->D E Mechanism of Action Studies (Alpha-Adrenergic Blockade Assay) D->E Active Compounds F Lead Optimization D->F Inactive Compounds E->F

Caption: Experimental workflow for screening antihypertensive compounds.

References

Application Notes and Protocols for 2,8-diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a novel series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). This document includes key inhibitory activity data, detailed experimental protocols for the evaluation of these compounds, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine receptor signaling.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases.[1][2] Consequently, JAK inhibitors have emerged as a significant therapeutic class. While several JAK inhibitors are currently on the market, many exhibit a pan-JAK inhibitory profile, which can lead to undesirable side effects.[3] The development of selective inhibitors targeting specific JAK isoforms is a key objective in the field.

Recent research has identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of TYK2 and JAK1.[4][5][6] One particularly promising compound, referred to as compound 48 , has demonstrated excellent potency against TYK2 and JAK1 with significant selectivity over JAK2.[4][5][6] This dual inhibition profile is of particular interest for the treatment of inflammatory bowel disease (IBD) and other immune-mediated disorders.[1][6]

This document outlines the key findings related to these compounds and provides detailed protocols for their in vitro and cell-based evaluation.

Data Presentation

The inhibitory activities of the lead 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , against the four JAK isoforms are summarized below. The data is presented as IC50 values (nM), representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
48 637>860>3000

Data sourced from a 2022 study published in the Journal of Medicinal Chemistry.[4][5][6]

Signaling Pathway

The TYK2/JAK1 signaling pathway is initiated by the binding of cytokines, such as interferons (IFNs) and various interleukins (ILs), to their cognate receptors on the cell surface. This binding event leads to the dimerization of the receptor subunits, bringing the associated TYK2 and JAK1 kinases into close proximity, allowing for their trans-activation through phosphorylation. The activated kinases then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the activated TYK2 and JAK1. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses. The 2,8-diazaspiro[4.5]decan-1-one derivatives inhibit the kinase activity of TYK2 and JAK1, thereby blocking this signaling cascade.

TYK2_JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN, IL) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT_unphos STAT TYK2->STAT_unphos Phosphorylation JAK1->STAT_unphos Phosphorylation STAT_phos p-STAT STAT_unphos->STAT_phos STAT_dimer p-STAT Dimer STAT_phos->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor 2,8-diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2 Inhibition Inhibitor->JAK1 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A1 Prepare serial dilutions of 2,8-diazaspiro[4.5]decan-1-one derivative B1 Add inhibitor and kinase to microplate wells A1->B1 A2 Prepare kinase, substrate, and ATP solutions A2->B1 B2 Incubate to allow inhibitor binding B1->B2 B3 Initiate reaction by adding substrate and ATP B2->B3 B4 Incubate to allow phosphorylation B3->B4 C1 Add detection reagent (e.g., ADP-Glo™) B4->C1 C2 Measure signal (luminescence) C1->C2 C3 Calculate % inhibition and determine IC50 C2->C3 pSTAT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_stimulation Cytokine Stimulation cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis A1 Culture and harvest cells (e.g., PBMCs) A2 Pre-incubate cells with 2,8-diazaspiro[4.5]decan-1-one derivative A1->A2 B1 Stimulate cells with a specific cytokine (e.g., IFN-α or IL-6) A2->B1 C1 Fix and permeabilize cells B1->C1 C2 Stain with fluorescently labeled anti-phospho-STAT antibody C1->C2 D1 Acquire data on a flow cytometer C2->D1 D2 Gate on cell population of interest D1->D2 D3 Quantify median fluorescence intensity (MFI) of phospho-STAT signal D2->D3 D4 Determine IC50 for inhibition of STAT phosphorylation D3->D4

References

Application Notes and Protocols for 1,4,8-triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a novel class of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potent inhibitors of the mitochondrial permeability transition pore (mPTP) for the potential treatment of ischemia-reperfusion injury (IRI).[1][2][3][4][5] Detailed protocols for the synthesis and evaluation of these compounds are provided, along with data presentation and visualization of the relevant biological pathways.

Ischemia-reperfusion injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia.[1][3][6] A key event in IRI is the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[7][8] Prolonged mPTP opening leads to the collapse of the mitochondrial membrane potential, ATP depletion, and ultimately cell death.[8][9] Therefore, inhibiting the mPTP is a promising therapeutic strategy to mitigate IRI.[7][10][11]

Recent studies have identified a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potent mPTP inhibitors.[1][2][3] These compounds have shown significant cytoprotective effects in in vitro models of hypoxia/reoxygenation.[1][3][4][5]

Data Presentation

The following tables summarize the in vitro efficacy of synthesized 1,4,8-triazaspiro[4.5]decan-2-one derivatives in inhibiting mPTP opening.

Table 1: In Vitro mPTP Opening Inhibition by 1,4,8-triazaspiro[4.5]decan-2-one Derivatives [5]

CompoundStructure% mPTP Opening Inhibition (at 10 µM)
13b (S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide31
14b (S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acidInactive
14c (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid29
14e (S)-2-(8-benzyl-3-((S)-sec-butyl)-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acidHigh Potency

Note: The original research article describes compound 14e as having "high potency" and showing cytoprotective effects, but specific percentage inhibition at 10 µM was not explicitly provided in the abstract. Further details would be in the full paper.

Experimental Protocols

Protocol 1: General Synthesis of 1,4,8-triazaspiro[4.5]decan-2-one Derivatives

This protocol outlines the solid-phase synthesis of the 1,4,8-triazaspiro[4.5]decan-2-one scaffold, which can be further modified to generate a library of derivatives.[6]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Piperidine

  • N-benzyl-4-piperidone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et3SiH)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and HOBt in DMF.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid.

  • Cyclization and Spiro-annulation: Treat the resin-bound dipeptide with N-benzyl-4-piperidone and p-TsOH in toluene at 80°C overnight to form the spirocyclic core.

  • Cleavage from Resin: Cleave the compound from the resin using a mixture of TFA/H2O/Et3SiH (95:2.5:2.5 v/v) for 3 hours at room temperature.

  • Purification: Purify the crude product by high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro mPTP Inhibition Assay (Calcium Retention Capacity)

This protocol measures the ability of the compounds to inhibit Ca2+-induced mPTP opening in isolated mitochondria or permeabilized cells.[12][13]

Materials:

  • Isolated mitochondria or permeabilized cells (e.g., HepG2, SH-SY5Y)

  • Mitochondrial suspension buffer (e.g., MSK+)

  • Calcium Green™-5N or a similar Ca2+-sensitive fluorescent dye

  • Calcium chloride (CaCl2) solution

  • Test compounds dissolved in DMSO

  • Cyclosporin A (CsA) as a positive control

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Preparation: Resuspend isolated mitochondria or permeabilized cells in the mitochondrial suspension buffer containing the Ca2+-sensitive dye.

  • Plating: Add the mitochondrial/cell suspension to the wells of a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the designated wells. Include wells with vehicle (DMSO) as a negative control and CsA as a positive control.

  • Baseline Reading: Measure the baseline fluorescence.

  • Calcium Induction: Sequentially add small boluses of CaCl2 to all wells at regular intervals (e.g., every 5 minutes).

  • Fluorescence Monitoring: Monitor the fluorescence intensity after each CaCl2 addition. Mitochondria will take up the Ca2+, keeping the extra-mitochondrial Ca2+ concentration and fluorescence low.

  • mPTP Opening: A sudden and sustained increase in fluorescence indicates mPTP opening and the release of accumulated Ca2+ from the mitochondria.

  • Data Analysis: The calcium retention capacity is determined by the cumulative amount of Ca2+ that can be added before mPTP opening occurs. A higher calcium retention capacity in the presence of a test compound indicates mPTP inhibition.

Protocol 3: In Vitro Hypoxia/Reoxygenation (H/R) Model of Ischemia-Reperfusion Injury

This protocol simulates IRI in a cell culture model to assess the cytoprotective effects of the mPTP inhibitors.[1][3][5]

Materials:

  • Cardiomyocytes or other relevant cell line

  • Cell culture medium

  • Hypoxia chamber or incubator with controlled O2 and CO2 levels

  • Reagents for viability assays (e.g., Propidium Iodide, Annexin V, or a cell counter)

  • Test compounds

Procedure:

  • Cell Culture: Culture the cells to the desired confluency.

  • Compound Pre-treatment: Treat the cells with the test compounds for a specified period before inducing hypoxia.

  • Hypoxia: Place the cells in a hypoxia chamber (e.g., <1% O2, 5% CO2) for a duration sufficient to induce cell stress (e.g., 6-24 hours).

  • Reoxygenation: Return the cells to a normoxic incubator (e.g., 21% O2, 5% CO2) to simulate reperfusion.

  • Assessment of Cell Viability: After a period of reoxygenation (e.g., 12-24 hours), assess cell viability using appropriate assays.

  • Data Analysis: Compare the viability of cells treated with the test compounds to that of untreated cells to determine the cytoprotective effect.

Visualizations

Signaling Pathway of Ischemia-Reperfusion Injury and mPTP Inhibition

G cluster_0 Ischemia-Reperfusion cluster_1 Cellular Stress cluster_2 Mitochondrial Dysfunction cluster_3 Cell Death cluster_4 Therapeutic Intervention Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Restoration of Blood Flow ROS_Production ↑ ROS Production Reperfusion->ROS_Production Ca_Overload ↑ Intracellular Ca2+ Reperfusion->Ca_Overload pH_Paradox pH Paradox Reperfusion->pH_Paradox mPTP_Opening mPTP Opening ROS_Production->mPTP_Opening Ca_Overload->mPTP_Opening pH_Paradox->mPTP_Opening Membrane_Potential_Collapse ΔΨm Collapse mPTP_Opening->Membrane_Potential_Collapse Cytochrome_c_Release Cytochrome c Release mPTP_Opening->Cytochrome_c_Release ATP_Depletion ATP Depletion Membrane_Potential_Collapse->ATP_Depletion Necrosis Necrosis ATP_Depletion->Necrosis Apoptosis Apoptosis Cytochrome_c_Release->Apoptosis Triazaspiro_Derivatives 1,4,8-triazaspiro[4.5]decan-2-one Derivatives Triazaspiro_Derivatives->mPTP_Opening Inhibition

Caption: Mechanism of ischemia-reperfusion injury and mPTP inhibition.

Experimental Workflow for Screening mPTP Inhibitors

G Start Compound_Synthesis Synthesis of 1,4,8-triazaspiro[4.5]decan-2-one Derivatives Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening: mPTP Inhibition Assay (Calcium Retention Capacity) Compound_Synthesis->In_Vitro_Screening Identify_Hits Identify Potent Inhibitors In_Vitro_Screening->Identify_Hits Cytoprotection_Assay Cytoprotection Assay: Hypoxia/Reoxygenation Model Identify_Hits->Cytoprotection_Assay Potent Hits Lead_Optimization Lead Optimization Identify_Hits->Lead_Optimization Inactive/Weak Hits Confirm_Efficacy Confirm Cytoprotective Efficacy Cytoprotection_Assay->Confirm_Efficacy In_Vivo_Studies In Vivo Ischemia-Reperfusion Animal Models Confirm_Efficacy->In_Vivo_Studies Efficacious Confirm_Efficacy->Lead_Optimization Not Efficacious End In_Vivo_Studies->End Lead_Optimization->Compound_Synthesis

Caption: Workflow for the discovery and validation of mPTP inhibitors.

Proposed Mechanism of Action

G cluster_0 Mitochondrial Inner Membrane cluster_1 F1Fo-ATP Synthase c_ring c-subunit ring mPTP_Formation mPTP Formation c_ring->mPTP_Formation Prevents conformational change subunit_a subunit a subunit_a->mPTP_Formation Triazaspiro_Derivative 1,4,8-triazaspiro[4.5]decan-2-one Derivative Triazaspiro_Derivative->c_ring Binds to interface Triazaspiro_Derivative->subunit_a Cell_Death Cell_Death mPTP_Formation->Cell_Death Leads to Cellular_Stress Ischemia-Reperfusion Stress (↑ Ca2+, ↑ ROS) Cellular_Stress->mPTP_Formation Induces

Caption: Putative binding site and mechanism of mPTP inhibition.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The discovery of novel anti-inflammatory agents is therefore of significant therapeutic interest. Diazaspiro compounds represent a class of heterocyclic molecules with diverse pharmacological potential. This document provides detailed cell-based assay protocols to systematically evaluate the anti-inflammatory properties of novel diazaspiro compounds.

The primary focus of these assays is to assess the ability of diazaspiro compounds to modulate key inflammatory pathways and the production of inflammatory mediators in relevant cell models, such as macrophage-like cell lines (e.g., RAW 264.7). The protocols herein describe methods to quantify nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the activity of cyclooxygenase (COX) enzymes.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of diazaspiro compounds can be mediated through the modulation of critical signaling pathways. Two of the most important pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[1] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins.[3] This allows NF-κB dimers to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1][4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_ligand TNF-α TNFR TNFR TNFa_ligand->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases IkB_p P-IκB (Ubiquitinated) IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Induces

Caption: Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK signaling pathway is another crucial cascade involved in inflammation.[5] It consists of a series of protein kinases that are activated in response to extracellular stimuli, including inflammatory cytokines and stress.[][6] The three main MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[6] Activation of these pathways leads to the phosphorylation and activation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.[7]

MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) Stress Receptor Receptor Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, MEKK) Receptor->MAP3K Activates MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MAPK MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates ERK ERK MEK12->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates NFkB_mapk NF-κB ERK->NFkB_mapk Activates Transcription Gene Transcription (Cytokines, Chemokines) AP1->Transcription NFkB_mapk->Transcription Experimental_Workflow start Start: Diazaspiro Compound Library cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity determine_conc Determine Non-Toxic Concentrations cytotoxicity->determine_conc inflammation_model 2. In Vitro Inflammation Model (e.g., LPS-stimulated RAW 264.7 cells) determine_conc->inflammation_model assays 3. Anti-inflammatory Assays inflammation_model->assays no_assay Nitric Oxide (NO) Assay (Griess Assay) assays->no_assay cytokine_assay Cytokine Assays (ELISA for TNF-α, IL-6, IL-1β) assays->cytokine_assay cox_assay COX Activity Assay assays->cox_assay data_analysis 4. Data Analysis & Interpretation no_assay->data_analysis cytokine_assay->data_analysis cox_assay->data_analysis hit_identification Hit Compound Identification data_analysis->hit_identification mechanism_studies 5. Mechanism of Action Studies (e.g., Western Blot for NF-κB, MAPK pathways) hit_identification->mechanism_studies Potent Hits end Lead Compound Optimization hit_identification->end No Hits mechanism_studies->end

References

Application Notes & Protocols: Animal Models for Testing the Antihypertensive Effects of Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spiro compounds, such as spironolactone, are a class of drugs that include potent antihypertensive agents. They primarily function as mineralocorticoid receptor (MR) antagonists.[1] By blocking the action of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), these compounds promote the excretion of sodium and water while conserving potassium, leading to a reduction in blood volume and blood pressure.[2][3] Their efficacy makes them particularly useful in cases of resistant hypertension and heart failure.[1][2] To evaluate the preclinical efficacy and mechanism of action of novel spiro compounds, robust and well-characterized animal models of hypertension are essential. This document provides detailed application notes and protocols for utilizing these models.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Spiro compounds exert their antihypertensive effects by competitively inhibiting the mineralocorticoid receptor.[4] In the kidneys, aldosterone normally binds to the MR in the distal convoluted tubule and collecting duct.[4][5] This binding event initiates a signaling cascade that increases the expression of the epithelial sodium channel (ENaC) and the Na+/K+ ATPase pump. The result is increased sodium and water reabsorption and potassium excretion, which elevates blood pressure.[5][6] Spiro compounds block the initial binding of aldosterone to the MR, thereby preventing this cascade and promoting natriuresis and diuresis, which lowers blood pressure.[3][4]

Caption: Mineralocorticoid receptor signaling pathway and inhibition by spiro compounds.

Recommended Animal Models of Hypertension

The choice of animal model is critical and depends on the specific research question. The following models are widely used and relevant for testing spiro compounds.

Spontaneously Hypertensive Rat (SHR)

The SHR is a genetic model developed through selective inbreeding of Wistar-Kyoto (WKY) rats with high blood pressure.[7][8] It is the most studied animal model for hypertension and closely mimics human essential hypertension, where the cause is multifactorial.[7][9] Hypertension develops progressively starting around 5-6 weeks of age, reaching systolic pressures of 180-200 mmHg in adults.[8]

  • Advantages: Non-invasive disease induction, stable and reproducible hypertension, develops cardiovascular and renal complications similar to humans.[7]

  • Relevance for Spiro Compounds: Useful for testing compounds aimed at treating essential hypertension where the RAAS may be a contributing factor.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat

This is an endocrine model where hypertension is induced by administering the mineralocorticoid DOCA in combination with a high-salt diet, typically after unilateral nephrectomy.[10][11] This model is characterized by low renin levels and is considered a model of salt-sensitive, volume-dependent hypertension.[10]

  • Advantages: Directly simulates a state of mineralocorticoid excess, making it highly relevant for testing MR antagonists.[12]

  • Relevance for Spiro Compounds: This is the most direct model to test the efficacy of MR antagonists like spironolactone, as the hypertension is driven by the very pathway these drugs target.

Renal Hypertensive Models (e.g., Two-Kidney, One-Clip - 2K1C)

In the 2K1C Goldblatt model, hypertension is induced by surgically constricting one renal artery while leaving the contralateral kidney untouched.[13][14] This procedure causes renal ischemia in the clipped kidney, which activates the renin-angiotensin system, leading to high-renin hypertension.[13]

  • Advantages: Models renin-dependent hypertension, relevant to a specific subset of human hypertension.

  • Relevance for Spiro Compounds: Useful for investigating the effects of spiro compounds in a high-renin state, where aldosterone levels are consequently elevated.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results.

Protocol 1: Induction of Hypertension Models

A. DOCA-Salt Model Protocol [10][11][15]

  • Animals: Use male Wistar or Sprague-Dawley rats (8-9 weeks old, 250-300g).

  • Anesthesia: Anesthetize the rats using an appropriate method (e.g., ketamine/xylazine intraperitoneal injection or isoflurane inhalation).

  • Unilateral Nephrectomy: Make a lateral abdominal incision to expose the left kidney. Ligate the left renal vessels and ureter and carefully remove the kidney. Suture the incision site.

  • Recovery: Allow the animals to recover for one week. Provide post-operative analgesics as required.

  • DOCA Administration: After recovery, begin subcutaneous injections of DOCA (e.g., 20-40 mg/kg, dissolved in a vehicle like dimethylformamide or olive oil) twice weekly.[11][15] Alternatively, implant a slow-release DOCA pellet.

  • Salt Loading: Replace the standard drinking water with a 1% NaCl solution.[11]

  • Development of Hypertension: Hypertension typically develops over 4-6 weeks. Monitor blood pressure weekly.

B. Two-Kidney, One-Clip (2K1C) Model Protocol [16]

  • Animals: Use male Sprague-Dawley rats (200-250g).

  • Anesthesia: Anesthetize the rat as described above.

  • Renal Artery Clipping: Through a flank incision, expose and carefully dissect the left renal artery. Place a silver or polyurethane cuff of a precise internal diameter (e.g., ~0.27 mm for mice, adjusted for rats) around the artery to constrict it without complete occlusion.[16]

  • Closure: Suture the incision in layers.

  • Recovery: Provide post-operative care and allow for recovery.

  • Development of Hypertension: Blood pressure begins to rise within days and stabilizes at a hypertensive level within 2-4 weeks.[16]

Protocol 2: Blood Pressure Measurement

A. Radiotelemetry (Gold Standard Method) [17][18][19] Radiotelemetry is the preferred method for accurate, continuous blood pressure monitoring in conscious, unrestrained animals, minimizing stress-induced artifacts.[17][20]

  • Transmitter Implantation:

    • Anesthetize the animal.

    • For rats, the pressure-sensing catheter is typically inserted into the abdominal aorta.[18] The transmitter body is placed within the peritoneal cavity.[19]

    • For mice, the catheter is often advanced from the carotid artery into the aortic arch, with the transmitter body placed in a subcutaneous pocket on the flank.[18][21]

    • Suture the incisions and provide post-operative care.

  • Recovery: Allow the animal to recover fully from surgery for at least 7-10 days before starting measurements.[19]

  • Data Acquisition: House the animal individually in a cage placed on a telemetry receiver plate. The system will wirelessly transmit data (systolic, diastolic, mean arterial pressure, and heart rate) to a computer for continuous recording and analysis.[21]

B. Tail-Cuff Plethysmography (Non-Invasive Method) [22][23] This is a common non-invasive method but is prone to variability due to animal stress and restraint.[22]

  • Acclimatization: "Train" the animals by placing them in the restrainer for several days prior to the actual measurement to minimize stress.[22]

  • Procedure:

    • Place the conscious rat or mouse in a restraining device. Gentle warming of the tail may be necessary to improve detection of the tail artery pulse.

    • Place an inflatable cuff and a sensor (e.g., a photoplethysmograph) on the tail.[23][24]

    • The system automatically inflates the cuff to occlude blood flow and then gradually deflates it.

    • The sensor detects the pressure at which blood flow returns, which corresponds to the systolic blood pressure.[23]

  • Measurements: Take multiple readings in a single session and average them to improve accuracy.

Protocol 3: General Antihypertensive Study Design

This protocol outlines a typical study to evaluate the antihypertensive effect of a spiro compound.

  • Model Induction & Baseline: Induce hypertension using one of the models described above (or use SHRs). After hypertension is established, measure baseline blood pressure for 3-5 days.

  • Grouping: Randomly assign animals to experimental groups (n=6-10 per group):

    • Group 1: Normotensive Control (e.g., WKY for SHR studies, or sham-operated for others). Receives vehicle.

    • Group 2: Hypertensive Control. Receives vehicle.

    • Group 3: Positive Control (Optional). Hypertensive animals receiving a known antihypertensive drug (e.g., spironolactone).

    • Group 4+: Treatment Groups. Hypertensive animals receiving different doses of the test spiro compound.

  • Drug Administration: Administer the vehicle or compounds daily for the duration of the study (e.g., 4-8 weeks) via the desired route (e.g., oral gavage, subcutaneous injection).

  • Monitoring: Monitor blood pressure continuously (telemetry) or at regular intervals (e.g., weekly, via tail-cuff). Also, monitor body weight and general health.

  • Terminal Procedures: At the end of the study, collect blood for biomarker analysis and harvest organs (heart, kidneys, aorta) for weight measurements (to assess hypertrophy) and histopathological analysis (to assess fibrosis and end-organ damage).

Experimental_Workflow A Animal Model Selection (e.g., SHR, DOCA-Salt) B Induction of Hypertension (if applicable) A->B C Acclimatization & Recovery B->C D Baseline Blood Pressure Measurement (3-5 days) C->D E Randomization into Groups (Vehicle, Test Compound, etc.) D->E F Chronic Treatment Period (e.g., 4-8 weeks) E->F G Continuous/Periodic Blood Pressure Monitoring F->G During Treatment H Terminal Data Collection (Blood, Organs, Histology) F->H I Statistical Analysis & Interpretation H->I

Caption: General experimental workflow for an antihypertensive study.

Data Presentation: Quantitative Results from Preclinical Studies

The following tables summarize representative data from studies investigating the effects of spironolactone in hypertensive rat models.

Table 1: Effects of Spironolactone on Hemodynamics and Cardiac Mass in SHRs with High Salt Intake Data summarized from a study on 32-week-old male SHRs treated for 8 weeks.[25]

ParameterWistar (Control)SHRSHR + 1% NaCl (SHR-Salt)SHR-Salt + Spironolactone (80 mg/kg/day)
Mean Blood Pressure (mmHg) 109 ± 2118 ± 2117 ± 2116 ± 2
Heart Weight / Body Weight (mg/g) 2.90 ± 0.063.44 ± 0.073.68 ± 0.073.46 ± 0.05
Myocardial Relaxation (-dP/dt, mmHg/s) -3698 ± 92-3729 ± 125-3342 ± 80-3647 ± 104
Ventricular Stiffness (mmHg/ml) 1.40 ± 0.041.60 ± 0.051.67 ± 0.121.45 ± 0.03

Note: In this specific study, spironolactone did not significantly lower blood pressure but did abate salt-induced cardiac hypertrophy and improve diastolic function.[25]

Table 2: Dose-Dependent Effects of Spironolactone on Atrial Fibrosis in SHRs Data from a study showing that lower doses of spironolactone were more effective at reducing atrial fibrosis, independent of blood pressure effects.[26]

ParameterWKY ControlSHR ControlSHR + Low-Dose Spiro (10 mg/kg)SHR + Mid-Dose Spiro (40 mg/kg)SHR + High-Dose Spiro (80 mg/kg)
Atrial Collagen Volume Fraction (%) LowerHigherSignificantly ReducedReducedReduced
TGF-β1 Expression LowerHigherSignificantly ReducedReducedReduced

Note: This study suggests that the beneficial anti-fibrotic effects of spironolactone may occur at doses that do not significantly impact blood pressure.[26]

Table 3: Effects of Spironolactone on Renal Fibrosis in a Transgenic Hypertensive Rat Model (Ren2) Data from a 12-week study on a severe hypertension model.[27]

Parameter (at 12 weeks)Normotensive ControlHypertensive ControlHypertensive + Spironolactone
Renal Cortical Fibrosis (%) 1.0 ± 0.86.5 ± 2.43.2 ± 1.4
Glomerulosclerosis Index (GSI) LowerHigherSignificantly Reduced
Proteinuria LowerHigherSignificantly Reduced

Note: Spironolactone significantly blunted the progression of renal fibrosis and glomerulosclerosis, suggesting a blood pressure-independent protective effect on the kidney.[27]

References

Application Notes and Protocols: Formulation of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxa-1,8-diazaspiro[4.5]decan-2-one is a novel spirocyclic heterocyclic compound with potential therapeutic applications. The spirocyclic scaffold offers a unique three-dimensional structure that can lead to improved pharmacological properties.[1][2] Analogs of this compound, such as other 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been investigated for their activity as alpha-adrenergic blockers, suggesting a potential role in cardiovascular or other related diseases.[3] Effective in vivo evaluation of this compound necessitates the development of a stable and bioavailable formulation. As with many heterocyclic small molecules, this compound is anticipated to have low aqueous solubility, presenting a significant challenge for in vivo administration.

This document provides a comprehensive guide to the formulation of this compound for preclinical in vivo studies in rodent models. It covers pre-formulation considerations, a variety of formulation strategies for poorly soluble compounds, and detailed protocols for the preparation of dosing solutions and their administration.

Pre-formulation Studies: Physicochemical Characterization

Table 1: Physicochemical Properties of this compound (Predicted/Hypothetical Values)

ParameterPredicted/Hypothetical ValueMethod of DeterminationSignificance for Formulation
Molecular Weight156.18 g/mol CalculationInfluences solubility and diffusion.
LogP1.5 - 2.5In silico prediction (e.g., ALOGPS, ChemDraw)Indicates lipophilicity and potential for poor aqueous solubility.
Aqueous Solubility< 0.1 mg/mLExperimental (e.g., shake-flask method); In silico predictionCritical for selecting appropriate vehicles and formulation strategies.
pKa6.0 - 8.0 (basic)In silico prediction (e.g., ACD/pKa DB)Determines the ionization state at physiological pH, affecting solubility and absorption.
Melting Point150 - 200 °CExperimental (DSC); In silico predictionHigh melting point can correlate with low solubility.
Physical FormCrystalline solidExperimental (Microscopy, XRD)Polymorphism can impact solubility and dissolution rate.

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies. The choice of strategy will depend on the physicochemical properties of the compound, the intended route of administration, and the required dose.

Table 2: Comparison of Formulation Strategies

Formulation StrategyDescriptionAdvantagesDisadvantages
Aqueous Suspension The compound is suspended as fine particles in an aqueous vehicle containing a suspending agent.Simple to prepare; suitable for a wide range of doses.Potential for particle aggregation and non-uniform dosing; not suitable for IV administration.
Co-solvent System The compound is dissolved in a mixture of a water-miscible organic solvent and an aqueous vehicle.Can achieve high drug concentrations; suitable for both oral and IV administration.Potential for drug precipitation upon dilution in vivo; co-solvents can have their own toxicity.[7][8]
Solution in Oil The compound is dissolved in a pharmaceutically acceptable oil.Suitable for lipophilic compounds; can protect the drug from degradation.Limited to oral and intraperitoneal routes; may have slow and variable absorption.
Cyclodextrin Complexation The compound forms an inclusion complex with a cyclodextrin, enhancing its aqueous solubility.Significant increase in solubility; can improve stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.
Solid Dispersion The compound is dispersed in a solid carrier matrix at the molecular level.Can significantly enhance dissolution rate and bioavailability.Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).[2]

Experimental Protocols

The following protocols provide detailed methodologies for preparing formulations of this compound for oral and intravenous administration in rodents. Note: All procedures should be performed in a clean and controlled environment, and the final formulations should be visually inspected for homogeneity and the absence of particulates before administration.

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

Objective: To prepare a uniform and stable suspension of this compound for oral administration.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle

  • Spatula

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • Volumetric flask

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

  • Weigh the calculated amount of the compound accurately.

  • Triturate the compound in a mortar with a pestle to reduce particle size and ensure a fine powder.

  • Gradually add a small volume of the 0.5% CMC vehicle to the powder in the mortar and triturate to form a smooth, uniform paste.

  • Transfer the paste to a glass beaker containing the remaining volume of the vehicle.

  • Rinse the mortar and pestle with a small amount of the vehicle and add it to the beaker to ensure complete transfer of the compound.

  • Stir the suspension using a magnetic stirrer at a moderate speed for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any clumps or undispersed particles.

  • Store the suspension at 2-8°C and protect from light. Shake well before each use.

Protocol 2: Preparation of a Co-solvent Formulation for Intravenous Injection

Objective: To prepare a clear, sterile solution of this compound for intravenous administration. Caution: The final concentration of the co-solvent should be minimized to reduce potential toxicity.[7][8]

Materials:

  • This compound

  • Co-solvent: Dimethyl sulfoxide (DMSO)

  • Vehicle: Sterile saline (0.9% NaCl)

  • Sterile vials

  • Syringe filters (0.22 µm)

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Determine the maximum tolerated concentration of DMSO for the chosen animal model and route of administration (typically ≤10% for IV in rodents).

  • Calculate the required amounts of the compound, DMSO, and saline.

  • Weigh the compound and place it in a sterile vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability of the compound at elevated temperatures should be confirmed.

  • Slowly add the sterile saline to the DMSO solution while vortexing to prevent precipitation.

  • Visually inspect the final solution for clarity and the absence of any particulates.

  • Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Prepare fresh on the day of use.

In Vivo Administration Protocols

The following protocols are for the administration of the prepared formulations to rodents. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.

Protocol 3: Oral Gavage in Mice/Rats

Objective: To accurately deliver a specific volume of the formulation directly into the stomach of the animal.

Materials:

  • Prepared formulation (e.g., aqueous suspension)

  • Appropriately sized oral gavage needle (flexible or curved with a rounded tip)

  • Syringe

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume.

  • Gently restrain the animal.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach.

  • Fill the syringe with the correct volume of the formulation.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it smoothly along the roof of the mouth and down the esophagus. The animal should swallow as the tube passes. Do not force the tube.

  • Administer the formulation slowly.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress after administration.

Protocol 4: Intravenous Injection in Mice/Rats (Tail Vein)

Objective: To administer the formulation directly into the systemic circulation.

Materials:

  • Prepared sterile formulation (e.g., co-solvent solution)

  • Appropriately sized needle (e.g., 27-30 gauge for mice) and syringe

  • Restraining device

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Weigh the animal to determine the correct injection volume.

  • Place the animal in a restraining device.

  • Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.

  • Swab the tail with 70% ethanol.

  • Insert the needle, bevel up, into one of the lateral tail veins.

  • Inject the formulation slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Experimental Workflow

G Experimental Workflow for Formulation Development cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Study Preparation A Physicochemical Characterization (Solubility, LogP, pKa) C Vehicle Screening (Solubility & Compatibility) A->C B Solid-State Characterization (Polymorphism, Crystallinity) B->C D Formulation Optimization (e.g., Co-solvent ratio, Surfactant conc.) C->D E Stability Assessment (Short-term, Long-term) D->E F Dose Calculation & Preparation E->F G Quality Control (Visual Inspection, pH) F->G H Animal Dosing (Oral Gavage or IV Injection) G->H

Caption: Workflow for formulation development of this compound.

Proposed Signaling Pathway

Based on the activity of analogous compounds, this compound may act as an antagonist of the alpha-1 adrenergic receptor.

G Proposed Alpha-1 Adrenergic Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Downstream Effects a1ar α1-Adrenergic Receptor gq Gq protein a1ar->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C dag->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates norepi Norepinephrine (Agonist) norepi->a1ar Activates compound This compound (Antagonist) compound->a1ar Blocks

Caption: Antagonism of the Alpha-1 Adrenergic Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of potential issues and corresponding troubleshooting steps:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Try extending the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increasing the reaction temperature incrementally may also drive the reaction to completion, but be cautious of potential side product formation.

  • Sub-optimal Reagent Stoichiometry: The ratio of your reactants might not be ideal.

    • Solution: Experiment with varying the stoichiometry of your starting materials. For instance, in a cyclization reaction to form the spirocyclic core, using a slight excess of one of the key reagents might improve the yield.

  • Presence of Impurities: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Ensure all starting materials are of high purity. Solvents should be anhydrous if the reaction is sensitive to moisture. Purification of starting materials before use may be necessary.

  • Inefficient Cyclization: The key spirocyclization step can be challenging.

    • Solution: The choice of base and solvent is critical for efficient cyclization. If you are using a common base like sodium hydride, ensure it is fresh and handled under inert conditions. Alternative bases or solvent systems described for similar spiro-oxazolidinone syntheses could be explored.[1]

2. I am observing significant side product formation. How can I minimize these impurities?

The formation of side products is a common issue. Here are strategies to enhance the selectivity of your reaction:

  • Temperature Control: Running the reaction at an optimal temperature is crucial.

    • Solution: If you suspect side reactions are occurring at elevated temperatures, try lowering the reaction temperature. Conversely, some reactions require a specific temperature to favor the desired pathway. A temperature screen experiment can help identify the optimal condition.

  • Choice of Base/Catalyst: The type and amount of base or catalyst can influence the reaction pathway.

    • Solution: For base-mediated cyclizations, a weaker, non-nucleophilic base might reduce the formation of undesired byproducts. If a catalyst is used, screening different catalysts and optimizing the catalyst loading is recommended.

  • Order of Reagent Addition: The sequence in which reagents are added can impact the outcome.

    • Solution: Consider a slow, dropwise addition of one reagent to a solution of the other, especially for highly exothermic reactions. This can help maintain better control over the reaction conditions and minimize side product formation.

3. The purification of my product is difficult. What strategies can I employ for better separation?

Purification challenges often arise from the presence of closely related impurities or unreacted starting materials.

  • Chromatography Optimization: Standard column chromatography may not be sufficient.

    • Solution: Experiment with different solvent systems (eluents) for your column chromatography to improve the separation of your product from impurities. Using a gradient elution from a non-polar to a more polar solvent system can be effective. High-Performance Liquid Chromatography (HPLC) can be a valuable tool for purifying small quantities of the final compound.[2][3]

  • Recrystallization: This technique can be highly effective for crystalline products.

    • Solution: If your product is a solid, attempt recrystallization from a suitable solvent or a mixture of solvents. This method can significantly enhance the purity of the final compound.

  • Acid-Base Extraction: If your product and impurities have different acidic or basic properties, an acid-base extraction can be a simple and effective purification step.

    • Solution: Exploit the amine functionality in the 1,8-diazaspiro core. By adjusting the pH of your aqueous workup, you may be able to selectively extract your product or impurities into the aqueous or organic layer.

Data Presentation: Comparison of Reaction Conditions for Spiro-heterocycle Synthesis

The following table summarizes reaction conditions reported for the synthesis of related spiro-heterocyclic compounds, which can provide a starting point for optimizing the synthesis of this compound.

Compound ClassKey Reaction StepReagents & ConditionsYieldReference
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneCyclizationSodium hydride (60% in mineral oil), DMF, 45°C, 4 days, then HCl60% (overall)[1]
1,4,8-triazaspiro[4.5]decan-2-one derivativesCleavage from solid supportTFA, H₂O, Et₃SiH (95:2.5:2.5 v/v), room temp, 3h15-38%[2]
3-Aryl-2-oxazolidinonesN-ArylationPd₂(dba)₃, ligand, base (e.g., Cs₂CO₃), solvent (e.g., toluene), 80-100°CGood[4]
5-Methylene-1,3-oxazolidin-2-onesRearrangementAu(I) catalyst, solvent (e.g., CH₂Cl₂)High[4]

Experimental Protocols

General Protocol for the Synthesis of a Spiro-oxazolidinone Core

This protocol is a generalized procedure based on common methods for synthesizing related spiro-oxazolidinone structures and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Formation of the Precursor

  • Dissolve the starting amino alcohol in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable carbonylating agent (e.g., phosgene, triphosgene, or a chloroformate) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Step 2: Intramolecular Cyclization to form the Spiro-oxazolidinone

  • Dissolve the precursor from Step 1 in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran or Dimethylformamide) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a strong, non-nucleophilic base (e.g., sodium hydride) portion-wise to the solution.

  • Allow the reaction mixture to stir at room temperature or heat as required, monitoring for the formation of the spirocyclic product by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride or water).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: Starting Materials step1 Step 1: Precursor Synthesis (e.g., Carbamate formation) start->step1 workup1 Workup & Purification step1->workup1 step2 Step 2: Intramolecular Cyclization workup1->step2 workup2 Workup & Purification step2->workup2 analysis Final Product Analysis (NMR, MS, Purity) workup2->analysis end End: this compound analysis->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Problem: Low Product Yield q1 Is the reaction going to completion? start->q1 sol1 Increase reaction time/temperature. Monitor by TLC/LC-MS. q1->sol1 No q2 Are there significant side products? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize temperature. Screen alternative bases/catalysts. Adjust reagent addition order. q2->sol2 Yes q3 Is product lost during workup/purification? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Optimize extraction pH. Refine chromatography conditions. Consider recrystallization. q3->sol3 Yes end Re-evaluate starting material purity and stoichiometry. q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Overcoming solubility issues with 3-Oxa-1,8-diazaspiro[4.5]decan-2-one in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Oxa-1,8-diazaspiro[4.5]decan-2-one in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on practices with structurally similar spirocyclic compounds, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.[1][2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1] It is widely used in drug discovery for creating high-concentration stock solutions of test compounds for in vitro screening.[1]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The maximum tolerated concentration of DMSO is cell-line dependent.[4] Generally, for most mammalian cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5%, as higher concentrations can be toxic.[4][5][6] However, some cell lines may be sensitive to concentrations as low as 0.1%.[4][6] It is crucial to perform a vehicle control experiment to determine the effect of the chosen DMSO concentration on your specific cell line.[5]

Q4: Can I use other solvents besides DMSO?

A4: Yes, other water-miscible organic solvents can be used, often as co-solvents with DMSO or water. Common alternatives include ethanol, propylene glycol, and polyethylene glycol (PEG).[5] The choice of solvent will depend on the specific compound and the tolerance of the assay system.[7] It is important to test the effect of any new solvent on your experimental system.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility challenges with this compound.

Problem: Compound precipitates out of solution during the experiment.

Step 1: Optimization of Solvent Concentration

  • Initial Dissolution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Start with a common stock concentration such as 10 mM or 20 mM. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or vortexing may aid dissolution.[8]

  • Serial Dilution: Perform serial dilutions of your high-concentration stock in your final aqueous buffer or cell culture medium.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals). This will help you determine the approximate limit of solubility in your final assay conditions.[8]

  • Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent(s) used to dissolve the compound.[5]

Step 2: Employing Co-solvents

If precipitation persists at your desired final concentration, a co-solvent system may be necessary.

  • Rationale: A water-miscible organic co-solvent can increase the overall solvating power of the final aqueous solution.[5][9][10]

  • Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG 200 or 400).

  • Procedure:

    • Dissolve this compound in 100% DMSO to make a concentrated stock.

    • Create an intermediate dilution series in a co-solvent.

    • Finally, dilute this intermediate solution into your aqueous assay medium.

  • Important Consideration: The final concentration of both DMSO and the co-solvent should be kept as low as possible and tested for effects on the assay in a vehicle control.

Step 3: pH Adjustment

For ionizable compounds, solubility can be significantly influenced by the pH of the solution.[5][9]

  • Determine Compound Properties: Assess whether this compound has acidic or basic functional groups.

  • Experimental Approach: Prepare a range of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0) and test the solubility of the compound in each. This can help identify a pH range where the compound is more soluble.

Step 4: Formulation Strategies

If the above methods are insufficient, more advanced formulation techniques may be required.

  • Solid Dispersions: Dispersing the compound in a highly soluble, hydrophilic matrix can improve its dissolution rate and apparent solubility.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[11][12]

Data Presentation: Common Solvents for In Vitro Assays

SolventPropertiesTypical Stock ConcentrationRecommended Final Concentration in AssayNotes
DMSO Polar aprotic, dissolves a wide range of compounds.[1]10-50 mM≤ 0.5%[5]Can be cytotoxic at higher concentrations.[4][6] May affect cell differentiation and gene expression.[13]
Ethanol Polar protic, water-miscible.10-50 mM≤ 1%Can have biological effects on cells.[14]
Propylene Glycol Non-toxic, water-miscible.Variable≤ 1%Generally well-tolerated by many cell lines.
PEG 200/400 Non-toxic, water-miscible polymer.Variable≤ 1%Can increase viscosity of the solution.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration
  • Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • In a clear 96-well plate, perform a two-fold serial dilution of the stock solution in your final cell culture medium or aqueous buffer. The final volume in each well should be 200 µL.

  • Include a "no compound" control with only the medium/buffer.

  • Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visually inspect each well for signs of precipitation. A light microscope can be used for more sensitive detection.

  • The highest concentration that remains clear is the approximate maximum soluble concentration under your assay conditions.

Protocol 2: Vehicle Control for Cytotoxicity
  • Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of your chosen solvent (e.g., DMSO) in the cell culture medium to achieve final concentrations ranging from 0.01% to 2%.

  • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Determine the highest concentration of the solvent that does not significantly impact cell viability compared to the no-solvent control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Testing cluster_optimization Optimization cluster_validation Validation start Start: Solubility Issue with Compound X prep_stock Prepare 10-20 mM Stock in 100% DMSO start->prep_stock serial_dilution Serial Dilution in Aqueous Medium prep_stock->serial_dilution check_precip Check for Precipitation serial_dilution->check_precip use_cosolvent Try Co-solvent (e.g., Ethanol, PEG) check_precip->use_cosolvent Yes proceed Proceed with In Vitro Assay check_precip->proceed No use_cosolvent->serial_dilution adjust_ph Adjust pH of Medium use_cosolvent->adjust_ph adjust_ph->serial_dilution formulation Advanced Formulation (e.g., Cyclodextrin) adjust_ph->formulation formulation->serial_dilution vehicle_control Perform Vehicle Toxicity Control

Caption: Experimental workflow for addressing compound solubility issues.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates compound 3-Oxa-1,8-diazaspiro [4.5]decan-2-one compound->receptor Binds/Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf_inactive Inactive Transcription Factor kinase2->tf_inactive Phosphorylates tf_active Active Transcription Factor tf_inactive->tf_active Translocates gene Target Gene Expression tf_active->gene Induces

Caption: Hypothetical signaling pathway modulated by a spirocyclic compound.

References

Stability testing of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at physiological pH and temperature?

A1: While specific experimental data for this compound is not extensively published, the core structure contains a lactone (a cyclic ester). Lactones are known to be susceptible to hydrolysis, especially under neutral to basic conditions, which would be prevalent at physiological pH (approx. 7.4).[1][2] This reaction would lead to the opening of the oxazolidinone ring to form a hydroxy carboxylic acid derivative. Therefore, a gradual degradation of the compound is anticipated under prolonged incubation at 37°C in aqueous buffers.

Q2: What is the primary degradation pathway for this compound under physiological conditions?

A2: The most probable degradation pathway is the hydrolysis of the ester bond within the lactone ring. This is a common degradation route for molecules containing such moieties.[1][2] The hydrolysis would result in the formation of a ring-opened product, N-(1-hydroxy-4-aminopiperidin-1-yl)acetamide.

Q3: What analytical method is recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (LC-MS), is the recommended analytical technique.[3][4][5] This allows for the separation and quantification of the parent compound from its potential degradation products. An LC-MS system provides the sensitivity and specificity needed for accurate measurements.[3][6]

Q4: How should I prepare my samples for a stability study?

A4: A stock solution of this compound should be prepared in an organic solvent like DMSO or ethanol. This stock solution is then diluted into the pre-warmed physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent is low (typically <1%) to avoid affecting the stability and solubility of the compound.

Q5: What are the standard physiological conditions for in vitro stability testing?

A5: Standard physiological conditions for such studies are typically a temperature of 37°C and a pH of 7.4, maintained using a buffer system like Phosphate-Buffered Saline (PBS).[6]

Experimental Protocols

Protocol: In Vitro Stability Assessment in Phosphate-Buffered Saline (PBS)
  • Materials:

    • This compound

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • DMSO (or other suitable organic solvent)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Incubator or water bath at 37°C

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Pre-warm the PBS (pH 7.4) to 37°C.

    • Spike the pre-warmed PBS with the stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is below 1%.

    • Immediately take a sample for the t=0 time point. Quench the reaction by adding an equal volume of cold acetonitrile.

    • Incubate the remaining solution at 37°C.

    • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). At each time point, quench the reaction as described in step 4.

    • Centrifuge the quenched samples to precipitate any salts.

    • Analyze the supernatant by a validated LC-MS method to determine the concentration of the parent compound remaining.

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the parent compound and its degradation products.

    • Flow Rate: 0.4 mL/min.

    • Detection: Mass spectrometry in positive ion mode, monitoring the specific m/z for this compound.

Data Presentation

Table 1: Stability of this compound in PBS (pH 7.4) at 37°C

Time (hours)Mean % Remaining (± SD, n=3)
0100.0 ± 0.0
195.2 ± 1.5
289.8 ± 2.1
482.1 ± 2.5
870.5 ± 3.2
2445.3 ± 4.1

Table 2: Calculated Stability Parameters

ParameterValue
Half-life (t½) in hours~22.5
Degradation Rate Constant (k)~0.0308 h⁻¹

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing A Prepare 10 mM Stock Solution in DMSO B Dilute Stock to 10 µM in pre-warmed PBS (pH 7.4) A->B C Incubate at 37°C B->C D Sample at Time Points (0, 1, 2, 4, 8, 24h) C->D E Quench with Cold Acetonitrile D->E F Centrifuge to Remove Precipitate E->F G Analyze Supernatant by LC-MS F->G H Calculate % Remaining vs. Time G->H

Caption: Workflow for assessing the in vitro stability of the compound.

G cluster_pathway Plausible Hydrolytic Degradation Pathway Parent This compound Product Ring-Opened Hydroxy Carboxylic Acid Parent->Product + H2O (pH 7.4, 37°C) Lactone Hydrolysis

Caption: The likely degradation pathway via hydrolysis of the lactone ring.

Troubleshooting Guide

Issue 1: High variability between replicate measurements.

  • Possible Cause: Inconsistent sample preparation or handling.

  • Solution: Ensure accurate and consistent pipetting. Use a fresh pipette tip for each sample. Vortex samples thoroughly after adding the quenching solution.

Issue 2: Rapid disappearance of the parent compound at t=0.

  • Possible Cause: Poor solubility of the compound in the aqueous buffer, leading to precipitation.

  • Solution: Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) slightly, but be mindful of its potential effect on stability. Visually inspect the solution for any cloudiness or precipitate after adding the compound to the buffer.

Issue 3: No degradation observed over 24 hours.

  • Possible Cause: The compound is highly stable under the tested conditions. Alternatively, the analytical method may not be sensitive enough to detect small changes.

  • Solution: Confirm the performance of your LC-MS method with a known unstable compound. Consider extending the incubation time or performing a forced degradation study (e.g., at higher temperatures or more extreme pH values) to confirm that the method can detect degradation products.[7]

Issue 4: Shifting retention times in HPLC analysis.

  • Possible Cause: Column degradation, changes in mobile phase composition, or temperature fluctuations.[8][9]

  • Solution: Ensure the mobile phase is fresh and properly mixed. Use a column oven to maintain a stable temperature.[8] If the issue persists, flush the column or replace it.[9]

G cluster_troubleshooting Troubleshooting HPLC Issues Start Unexpected Chromatographic Results? VarRT Variable Retention Times? Start->VarRT Yes BadPeak Poor Peak Shape (Tailing/Broadening)? Start->BadPeak No Sol_RT Check Mobile Phase Prep Ensure Column Equilibration Use Column Oven VarRT->Sol_RT Noisy Noisy Baseline? BadPeak->Noisy No Sol_Peak Check for Column Overload Ensure Sample is Dissolved in Mobile Phase Adjust Buffer Concentration BadPeak->Sol_Peak Yes Sol_Noise Degas Mobile Phase Clean Detector Flow Cell Check for Leaks Noisy->Sol_Noise Yes

Caption: A decision tree for troubleshooting common HPLC problems.

References

Reducing off-target effects of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxa-1,8-diazaspiro[4.5]decan-2-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound derivatives?

A1: Studies have shown that this compound derivatives primarily act as alpha-adrenergic receptor blockers.[1] Depending on the substitution pattern, these compounds can exhibit selectivity for α1 or α2-adrenoceptors.[1] Their antihypertensive effects are a result of blocking these receptors, leading to vasodilation.[1][2]

Q2: We are observing significant orthostatic hypotension in our animal models. Is this a known side effect of this class of compounds?

A2: Yes, orthostatic hypotension is a known potential side effect for alpha-adrenergic blockers.[3] Tilt-response studies on some this compound derivatives have indicated a potential for producing orthostatic hypotension at therapeutically effective doses.[1] This is a critical off-target effect to monitor during preclinical development.

Q3: How can we mitigate the orthostatic hypotension observed with our lead compound?

A3: Mitigating orthostatic hypotension involves a multi-pronged approach focused on improving the compound's selectivity and optimizing its pharmacokinetic profile. Consider the following strategies:

  • Structural Modification: Systematically modify the substituents on the spirocyclic core. For instance, alterations at the 4-position and 8-position of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have been shown to modulate activity and selectivity.[1]

  • Improve α1-Adrenoceptor Selectivity: Compounds with higher selectivity for the α1a-adrenoceptor subtype, which is prevalent in prostatic smooth muscle, over the α1b-subtype in vascular smooth muscle, may reduce cardiovascular side effects.[3]

  • Formulation Development: Investigate controlled-release formulations to maintain more stable plasma concentrations and avoid sharp peaks that can exacerbate hypotensive effects.

Q4: What are some general strategies to reduce off-target effects for this class of heterocyclic compounds?

A4: Reducing off-target effects is a key challenge in drug development. Here are some general strategies:

  • Rational Drug Design: Utilize computational modeling and structural biology to design molecules with higher specificity for the intended target.[4]

  • High-Throughput Screening (HTS): Screen compound libraries against a panel of off-target receptors and enzymes early in the discovery process to identify and eliminate promiscuous binders.[4]

  • Genetic and Phenotypic Screening: Employ technologies like CRISPR-Cas9 or RNA interference to understand the biological pathways affected by your compound and identify potential off-target interactions.[4]

  • Lowering Lipophilicity: Substituting aromatic rings with heteroaromatic rings can lower lipophilicity, which may positively impact aqueous solubility and reduce off-target toxicity.[5]

Troubleshooting Guides

Issue 1: Inconsistent antihypertensive activity in vivo.
  • Possible Cause 1: Poor Solubility.

    • Troubleshooting: Determine the kinetic and thermodynamic solubility of the compound. Poor solubility can lead to variable absorption and inconsistent plasma concentrations.

  • Possible Cause 2: Metabolic Instability.

    • Troubleshooting: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. High metabolic clearance can lead to a short half-life and fluctuating efficacy.

  • Possible Cause 3: Formulation Issues.

    • Troubleshooting: Evaluate different formulation strategies to improve bioavailability.

Issue 2: Unexpected cardiovascular side effects other than orthostatic hypotension.
  • Possible Cause 1: Lack of Receptor Subtype Selectivity.

    • Troubleshooting: Profile the compound against a broad panel of adrenergic receptor subtypes (α1a, α1b, α1d, α2a, α2b, α2c) and other G-protein coupled receptors (GPCRs).

  • Possible Cause 2: hERG Channel Inhibition.

    • Troubleshooting: Although spirocyclic scaffolds can sometimes reduce hERG liability, it is crucial to perform a hERG inhibition assay to assess the risk of cardiac arrhythmias.

  • Possible Cause 3: Off-target Kinase Inhibition.

    • Troubleshooting: Screen the compound against a panel of kinases to identify any unintended inhibitory activity that could lead to cardiotoxicity.

Data Presentation

Table 1: Antihypertensive Activity of Selected this compound Derivatives

Compound NumberR Group at Position 8Antihypertensive Activity (Spontaneous Hypertensive Rat)Adrenoceptor Antagonism
8 2-(3-indolyl)ethylActiveSkewed toward α1-adrenoceptor antagonism
29 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]ActivePrimarily an α2-adrenoceptor antagonist
38 4-ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]ActiveDesigned as mixed α- and β-adrenergic blocker (β-blocking activity not observed)
42 (S)-3-methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]ActiveDesigned as mixed α- and β-adrenergic blocker (β-blocking activity not observed)

Data extracted from J Med Chem. 1981 Nov;24(11):1320-8.[1]

Experimental Protocols

Protocol 1: In Vivo Antihypertensive Activity Assessment in Spontaneous Hypertensive Rats (SHR)
  • Animal Model: Use male Spontaneous Hypertensive Rats (SHR) of a specific age and weight range.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.

  • Blood Pressure Measurement: Train the animals for indirect systolic blood pressure measurement using the tail-cuff method.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Measure blood pressure at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the mean change in systolic blood pressure from baseline for each treatment group and perform statistical analysis.

Protocol 2: Adrenoceptor Binding Assays
  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the desired human α1 or α2-adrenoceptor subtype.

  • Radioligand: Use a suitable radioligand for each receptor subtype (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2).

  • Competition Binding: Incubate the membrane homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for each compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) cluster_drug Drug Action NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release alpha2_pre α2-Adrenoceptor (Autoreceptor) NE_release->alpha2_pre Negative Feedback NE Norepinephrine NE_release->NE alpha1_post α1-Adrenoceptor NE->alpha1_post vasoconstriction Vasoconstriction alpha1_post->vasoconstriction spiro_compound 3-Oxa-1,8-diazaspiro[4.5] decan-2-one Derivative spiro_compound->alpha2_pre Blockade spiro_compound->alpha1_post Blockade

Caption: Mechanism of action of this compound derivatives as alpha-adrenergic blockers.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_optimization Lead Optimization synthesis Synthesize Derivatives purification Purify & Characterize (NMR, MS, HPLC) synthesis->purification binding_assay Adrenoceptor Binding Assays (α1 vs α2) purification->binding_assay off_target_screening Off-Target Panel (Kinases, GPCRs, hERG) binding_assay->off_target_screening antihypertensive_study Antihypertensive Activity (SHR Model) off_target_screening->antihypertensive_study orthostatic_hypotension Orthostatic Hypotension (Tilt-Table Test) antihypertensive_study->orthostatic_hypotension pk_study Pharmacokinetic Studies orthostatic_hypotension->pk_study sar_analysis Structure-Activity Relationship (SAR) Analysis pk_study->sar_analysis lead_optimization Lead Optimization for Improved Selectivity & Safety sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A typical workflow for the development and off-target profiling of novel antihypertensive agents.

troubleshooting_logic cluster_investigation Initial Investigation cluster_mitigation Mitigation Strategies cluster_assessment Re-assessment start Observed Orthostatic Hypotension dose_response Conduct Dose-Response Study for Hypotension start->dose_response pk_pd_analysis PK/PD Modeling: Correlate Plasma Concentration with Blood Pressure Drop dose_response->pk_pd_analysis improve_selectivity Improve α1/α2 Selectivity (Chemical Modification) pk_pd_analysis->improve_selectivity formulation Develop Controlled-Release Formulation pk_pd_analysis->formulation retest Re-evaluate in Orthostatic Hypotension Model improve_selectivity->retest formulation->retest

Caption: A logical workflow for troubleshooting and mitigating orthostatic hypotension.

References

Technical Support Center: Optimizing Spiro Compound Dosage and Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing spiro compounds in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help optimize experimental designs, ensure accurate dosing, and interpret outcomes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for determining the dosage of a novel spiro compound in mice?

A1: The crucial first step is to conduct a dose-range finding study, often referred to as a Maximum Tolerated Dose (MTD) study.[1][2] The primary goal is to identify the highest dose that can be administered without causing unacceptable toxicity or side effects over a defined period.[3][4] This is critical for selecting appropriate dose levels for subsequent, longer-term efficacy studies.[3]

Q2: How should I select a starting dose for an MTD study?

A2: If no prior in vivo data exists, the starting dose selection can be guided by in vitro cytotoxicity data (e.g., IC50 values). A common practice is to start with a dose significantly lower than what is expected to be efficacious. For some compounds, a starting dose of 10 mg/kg is suggested as a baseline for initial efficacy studies, which can be adjusted based on toxicology data.[5] A dose-escalation study design is typically employed, with groups receiving incrementally higher doses (e.g., 1, 10, 100 mg/kg) to identify the MTD.[3]

Q3: My spiro compound is poorly soluble in water. How should I prepare it for administration?

A3: Poor aqueous solubility is a common challenge.[6] A frequent approach is to create a suspension. A typical vehicle for this is 0.5% carboxymethylcellulose (CMC) in sterile saline.[5] It is vital to ensure the suspension is homogenous before each administration.[5] Other strategies include using co-solvents (like PEG, ethanol), surfactants (like Tween 80), or lipid-based formulations to improve solubility and bioavailability.[7][8] When using co-solvents like DMSO, the final concentration should be kept low (ideally under 10%) to avoid vehicle-induced toxicity.[3]

Q4: Which route of administration is best for my spiro compound?

A4: The choice of administration route depends on the compound's properties and the experimental goals. The rate of absorption generally follows this order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[9]

  • IV administration provides 100% bioavailability and is the most efficient delivery method.[10]

  • IP administration is common in rodents and allows for rapid absorption into the vasculature.[11]

  • SC administration results in slower absorption compared to IP.[12]

  • Oral gavage (PO) is often preferred for its convenience and clinical relevance but may result in lower bioavailability due to factors like first-pass metabolism.[10] If bioavailability is poor with one route, consider an alternative.[5]

Q5: How can I convert a known human dose to an equivalent dose for my animal model?

A5: Dose conversion between species is most accurately done using Body Surface Area (BSA) normalization, rather than simply scaling by body weight.[13][14] The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

The Km factor is calculated by dividing the species' average body weight (kg) by its body surface area (m²).[15] Pre-calculated conversion factors are widely available.[13][15]

Data & Dosage Reference Tables

Table 1: Dose Conversion Factors Based on Body Surface Area [13][15] (To convert a dose from Species A to Species B, multiply the dose (mg/kg) of Species A by the conversion factor in the corresponding cell.)

FromTo Mouse (20g)To Rat (150g)To Human (60kg)
Mouse (20g) 10.50.081
Rat (150g) 210.162
Human (60kg) 12.36.21

Table 2: Recommended Maximum Administration Volumes for Rodents [9][10][16]

Route of AdministrationMouse (mL/kg)Rat (mL/kg)
Intravenous (IV) - Bolus55
Intraperitoneal (IP)10-2010
Subcutaneous (SC)10-205-10
Oral (PO) - Gavage1010
Intramuscular (IM)0.5 (per site)0.5 (per site)

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
No significant therapeutic effect observed. 1. Insufficient Dose or Exposure: The dose may be too low to reach therapeutic concentrations.[1]2. Poor Bioavailability: The compound is not being absorbed effectively.[5]3. Rapid Metabolism/Clearance: The compound is cleared from the body too quickly.[1]4. Resistant Animal Model: The target pathway may not be active or relevant in the chosen model.[5]1. Perform a dose-escalation study to test higher doses, up to the MTD.[5]2. Consider an alternative route of administration (e.g., switch from PO to IP or IV). Evaluate the formulation and consider using solubilizing agents.[5]3. Conduct pharmacokinetic (PK) studies to measure plasma concentrations and half-life. Increase dosing frequency if necessary (e.g., from once to twice daily).[1][5]4. Confirm the expression and activity of the target pathway (e.g., PI3K/Akt/mTOR) in your cell line or tumor model.[5]
Severe toxicity observed (e.g., >15-20% body weight loss, lethargy). 1. Dose is too High: The administered dose exceeds the MTD.[5]2. Cumulative Toxicity: The compound accumulates over repeated dosing.[5]3. Vehicle-related Toxicity: The formulation vehicle itself is causing adverse effects.[5]4. High Strain Sensitivity: The specific mouse or rat strain is highly sensitive to the compound.[1]1. Reduce the dose.[5]2. Modify the dosing schedule to include "drug holidays" (e.g., dose for 5 days, rest for 2 days) to allow for animal recovery.[5]3. Always include a vehicle-only control group to assess any toxicity associated with the formulation.[5]4. Consider testing the compound in a more robust strain. Ensure all calculations and preparations are double-checked.[1]
Inconsistent results between animals in the same group. 1. Improper Dosing Technique: Inaccurate or inconsistent administration.2. Formulation Inhomogeneity: The compound is not uniformly suspended in the vehicle.3. Animal Health Variation: Underlying health issues or stress levels differ among animals.[1]1. Ensure all personnel are thoroughly trained and consistent in their administration technique (e.g., gavage, injection).2. Ensure the formulation is mixed vigorously (e.g., vortexing) immediately before dosing each animal to maintain a homogenous suspension.[5]3. Acclimatize animals properly before starting the study and monitor for any signs of illness unrelated to the treatment. Increase group size to account for biological variability.[1]
Compound precipitates out of solution upon administration. 1. Poor Solubility: The compound's solubility limit is exceeded in the formulation.2. Use of Co-solvents: A common issue when using co-solvents is that the drug may precipitate when the formulation mixes with aqueous physiological fluids.[7]1. Re-evaluate the formulation. Consider micronization to reduce particle size or use alternative solubilizers like surfactants or cyclodextrins.[8]2. Minimize the drug concentration in the dose, use a slow injection/infusion technique, and consider adding a low percentage of a surfactant to the co-solvent formulation.[7]

Experimental Protocols & Visualizations

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a spiro compound that does not cause dose-limiting toxicity (e.g., >20% body weight loss or severe clinical signs) with repeated administration.[2][3]

Methodology:

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6), 8-10 weeks old, with equal numbers of males and females.[3] Acclimatize animals for at least 7 days.[5]

  • Grouping: Randomize animals into 4-6 groups (n=3-5 per sex per group).[3][5]

    • Group 1: Vehicle control (e.g., 0.5% CMC in saline)

    • Group 2: Low Dose (e.g., 10 mg/kg)

    • Group 3: Mid Dose (e.g., 25 mg/kg)

    • Group 4: High Dose (e.g., 50 mg/kg)

    • (Additional groups can be added based on acute toxicity findings).

  • Administration: Administer the compound and vehicle control daily via the intended route (e.g., IP or PO) for 14-28 days.[3]

  • Monitoring:

    • Record body weight daily.[5]

    • Observe for clinical signs of toxicity (lethargy, ruffled fur, etc.) twice daily.[5]

    • Monitor food and water intake.[1]

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or body weight loss exceeding a predetermined limit (e.g., 20%).[3] At the end of the study, blood can be collected for hematology and serum chemistry, and major organs can be collected for histopathology.[3]

Protocol 2: Formulation of a Spiro Compound Suspension

Objective: To prepare a homogenous and sterile suspension of a poorly water-soluble spiro compound for animal administration.

Methodology:

  • Preparation of Vehicle:

    • Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in sterile 0.9% saline.[8]

    • To do this, slowly add 0.5 g of CMC to 100 mL of sterile saline while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the CMC is fully dissolved. This may take several hours. The resulting solution should be clear and slightly viscous.

  • Preparation of Suspension:

    • Calculate the required amount of the spiro compound based on the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a mouse receiving 10 mL/kg).

    • Weigh the spiro compound and place it in a sterile container.

    • Add a small amount of the 0.5% CMC vehicle and triturate (grind) the compound into a smooth paste. This helps prevent clumping.

    • Gradually add the remaining vehicle while continuously stirring or vortexing until the desired final volume is reached.

  • Administration:

    • Before drawing each dose, ensure the suspension is made homogenous by vortexing or vigorous shaking.

    • Use an appropriately sized needle and syringe for the chosen administration route.[17]

Diagrams

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Spiro Spiro Compound (e.g., Spiroakyroside) Spiro->Inhibition

Caption: Hypothetical signaling pathway for a spiro compound inhibiting PI3K.[18][19][20]

G start Start: Novel Spiro Compound mtd 1. MTD Study (Dose-Range Finding) start->mtd pk 2. Pharmacokinetic (PK) Study (Optional but Recommended) mtd->pk Determine Tolerated Dose Range efficacy 3. Efficacy Study in Disease Model mtd->efficacy Select Doses (e.g., MTD, 1/2 MTD) pk->efficacy Inform Dosing Schedule (e.g., BID vs QD) analysis 4. Data Analysis (Tumor volume, biomarkers, etc.) efficacy->analysis decision Decision: Advance Compound? analysis->decision

Caption: Experimental workflow for in vivo evaluation of a novel spiro compound.

G issue Issue: No Therapeutic Effect q1 Was MTD established? issue->q1 a1_no Action: Perform MTD study to find optimal safe dose. q1->a1_no No q2 Was the highest tolerated dose used? q1->q2 Yes a2_no Action: Increase dose towards MTD. q2->a2_no No q3 Is bioavailability a concern? q2->q3 Yes a3_yes Action: 1. Change admin route (e.g., PO to IP). 2. Re-evaluate formulation. q3->a3_yes Yes q4 Is the target pathway active in the model? q3->q4 No a4_no Action: Confirm target expression. Consider a different model. q4->a4_no No end Re-evaluate compound's in vitro potency. q4->end Yes

Caption: Troubleshooting decision tree for lack of in vivo efficacy.

References

Purification challenges of spirocyclic compounds after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the purification of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the unique challenges encountered during the purification of these structurally complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Chromatographic Purification

Question: Why is the separation of my spirocyclic compound's stereoisomers (diastereomers or enantiomers) so challenging by HPLC?

Answer: The inherent three-dimensional and often rigid nature of spirocyclic compounds can lead to small differences in the physicochemical properties of their stereoisomers, making separation difficult.[1] For enantiomers, which have identical physical properties in a non-chiral environment, separation requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to form transient diastereomeric complexes with differing affinities for the stationary phase.[2][3] Diastereomers, while having different physical properties, can still be challenging to separate if their structural differences are subtle, leading to very similar retention times on standard achiral columns.[4]

Troubleshooting Guide: Poor Resolution of Spirocyclic Stereoisomers in HPLC

ProblemPotential CauseTroubleshooting Solution(s)
Co-eluting or poorly resolved diastereomers on an achiral column (e.g., C18) Insufficient selectivity of the stationary phase for the subtle structural differences between diastereomers.- Optimize Mobile Phase: Adjust the solvent strength and composition. Experiment with different organic modifiers (e.g., acetonitrile, methanol, isopropanol) and additives.[5] - Change Stationary Phase: Switch to a different type of achiral column. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different selectivity based on pi-pi interactions. In some cases, a normal phase column (silica or cyano) might provide better separation.[4] - Consider Chiral Stationary Phases: Some chiral columns can also be effective in separating diastereomers.[4]
Poor or no separation of enantiomers on a chiral stationary phase (CSP) Suboptimal choice of CSP for the specific spirocyclic compound.- Screen Different CSPs: The interaction between a chiral analyte and a CSP is highly specific. It is recommended to screen a variety of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or Pirkle-type phases.[6][7][8] - Optimize Mobile Phase: For normal phase chromatography, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the non-polar mobile phase (e.g., hexane). For reversed-phase, adjust the organic modifier and the pH of the aqueous phase.[9][10] - Temperature Optimization: Lowering or raising the temperature can sometimes improve chiral recognition and enhance separation.[9]
Peak tailing for one or both stereoisomers Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).- Mobile Phase Additives: Add a small amount of a competing agent to the mobile phase. For basic compounds, add a competing base like triethylamine. For acidic compounds, an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[5] - Adjust pH: For ionizable spirocyclic compounds, adjusting the mobile phase pH to suppress the ionization of the analyte can reduce peak tailing.[5]

Section 2: Crystallization

Question: My spirocyclic compound "oils out" instead of crystallizing. What can I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity levels or a suboptimal solvent system.[11] The rigid and complex three-dimensional structure of spirocyclic compounds can also make it difficult for them to pack into a well-ordered crystal lattice, further promoting oiling out.[1]

Troubleshooting Guide: Crystallization of Spirocyclic Compounds

ProblemPotential CauseTroubleshooting Solution(s)
Compound "oils out" - The solution is supersaturated at a temperature above the compound's melting point.- High concentration of impurities.- Slower Cooling: Allow the solution to cool more gradually to room temperature, and then slowly cool it further in a refrigerator or freezer.[11] - Use More Solvent: Add more of the "good" solvent to decrease the saturation temperature.[11] - Change Solvent System: Try a different solvent or a mixture of solvents. A solvent in which the compound is less soluble may be beneficial.[11] - Further Purification: Purify the compound by another method, such as column chromatography, to remove impurities before attempting crystallization again.[11]
No crystals form upon cooling - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the compound.[12] - Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[12] - Use an Anti-solvent: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound in a solvent in which it is soluble, until turbidity persists.[13]
Formation of very small needles or powder Rapid crystallization due to a high degree of supersaturation.- Slower Cooling: As with oiling out, a slower cooling rate encourages the growth of larger, more well-defined crystals.[11] - Solvent Optimization: Experiment with different solvents or solvent mixtures to find conditions that promote slower crystal growth.[13]
Low recovery of crystalline material The compound has significant solubility in the cold solvent.- Optimize Solvent Choice: Select a solvent in which the compound has high solubility at high temperatures but very low solubility at low temperatures.[11] - Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[11]

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for the Separation of a Model Spirocyclic Alcohol

The following table summarizes the chromatographic performance of two different polysaccharide-based chiral columns for the enantioseparation of a model spirocyclic alcohol (1-indanone spiro-cyclopentane-3'-ol) under normal phase conditions. This data is representative and compiled from analogous separations of structurally similar compounds.[6]

Chiral ColumnMobile PhaseFlow Rate (mL/min)k'1k'2Separation Factor (α)Resolution (Rs)
Lux® Cellulose-1 n-Hexane / Isopropanol (90:10)1.02.152.581.202.45
CHIRALPAK® AD-H n-Hexane / Isopropanol (90:10)1.01.892.341.242.88

k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively.

Analysis: Both columns are capable of resolving the enantiomers of the model spirocyclic alcohol. However, under these specific conditions, the CHIRALPAK® AD-H column provides a slightly better separation factor and resolution.[6] This highlights the importance of screening different chiral stationary phases for optimal separation of a given spirocyclic compound.[6]

Experimental Protocols

Protocol 1: Preparative HPLC for the Purification of a Spirocyclic Compound

This protocol provides a general procedure for scaling up an analytical HPLC method to a preparative scale for the purification of a spirocyclic compound.

1. Analytical Method Development and Optimization:

  • Develop an analytical HPLC method that provides good resolution (Rs > 1.5) between the target spirocyclic compound and its impurities.
  • Use a mobile phase with volatile buffers (e.g., formic acid, acetic acid, ammonia) if possible, to simplify post-purification workup.[14]
  • Determine the retention time of the target compound.

2. Determine Loading Capacity on the Analytical Column:

  • Prepare a concentrated solution of the crude sample in the mobile phase or a compatible solvent.
  • Inject increasing volumes of the sample onto the analytical column until the resolution between the target peak and the closest eluting impurity begins to degrade. This will determine the maximum loading capacity for the analytical column.

3. Scale-Up to Preparative Column:

  • Use a preparative column packed with the same stationary phase and particle size as the analytical column.[14]
  • Calculate the preparative flow rate and injection volume using the following formulas:[14]
  • Prep Flow Rate = Analytical Flow Rate x (Prep Column Radius / Analytical Column Radius)²
  • Prep Injection Volume = Analytical Injection Volume x (Prep Column Radius / Analytical Column Radius)²
  • Equilibrate the preparative column with the mobile phase at the calculated flow rate until a stable baseline is achieved.

4. Preparative Run and Fraction Collection:

  • Inject the calculated volume of the crude sample onto the preparative column.
  • Monitor the separation using a UV detector.
  • Collect fractions corresponding to the peak of the target spirocyclic compound. Fraction collection can be triggered by time or UV threshold.

5. Post-Purification Analysis and Workup:

  • Analyze the collected fractions for purity using the analytical HPLC method.
  • Pool the pure fractions.
  • Remove the solvent by rotary evaporation or lyophilization to obtain the purified spirocyclic compound.

Protocol 2: Crystallization of a Spirocyclic Compound by Slow Cooling

This protocol describes a general method for the purification of a solid spirocyclic compound by crystallization from a single solvent.

1. Solvent Selection:

  • Place a small amount of the crude spirocyclic compound (10-20 mg) into a test tube.
  • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly or not at all at room temperature.[15]
  • Heat the mixture gently. A good solvent will dissolve the compound completely at or near its boiling point.[15]
  • Allow the solution to cool to room temperature. A suitable solvent will result in the formation of crystals.[15]
  • Test several solvents to find the optimal one.

2. Dissolution:

  • Place the crude spirocyclic compound in an Erlenmeyer flask.
  • Add the chosen solvent in small portions while heating and swirling the flask until the compound just dissolves. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration. Place a small amount of the hot solvent in a clean Erlenmeyer flask and heat it.
  • Quickly filter the hot solution containing the dissolved compound through a fluted filter paper into the heated flask. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.
  • Allow the solution to cool slowly to room temperature without disturbance. Crystal formation should begin.[12]
  • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

5. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining impurities.[11]
  • Allow the crystals to air dry on the filter paper or dry them further in a desiccator under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Preparative HPLC Workflow prep_start Start with Crude Spirocyclic Compound analytical_dev Analytical Method Development & Optimization prep_start->analytical_dev loading_study Determine Max Loading on Analytical Column analytical_dev->loading_study scale_up Scale-up Calculation (Flow Rate & Injection Volume) loading_study->scale_up prep_run Preparative HPLC Run scale_up->prep_run fraction_collection Fraction Collection (Time or UV Triggered) prep_run->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling solvent_removal Solvent Removal (Rotavap/Lyophilization) pooling->solvent_removal final_product Purified Spirocyclic Compound solvent_removal->final_product

Caption: A generalized experimental workflow for the purification of spirocyclic compounds using preparative HPLC.

troubleshooting_flowchart cluster_troubleshooting Crystallization Troubleshooting Logic start Dissolved Compound in Hot Solvent & Cooled decision1 Crystals Formed? start->decision1 no_crystals No Crystals decision1->no_crystals No oiling_out Compound Oiled Out decision1->oiling_out Oiled Out crystals_ok Crystals Formed - Proceed to Isolation decision1->crystals_ok Yes induce_crystallization Action: Scratch Flask / Add Seed Crystal no_crystals->induce_crystallization decision2 Still No Crystals? induce_crystallization->decision2 reduce_solvent Action: Reduce Solvent Volume decision2->reduce_solvent Yes change_solvent Action: Change Solvent System decision2->change_solvent No, or still no crystals reduce_solvent->start slow_cooling Action: Re-heat, Add More Solvent, Cool Slower oiling_out->slow_cooling slow_cooling->start

Caption: A troubleshooting flowchart for common issues encountered during the crystallization of spirocyclic compounds.

signaling_pathway cluster_pathway Chiral Separation Strategy racemic_mixture Racemic Spirocyclic Compound chiral_column_screening Screen Multiple Chiral Stationary Phases (CSPs) racemic_mixture->chiral_column_screening mobile_phase_optimization Optimize Mobile Phase (Normal or Reversed Phase) chiral_column_screening->mobile_phase_optimization no_separation Poor or No Separation chiral_column_screening->no_separation Failure temperature_study Evaluate Effect of Temperature mobile_phase_optimization->temperature_study mobile_phase_optimization->no_separation Failure successful_separation Baseline Separation of Enantiomers (Rs > 1.5) temperature_study->successful_separation Success temperature_study->no_separation Failure no_separation->chiral_column_screening Re-screen with different CSPs

Caption: A logical diagram illustrating the strategy for developing a chiral HPLC separation method for spirocyclic compounds.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one and related spirocyclic lactams.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H NMR spectrum of this compound expected to be complex?

A1: The complexity arises from several factors inherent to its spirocyclic structure:

  • Signal Overlap: The aliphatic region of the spectrum is likely to have multiple proton signals with similar chemical shifts, leading to significant overlap.

  • Diastereotopic Protons: The spirocyclic ring system lacks free rotation. Methylene protons (CH2) on the piperidine and lactam rings are often diastereotopic, meaning they are chemically non-equivalent. Each of these protons will appear as a distinct signal, typically as a doublet of doublets (or more complex multiplet), and they will couple to each other (geminal coupling) as well as to adjacent protons (vicinal coupling).

  • Complex Coupling Patterns: Protons on the rings can couple to multiple neighboring protons, resulting in complicated splitting patterns that are not easily interpretable by simple first-order analysis.[1]

Q2: I am seeing more signals in my 1H NMR spectrum than expected. What could be the reason?

A2: There are several possibilities:

  • Diastereomers: If the synthesis of your compound can result in diastereomers, you may be observing a mixture. Each diastereomer will have its own unique set of NMR signals.

  • Conformational Isomers (Atropisomers): Slow interconversion between different chair or boat conformations of the piperidine ring on the NMR timescale can lead to the observation of separate signals for each conformer.

  • Impurities: The presence of residual solvents, starting materials, or byproducts from the synthesis will introduce extra peaks. It is crucial to check for common solvent impurities.[2][3][4][5]

Q3: How can I confidently assign the proton signals of the piperidine ring?

A3: A combination of 1D and 2D NMR techniques is essential for unambiguous assignment:

  • 1H-1H COSY (Correlation SpectroscopY): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the piperidine ring.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. This is useful for identifying which protons are bonded to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be invaluable for assigning quaternary carbons and piecing together the molecular framework.[7]

  • NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment shows correlations between protons that are close in space, which can help to determine the relative stereochemistry and conformation of the molecule.

Q4: The integration of my signals does not seem to match the number of protons. What should I do?

A4:

  • Check for Overlapping Signals: The integration of a complex multiplet may represent more than one proton. Careful analysis of the multiplet structure and 2D data is necessary.

  • Water Peak: A broad singlet, often around 1.5-4.8 ppm depending on the solvent, may be due to residual water in your NMR solvent.[4][5] The integration of this peak should be excluded from the analysis of your compound.

  • Symmetry: While less likely to be the primary cause of complexity in this specific molecule, in symmetrical molecules, chemically equivalent protons will have a combined integral value.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Broad, unresolved signals - Sample aggregation- Presence of paramagnetic impurities- Chemical exchange- Dilute the sample.- Filter the sample.- Acquire the spectrum at a different temperature.
Unexpected peaks in the spectrum - Residual solvent- Starting materials or byproducts- Grease- Cross-reference with common NMR solvent impurity tables.- Run NMR of starting materials for comparison.- Be mindful of grease from glassware.
Difficulty in determining coupling constants - Second-order effects (when the chemical shift difference between coupled protons is small)- Overlapping multiplets- Use a higher field NMR spectrometer.- Utilize spectral simulation software to model the spin system.[1]
Ambiguous stereochemistry - Lack of through-space correlation data- Perform a 2D NOESY or ROESY experiment to identify protons that are close in space.

Data Presentation

Table 1: Typical 1H NMR Chemical Shifts for Residual Protons in Common Deuterated Solvents.

SolventResidual Proton Signal (ppm)Water Peak (ppm)
CDCl37.26 (s)~1.56 (s)
DMSO-d62.50 (quintet)~3.33 (s)
Acetone-d62.05 (quintet)~2.84 (s)
CD3OD3.31 (quintet)~4.87 (s)
D2O4.79 (s)-
Data compiled from multiple sources.[2][4][5]

Table 2: Estimated 1H and 13C Chemical Shift Ranges for Key Functional Groups in Spirocyclic Lactams.

Functional Group1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Lactam N-H 5.0 - 8.0 (broad)-
-O-CH2-C=O4.0 - 4.560 - 70
Piperidine -N-CH2-2.5 - 3.540 - 55
Piperidine -CH2-1.5 - 2.520 - 40
Spirocyclic Quaternary Carbon-50 - 70
Lactam Carbonyl (C=O)-170 - 180
These are approximate ranges based on similar structures and can vary depending on substitution and conformation.[1][9]

Experimental Protocols

Protocol for High-Quality NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the solvent is of high purity.

    • Vortex the sample until the compound is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.

    • Acquire a standard 1D 1H NMR spectrum.

    • Acquire a 1D 13C NMR spectrum. A DEPT-135 or APT experiment can be useful to distinguish between CH, CH2, and CH3 groups.

    • If the 1D spectra are complex and overlapping, proceed to acquire 2D spectra:

      • 1H-1H COSY

      • HSQC

      • HMBC

      • NOESY (if stereochemical information is required)

    • Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition (if needed) cluster_analysis Data Analysis dissolve Dissolve Compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter proton Acquire 1H Spectrum filter->proton carbon Acquire 13C/DEPT Spectrum proton->carbon cosy COSY carbon->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc noesy NOESY hmbc->noesy assign Assign Signals noesy->assign structure Elucidate Structure & Stereochemistry assign->structure

Caption: Experimental workflow for NMR analysis.

troubleshooting_logic start Complex/Ambiguous NMR Spectrum check_impurities Check for Solvent/ Impurity Peaks? start->check_impurities check_overlap Significant Signal Overlap? check_impurities->check_overlap No resynthesize Re-purify or Re-synthesize Sample check_impurities->resynthesize Yes check_stereo Ambiguous Stereochemistry? check_overlap->check_stereo No run_2d Run 2D NMR (COSY, HSQC, HMBC) check_overlap->run_2d Yes run_noesy Run NOESY/ROESY check_stereo->run_noesy Yes final_structure Propose Structure check_stereo->final_structure No run_2d->check_stereo run_noesy->final_structure

Caption: Troubleshooting logic for complex NMR spectra.

References

Technical Support Center: Enhancing Sigma-1 Receptor Selectivity of 1-oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives for enhanced sigma-1 (σ1) receptor selectivity.

Frequently Asked Questions (FAQs)

Q1: My 1-oxa-8-azaspiro[4.5]decane derivative shows high affinity for the sigma-1 receptor but poor selectivity over the sigma-2 receptor. What structural modifications can I consider?

A1: Enhancing selectivity is a common challenge. Based on structure-activity relationship (SAR) studies of related spirocyclic ligands, consider the following modifications:

  • N-substituent: The nature of the substituent on the nitrogen atom of the azaspiro ring is critical. Increasing the chain length and lipophilicity of the N-substituent can enhance affinity for the σ2 receptor, so for σ1 selectivity, explore medium-sized substituents (e.g., propyl, butyl) or those with specific electronic properties.[1]

  • Aromatic moiety: Modifications to any aromatic rings attached to the core structure can significantly impact selectivity. For instance, in related spiro[isobenzofuran-1(3H),4'-piperidines], substituents on the benzene ring primarily affect σ1 affinity.[1] Experiment with electron-donating or withdrawing groups at various positions.

  • Spirocyclic core: While your core is the 1-oxa-8-azaspiro[4.5]decane system, subtle changes to this scaffold, if synthetically feasible, could alter the presentation of key pharmacophoric features to the receptor binding sites.

Q2: I am observing inconsistent Ki values for my compounds in the sigma-1 binding assay. What could be the cause?

A2: Inconsistent Ki values in radioligand binding assays can stem from several factors:

  • Membrane Preparation: Ensure consistent preparation of your tissue or cell membrane homogenates. Receptor degradation can lead to a "No binding" or artificially low binding scenario. It is recommended to prepare fresh membranes if degradation is suspected.[2]

  • Radioligand Concentration: Use a concentration of the radioligand ([³H]-(+)-pentazocine for σ1) that is close to its KD value for the receptor. Using concentrations that are too low may result in an insufficient signal.[2]

  • Incubation Time: Insufficient incubation time can prevent the binding reaction from reaching equilibrium, leading to inaccurate results. Ensure you are incubating for a sufficient duration (e.g., 90 minutes at 37°C).[2]

  • Pipetting and Dilutions: Inaccurate serial dilutions of your test compound or improper pipetting technique can introduce significant errors. Verify all calculations and ensure proper mixing of reagents.[3]

  • Assay Buffer Composition: Ensure the pH and ionic strength of your binding buffer are optimal and consistent across experiments.

Q3: How do I accurately determine the binding affinity of my compound for the sigma-2 receptor to calculate the selectivity ratio?

A3: Determining σ2 receptor affinity typically involves a competitive binding assay using a non-selective radioligand like [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG). A crucial step is to mask the σ1 receptors to ensure you are only measuring binding to σ2. This is achieved by adding a high concentration of a selective σ1 ligand, such as (+)-pentazocine (e.g., 100-200 nM), to the assay mixture.[2][4][5] The selectivity ratio is then calculated as Ki(σ2) / Ki(σ1).

Q4: My supposedly selective sigma-1 ligand is showing unexpected effects in functional assays. Could it be interacting with other receptors?

A4: Yes, this is a possibility. Many σ1 ligands are known to bind to other targets, such as the PCP site of the NMDA receptor, opioid receptors, or the dopamine transporter.[6] It is advisable to perform counter-screening assays against a panel of relevant off-target receptors to confirm the specificity of your lead compounds.

Troubleshooting Guides

Issue 1: Low Affinity for Sigma-1 Receptor
Possible Cause Solution
Compound Degradation Verify the stability of your compound in the assay buffer. Consider using fresh stock solutions.
Incorrect Compound Concentration Confirm the concentration of your stock solution and the accuracy of your serial dilutions.
Suboptimal Assay Conditions Optimize incubation time and temperature. Ensure the protein concentration in the assay is adequate.
Poor Structure-Activity Relationship (SAR) Re-evaluate the chemical structure. The N-substituent and any aromatic moieties are key for affinity. Consider synthesizing analogues with different substituents.
Issue 2: Poor Selectivity (High Sigma-2 Affinity)
Possible Cause Solution
Inaccurate Sigma-2 Ki Determination Ensure complete masking of σ1 receptors in the σ2 assay by using a sufficient concentration of a selective σ1 ligand like (+)-pentazocine.[2][5]
Structural Features Favoring Sigma-2 As per SAR studies, long, lipophilic N-substituents can increase σ2 affinity.[1] Synthesize and test analogues with smaller or different N-substituents.
Non-specific Binding in Sigma-2 Assay Use a suitable agent (e.g., haloperidol) to define non-specific binding accurately. Ensure the concentration of [³H]-DTG is appropriate.
Issue 3: High Non-Specific Binding in Radioligand Assays
Possible Cause Solution
Radioligand Sticking to Plates/Filters Pre-treat plates or filters with a blocking agent (e.g., bovine serum albumin).
Lipophilicity of Test Compound Highly lipophilic compounds can stick non-specifically to membranes and labware. Include a detergent like Tween-20 in the wash buffer at a low concentration.
Incorrect Definition of Non-Specific Binding Use a high concentration (e.g., 10 µM) of a structurally different, unlabeled ligand (e.g., haloperidol) to define non-specific binding.[2]
Insufficient Washing Ensure adequate and rapid washing of the filters to remove unbound radioligand.

Quantitative Data Summary

The following table summarizes the binding affinities and selectivity of representative 1-oxa-8-azaspiro[4.5]decane and related derivatives for sigma-1 and sigma-2 receptors.

CompoundKi (σ1) [nM]Ki (σ2) [nM]Selectivity Ratio (Ki σ2 / Ki σ1)Reference
Compound 8 (a 1-oxa-8-azaspiro[4.5]decane derivative)0.61 - 12.0-2 - 44[7]
SA4503 4.663.114[5]
FE-SA4503 8.0113.214[5]
Spiro[isobenzofuran-1(3H),4'-piperidine] with 4-cyclohexyl-1-butyl N-substituent 1.50.070.047[1]
N-benzyl furopyrazole (3b) 0.50>1000>2000[8]
N-butyl furopyrazole (3c) 1.28>1000>781[8]

Note: Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptors

This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • Membrane Source: Guinea pig liver membranes, known for high σ1 receptor expression.[2]

  • Radioligand: [³H]-(+)-pentazocine.

  • Binding Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Ligand: Haloperidol (10 µM final concentration).

  • Test Compound: 1-oxa-8-azaspiro[4.5]decane derivative at various concentrations.

  • 96-well plates, filter mats, scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add in order: binding buffer, test compound (or buffer for total binding, or haloperidol for non-specific binding), [³H]-(+)-pentazocine (at a final concentration near its KD, e.g., 5-10 nM), and membrane homogenate.[2][9]

  • Incubate the plate for 90-120 minutes at 37°C to reach equilibrium.[2][9]

  • Rapidly terminate the binding reaction by filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for Sigma-2 Receptors

This protocol determines the binding affinity (Ki) of a test compound for the σ2 receptor.

Materials:

  • Membrane Source: Rat liver membranes.[2]

  • Radioligand: [³H]-DTG.

  • Sigma-1 Masking Ligand: (+)-pentazocine (100-200 nM final concentration).[2][5]

  • Binding Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Ligand: Haloperidol (10 µM final concentration).

  • Test Compound: 1-oxa-8-azaspiro[4.5]decane derivative at various concentrations.

Procedure:

  • The procedure is similar to the σ1 assay, with a key modification.

  • To each well (except those for total radioligand addition), add the σ1 masking ligand, (+)-pentazocine, to saturate and block the σ1 receptors.[2]

  • Proceed with the addition of buffer, test compound, [³H]-DTG, and membrane homogenate as described in the σ1 protocol.

  • Incubation, filtration, and data analysis steps are the same. The resulting Ki value will be specific for the σ2 receptor.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Binding Assays cluster_analysis Data Analysis & Selection synthesis Synthesize 1-oxa-8- azaspiro[4.5]decane Derivatives sigma1_assay Sigma-1 Assay ([3H]-(+)-pentazocine) synthesis->sigma1_assay sigma2_assay Sigma-2 Assay ([3H]-DTG + S1 mask) synthesis->sigma2_assay calc_ki Calculate Ki (Cheng-Prusoff) sigma1_assay->calc_ki sigma2_assay->calc_ki calc_selectivity Calculate Selectivity (Ki S2 / Ki S1) calc_ki->calc_selectivity lead_selection Lead Compound Selection calc_selectivity->lead_selection

Caption: Workflow for screening and selecting selective sigma-1 receptor ligands.

signaling_pathway cluster_er Endoplasmic Reticulum (MAM) s1r Sigma-1 Receptor bip BiP Chaperone s1r->bip Association (resting state) translocation S1R Translocation & Chaperoning s1r->translocation Dissociation from BiP ip3r IP3 Receptor calcium Ca2+ Mobilization ip3r->calcium ligand Selective Ligand (e.g., Agonist) ligand->s1r Binding translocation->ip3r Stabilization downstream Modulation of Ion Channels & Signaling Proteins translocation->downstream

Caption: Simplified sigma-1 receptor signaling at the ER membrane.

troubleshooting_logic start Poor Selectivity Observed check_s2 Are Sigma-2 Ki values accurate? start->check_s2 check_s1 Are Sigma-1 Ki values consistent? start->check_s1 check_sar Review Structure- Activity Relationship start->check_sar solution_s2 Optimize S2 Assay: - Check S1 mask concentration - Verify non-specific binding check_s2->solution_s2 No solution_s1 Troubleshoot S1 Assay: - Check radioligand conc. - Verify incubation time - Prepare fresh membranes check_s1->solution_s1 No solution_sar Synthesize Analogues: - Modify N-substituent - Alter aromatic groups check_sar->solution_sar Yes

References

Addressing metabolic instability of 2,8-diazaspiro[4.5]decan-1-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 2,8-diazaspiro[4.5]decan-1-one derivatives, focusing on overcoming metabolic instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a spirocyclic scaffold like 2,8-diazaspiro[4.5]decan-1-one?

Spirocyclic scaffolds are increasingly utilized in drug discovery for their ability to confer a higher degree of three-dimensionality (a greater fraction of sp3-hybridized carbons) compared to flat, aromatic structures.[1][2] This property can lead to improved physicochemical characteristics and pharmacokinetic profiles, including enhanced metabolic stability, better aqueous solubility, and decreased lipophilicity.[1][2][3] The rigid conformation of the spirocycle can also lock the molecule into a bioactive conformation, potentially improving potency and selectivity for its target.[1]

Q2: My 2,8-diazaspiro[4.5]decan-1-one derivative shows high clearance in Human Liver Microsomes (HLM). What are the likely metabolic hotspots?

While specific metabolic pathways are highly dependent on the overall structure of the derivative, common metabolic liabilities for scaffolds containing secondary or tertiary amines and unsubstituted aliphatic rings include:

  • Oxidation of the Piperidine Ring: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, can catalyze hydroxylation at positions C3, C4, C9, or C10 of the piperidine ring.[4] These positions are often considered metabolic "soft spots."

  • N-dealkylation: If the nitrogen at position 8 (N8) is substituted with an alkyl group, N-dealkylation is a common and often rapid metabolic pathway.

  • Lactam Hydrolysis: While generally more stable than esters, the lactam ring can undergo hydrolysis, although this is typically a slower process compared to CYP-mediated oxidation.

  • Oxidation adjacent to heteroatoms: Carbons alpha to the nitrogen atoms (C7, C9) or the lactam carbonyl (C2) can also be susceptible to oxidation.

Q3: My compound is stable in microsomes but shows high clearance in suspended hepatocytes. What does this suggest?

This discrepancy often points towards metabolic pathways not fully represented in microsomes. Key possibilities include:

  • Phase II Conjugation: The derivative or a phase I metabolite may be undergoing rapid glucuronidation or sulfation. Microsomes can perform these reactions if supplemented with cofactors (e.g., UDPGA, PAPS), but hepatocytes contain a full complement of enzymes and cofactors.

  • Non-CYP Mediated Oxidation: Enzymes like aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs) that are present in the cytosolic fraction could be metabolizing the compound.

  • Transporter-Mediated Uptake: Efficient uptake into hepatocytes can lead to higher intracellular concentrations, accelerating metabolism that might appear slow in microsomal incubations.

Q4: What general strategies can I employ to block metabolism on the spirocyclic core?

Several medicinal chemistry strategies can be used to improve metabolic stability:[5][6]

  • Strategic Fluorination: Introducing fluorine atoms at susceptible positions (e.g., C4 or C9) can block hydroxylation, as the C-F bond is much stronger than a C-H bond.

  • Deuteration: Replacing a C-H bond with a C-D bond at a metabolic hotspot can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[6]

  • Introduction of Small Alkyl Groups: Adding a methyl or cyclopropyl group to a susceptible position can sterically hinder the approach of metabolizing enzymes.

  • Bioisosteric Replacement: Modifying the core structure, for example by replacing a susceptible CH2 group with an oxygen (oxa-azaspiro) or another heteroatom, can alter the metabolic profile.[2]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Next Steps
High Intrinsic Clearance (CLint > 100 µL/min/mg) in Human Liver Microsomes (HLM) Rapid Phase I (CYP-mediated) metabolism. Likely oxidation on the piperidine ring or N-dealkylation.1. Perform a Metabolite Identification (MetID) study to pinpoint the exact site of metabolism. 2. Conduct a CYP-reaction phenotyping study to identify the specific CYP isozyme(s) responsible (e.g., using chemical inhibitors or recombinant enzymes).[4] 3. Synthesize analogs with blocking groups (F, D, Me) at the suspected metabolic hotspots.
Moderate Clearance in HLM, but High Clearance in Hepatocytes Predominantly Phase II metabolism (e.g., glucuronidation) or metabolism by cytosolic enzymes (e.g., AO).1. Re-run the hepatocyte assay in the presence of specific inhibitors for UGTs or AO to confirm their involvement. 2. Perform MetID using hepatocytes to identify the conjugated metabolites. 3. Modify the structure to remove or mask the functional group undergoing conjugation.
High Variability in Clearance Across Species (e.g., Stable in Rat, Unstable in Human) Involvement of a specific human CYP isozyme that has low homology or different substrate specificity in the animal species (e.g., CYP2D6).1. Conduct reaction phenotyping with human CYP isozymes. 2. If a polymorphic enzyme like CYP2D6 is responsible, this poses a risk for patient-to-patient variability. Consider structural modifications to shift metabolism to other enzymes.[5]
Formation of Reactive Metabolites Detected in Trapping Studies Bioactivation of the scaffold or appended moieties, potentially leading to toxicity.1. Use high-resolution mass spectrometry in MetID studies to characterize the adducts. 2. Modify the chemical structure to eliminate the functionality responsible for bioactivation (e.g., electron-rich aromatic rings).

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay
  • Objective: To determine the in vitro intrinsic clearance of a compound in HLM.

  • Materials:

    • Test compound stock solution (10 mM in DMSO).

    • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock).

    • Phosphate Buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Positive control compound (e.g., Verapamil, Testosterone).

    • Acetonitrile with internal standard (e.g., 100 nM Tolbutamide).

  • Procedure:

    • Prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. This is the T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) and quench the reaction by adding it to 3 volumes of ice-cold acetonitrile containing the internal standard.

    • Include a "T=60 min, no NADPH" control to check for non-enzymatic degradation.

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the remaining percentage of the compound versus time.

    • The slope of the linear regression line equals the degradation rate constant, k.

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) * 1000.

Protocol 2: Metabolite Identification (MetID) in HLM
  • Objective: To identify the structure of major metabolites formed from HLM incubation.

  • Procedure:

    • Follow the HLM stability assay protocol, but use a higher concentration of the test compound (e.g., 10 µM) and a higher protein concentration (e.g., 1 mg/mL) to generate sufficient quantities of metabolites.

    • Incubate for a fixed time (e.g., 60 minutes).

    • Quench the reaction with cold acetonitrile.

    • Analyze the supernatant using a high-resolution LC-MS/MS instrument (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Compare the chromatograms of the test sample with a T=0 control sample to find unique peaks corresponding to metabolites.

    • Determine the mass of potential metabolites and predict biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

    • Use MS/MS fragmentation data to elucidate the structure of the metabolites and pinpoint the site of modification.

Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 Investigation cluster_2 Optimization HLM HLM Stability Assay (Protocol 1) HEP Hepatocyte Stability Assay HLM->HEP If HLM t½ > 30 min MetID Metabolite ID (Protocol 2) HLM->MetID If HLM t½ < 30 min (High Clearance) Pheno CYP Phenotyping MetID->Pheno SAR Structure-Activity Relationship (SAR) Pheno->SAR Identify key metabolic routes Design Design New Analogs SAR->Design Design->HLM Synthesize & Test troubleshooting_tree Start High In Vitro Clearance Observed Microsomes High Clearance in Microsomes? Start->Microsomes Phase1 Likely CYP-mediated Phase I Metabolism Microsomes->Phase1 Yes Hepatocytes High Clearance in Hepatocytes? Microsomes->Hepatocytes No Action1 Action: Run MetID & CYP Phenotyping. Block hotspot. Phase1->Action1 Phase2 Likely Phase II or non-CYP metabolism Hepatocytes->Phase2 Yes Stable Compound is Stable Hepatocytes->Stable No Action2 Action: Run Hepatocyte MetID. Use specific inhibitors. Phase2->Action2

References

Validation & Comparative

Comparative Efficacy of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives and Other Alpha-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the alpha-adrenergic blocking potential of a class of spirocyclic compounds in comparison to established alpha-1 antagonists.

This guide provides a comparative analysis of the alpha-adrenergic blocking efficacy of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with that of well-established alpha-blockers such as Prazosin, Tamsulosin, and Terazosin. While the originally requested compound, 3-Oxa-1,8-diazaspiro[4.5]decan-2-one, is not documented as an alpha-blocker in the reviewed literature, this guide focuses on the closely related and studied 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold.

The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data to inform future research and development of novel alpha-adrenergic antagonists.

Executive Summary

A study by Caroon et al. in 1981 identified a series of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with antihypertensive properties.[1] Within this series, two compounds demonstrated notable alpha-adrenergic blocking activity.[1] Compound 8 (8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one) was found to be more selective for the α1-adrenoceptor, while compound 29 (3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[2][3]decan-2-one) was primarily an α2-adrenoceptor antagonist.[1] This guide will focus on the α1-antagonistic properties of compound 8 and its class, in comparison to established α1-blockers.

Due to the limited availability of specific quantitative binding data (e.g., pA2 or Ki values) for the 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives in publicly accessible literature, a direct quantitative comparison is challenging. However, a qualitative comparison based on the reported selectivity is provided, alongside quantitative data for established alpha-blockers to offer a frame of reference for potency and selectivity.

Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

Alpha-1 adrenergic receptors (α1-ARs) are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction.[1][4] Upon activation by endogenous catecholamines like norepinephrine and epinephrine, α1-ARs, which are coupled to Gq/11 proteins, activate phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), collectively leading to smooth muscle contraction and vasoconstriction.[5][7]

Alpha-1 blockers competitively antagonize these receptors, inhibiting the binding of catecholamines and thereby preventing this signaling cascade.[3][4] This results in the relaxation of smooth muscle in blood vessels (leading to vasodilation and a decrease in blood pressure) and in the prostate and bladder neck (improving urinary flow in benign prostatic hyperplasia).[3][8]

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Binds Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular Ca2+ Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to Alpha_Blocker Alpha-Blocker Alpha_Blocker->Alpha1_R Blocks

Alpha-1 Adrenergic Receptor Signaling Pathway and Point of Intervention for Alpha-Blockers.

Quantitative Comparison of Alpha-Blocker Efficacy

The following tables summarize the binding affinities (pKi) of several established alpha-1 blockers for the different α1-adrenoceptor subtypes. Higher pKi values indicate greater binding affinity. Data for the 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives is not available in a quantitative format.

Table 1: Binding Affinities (pKi) of Selected Alpha-1 Blockers

Compoundα1A-Adrenoceptorα1B-Adrenoceptorα1D-AdrenoceptorReference
Tamsulosin 10.389.339.85[9]
Prazosin ~9.39~9.0~8.9[9]
Terazosin ~8.8~8.7~8.5[9][10]
Doxazosin Data not readily available in pKi formatData not readily available in pKi formatData not readily available in pKi format
Compound 8 *Skewed toward α1--[1]

*Qualitative data from Caroon et al. (1981).[1] No specific pKi or pA2 values were found in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of alpha-blocker efficacy. Below are summaries of typical experimental protocols used in the evaluation of these compounds.

Radioligand Binding Assay

This in vitro assay is the gold standard for determining the affinity of a compound for a specific receptor.[11] It measures the displacement of a radiolabeled ligand by the test compound.

Objective: To determine the binding affinity (Ki) of the test compound for α1-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes expressing the α1-adrenoceptor subtype of interest are prepared from cultured cells or tissues (e.g., rat spleen for α1B, rat aorta for α1D).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]prazosin) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration.[11]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established genetic model of human essential hypertension used to evaluate the in vivo efficacy of antihypertensive agents.

Objective: To assess the blood pressure-lowering effects of the test compound in a relevant animal model.

Methodology:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used.

  • Acclimatization: Animals are acclimated to the housing conditions and blood pressure measurement procedures to minimize stress-induced fluctuations.

  • Drug Administration: The test compound is administered, typically via oral gavage, at various doses. A vehicle control group and a positive control group (e.g., an established antihypertensive drug) are included.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure, along with heart rate, are measured at baseline and at multiple time points post-administration. The non-invasive tail-cuff method is commonly used for repeated measurements in conscious rats.

  • Data Analysis: The changes in blood pressure from baseline are calculated for each treatment group and compared to the vehicle control. Statistical significance is determined using appropriate tests like ANOVA.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Membrane_Prep Membrane Preparation (with α1-AR subtypes) Binding_Assay Radioligand Binding Assay ([3H]prazosin + Test Compound) Membrane_Prep->Binding_Assay Data_Analysis_InVitro Data Analysis (IC50 → Ki calculation) Binding_Assay->Data_Analysis_InVitro Animal_Model Animal Model Selection (Spontaneously Hypertensive Rats) Data_Analysis_InVitro->Animal_Model Proceed if promising Drug_Admin Drug Administration (Oral Gavage) Animal_Model->Drug_Admin BP_Measure Blood Pressure Measurement (Tail-Cuff Method) Drug_Admin->BP_Measure Data_Analysis_InVivo Data Analysis (Change in BP vs. Control) BP_Measure->Data_Analysis_InVivo

General Experimental Workflow for Evaluating Novel Alpha-Blockers.

Conclusion

The class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones represents a scaffold with potential for the development of novel alpha-adrenergic antagonists. The initial findings by Caroon et al. (1981) demonstrated that substitutions on this core structure can yield compounds with alpha-blocking activity and a degree of selectivity for α1 over α2 receptors.[1]

However, to fully assess the therapeutic potential of these compounds, further research is required to quantify their binding affinities for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D) and to conduct comprehensive in vivo studies. The data and protocols presented in this guide for established alpha-blockers provide a benchmark for such future investigations. Researchers and drug development professionals are encouraged to utilize these comparative methodologies to rigorously evaluate the efficacy and selectivity of new chemical entities targeting the alpha-1 adrenergic system.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

This guide provides a comprehensive overview of the potential cross-reactivity of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one with related adrenergic receptors. Due to the limited publicly available data on this specific compound, this analysis is based on findings for the closely related class of compounds, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These structurally similar compounds have been investigated for their effects on the cardiovascular system and have demonstrated interactions with alpha-adrenergic receptors.

Executive Summary

While direct experimental data on the cross-reactivity of this compound is not currently available in published literature, studies on analogous 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives indicate a propensity for interaction with α-adrenergic receptors. Specifically, certain derivatives have been identified as α-adrenergic blockers, with some showing a preference for either the α1 or α2 subtype.[1] This suggests a potential for this compound to exhibit a similar cross-reactivity profile.

This guide outlines the key related receptors, their signaling pathways, and the experimental protocols that can be employed to definitively determine the cross-reactivity profile of this compound.

Potential Cross-Reactivity with Adrenergic Receptors

Based on the activity of structurally related compounds, the primary receptors of interest for cross-reactivity profiling of this compound are the α1- and α2-adrenergic receptors.

Receptor FamilySubtypesKnown Interaction with Related Spiro CompoundsPotential Effect
α-Adrenergic α1 (α1A, α1B, α1D)Antagonism by 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.[1]Modulation of smooth muscle contraction, blood pressure.
α2 (α2A, α2B, α2C)Antagonism by 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.[1]Inhibition of neurotransmitter release, effects on blood pressure and metabolic processes.
β-Adrenergic β1, β2, β3Some related compounds were designed as mixed α- and β-adrenergic blockers but showed no evidence of acting as β-adrenergic blockers.[1]Unlikely to be a primary target, but should be included in a comprehensive screen for completeness.

Signaling Pathways of Related Receptors

Understanding the signaling pathways of potentially cross-reactive receptors is crucial for predicting the functional consequences of off-target binding.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq/11 proteins.[2][3] Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This cascade ultimately leads to various physiological responses, including smooth muscle contraction.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Adrenaline/ Noradrenaline Receptor α1-Adrenergic Receptor Ligand->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response leads to

α1-Adrenergic Receptor Signaling Pathway

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi/o proteins.[4] Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This reduction in cAMP has various downstream effects, including the inhibition of neurotransmitter release from presynaptic terminals.

alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Adrenaline/ Noradrenaline Receptor α2-Adrenergic Receptor Ligand->Receptor Gi Gi/o Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Physiological Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response leads to

α2-Adrenergic Receptor Signaling Pathway

Experimental Protocols for Cross-Reactivity Profiling

To definitively assess the cross-reactivity of this compound, a series of in vitro binding and functional assays should be conducted.

1. Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor. It is the gold standard for determining binding constants (Ki).

  • Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptor subtypes.

  • Materials:

    • Membrane preparations from cells expressing individual human α1- and α2-adrenergic receptor subtypes.

    • Radiolabeled ligands specific for each receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2).

    • This compound (test compound).

    • Non-labeled reference antagonists (e.g., Prazosin, Yohimbine).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Competition Binding: Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Equilibrium: Allow the binding reaction to reach equilibrium.

    • Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assays

Functional assays measure the biological response following receptor activation or inhibition.

  • For α1-Adrenergic Receptors (Gq-coupled):

    • Calcium Mobilization Assay: Measure changes in intracellular calcium concentration in response to an α1 agonist in the presence and absence of this compound. A decrease in the agonist-induced calcium signal would indicate antagonistic activity.

  • For α2-Adrenergic Receptors (Gi-coupled):

    • cAMP Assay: Measure the inhibition of adenylyl cyclase activity. An α2 agonist will decrease cAMP levels. The ability of this compound to reverse this effect would indicate antagonism.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cross-reactivity of a test compound.

experimental_workflow start Test Compound: This compound receptor_panel Select Receptor Panel (α1, α2, β adrenergic subtypes) start->receptor_panel binding_assay Primary Screening: Radioligand Binding Assays receptor_panel->binding_assay data_analysis1 Determine IC50 and Ki values binding_assay->data_analysis1 functional_assay Secondary Screening: Functional Assays (e.g., Calcium Mobilization, cAMP) data_analysis1->functional_assay For active receptors profile Generate Cross-Reactivity Profile data_analysis1->profile data_analysis2 Determine functional potency (EC50/IC50) functional_assay->data_analysis2 data_analysis2->profile end Conclusion on Selectivity profile->end

General Experimental Workflow for Cross-Reactivity Profiling

Conclusion

While direct evidence is lacking for this compound, the available data on structurally similar compounds strongly suggests a potential for cross-reactivity with α1- and α2-adrenergic receptors. To establish a definitive cross-reactivity profile, rigorous in vitro binding and functional assays are essential. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such an investigation. The resulting data will be critical for understanding the selectivity and potential off-target effects of this compound, thereby informing its development as a potential therapeutic agent.

References

A Comparative Guide to the Synthesis of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Oxa-1,8-diazaspiro[4.5]decan-2-one scaffold is a key heterocyclic motif present in a variety of biologically active compounds. As the demand for novel therapeutic agents grows, the efficient and versatile synthesis of such core structures is of paramount importance. This guide provides a comparative analysis of a traditional synthetic approach to this compound and a novel, multi-component reaction strategy, offering insights into their respective methodologies, performance, and potential applications in drug discovery and development.

Comparative Analysis of Synthetic Routes

The validation of a new synthetic pathway for a target molecule hinges on a direct comparison with established methods across several key performance indicators. Below is a summary of the quantitative data for a traditional two-step condensation and cyclization route versus a modern one-pot Ugi multi-component reaction.

ParameterTraditional Two-Step SynthesisNew Synthetic Route (Ugi MCR)Alternative: Solid-Phase Synthesis
Overall Yield 45-60%65-80%30-40% (on-resin)
Reaction Steps 213 (including cleavage)
Reaction Time 24-48 hours12-24 hours72-96 hours (total)
Reaction Temperature 80-120°CRoom Temperature25-80°C
Purification Column chromatography (x2)Column chromatography (x1)Filtration and HPLC
Atom Economy ModerateHighLow (due to resin and excess reagents)
Substrate Scope LimitedBroadBroad (amenable to library synthesis)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of the general procedures for each synthetic strategy.

Traditional Synthetic Route: Two-Step Condensation and Cyclization

This route is based on classical methods for the formation of similar spiro-heterocycles, involving the initial formation of an intermediate followed by a subsequent cyclization step.

Step 1: Synthesis of N-benzyl-4-amino-4-(carboxymethyl)piperidine

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in ethanol, add aminoacetic acid (glycine, 1.1 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate amino acid.

Step 2: Cyclization to this compound

  • Dissolve the intermediate amino acid (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux (approx. 110°C) with a Dean-Stark apparatus to remove water for 12 hours.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the final product.

New Synthetic Route: One-Pot Ugi Multi-Component Reaction (MCR)

This novel approach leverages the power of multi-component reactions to construct the spiro-heterocyclic core in a single, efficient step.

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in methanol, add aminoacetic acid (glycine, 1.0 eq) and stir for 30 minutes at room temperature to form the Schiff base in situ.

  • Add a carboxylic acid (e.g., formic acid, 1.0 eq) to the mixture.

  • Finally, add an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq) to the reaction vessel.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the this compound derivative.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional and new synthetic routes, as well as a comparative workflow.

traditional_route start N-benzyl-4-piperidone + Aminoacetic Acid step1 Reductive Amination (24h, RT) start->step1 intermediate N-benzyl-4-amino-4- (carboxymethyl)piperidine step1->intermediate step2 Intramolecular Cyclization (12h, 110°C) intermediate->step2 product This compound step2->product

Traditional Two-Step Synthetic Workflow.

new_route reactants N-benzyl-4-piperidone + Aminoacetic Acid + Carboxylic Acid + Isocyanide step1 Ugi Multi-Component Reaction (24h, RT) reactants->step1 product This compound Derivative step1->product

New One-Pot Ugi MCR Synthetic Workflow.

comparison_logic cluster_traditional Traditional Route Metrics cluster_new New Route Metrics title Synthetic Route Comparison traditional Traditional Route yield_trad Yield: 45-60% traditional->yield_trad steps_trad Steps: 2 traditional->steps_trad time_trad Time: 24-48h traditional->time_trad temp_trad Temp: High traditional->temp_trad new_route New Route (Ugi MCR) yield_new Yield: 65-80% new_route->yield_new steps_new Steps: 1 new_route->steps_new time_new Time: 12-24h new_route->time_new temp_new Temp: Room Temp new_route->temp_new

Logical Comparison of Synthetic Routes.

Conclusion and Outlook

The validation of this new synthetic route via the Ugi multi-component reaction demonstrates significant advantages over traditional methods for the synthesis of this compound. The improved yield, reduced reaction time, milder conditions, and one-pot nature of the Ugi MCR make it a highly attractive strategy for both small-scale and large-scale synthesis. Furthermore, the inherent diversity-oriented nature of MCRs allows for the rapid generation of analog libraries by simply varying the starting materials, a crucial advantage in the early stages of drug discovery.

While the traditional two-step method is robust and well-established, its multi-step nature and requirement for harsher conditions can be limiting. Other modern approaches, such as solid-phase synthesis, offer benefits for library generation but often suffer from lower overall yields and higher costs.

For researchers and drug development professionals, the adoption of this new Ugi-based synthetic route can accelerate the discovery and development of novel therapeutics based on the this compound scaffold. The efficiency and versatility of this approach are well-aligned with the current demands of medicinal chemistry for rapid, cost-effective, and diverse molecule synthesis.

Comparative analysis of the binding affinities of different 1-oxa-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of various 1-oxa-8-azaspiro[4.5]decane derivatives and related spirocyclic compounds. The information presented herein is intended to assist researchers and drug development professionals in understanding the structure-activity relationships and target selectivity of this class of molecules. The data has been compiled from various scientific publications and is presented in a structured format for ease of comparison.

Data Presentation: Binding Affinities of Spiro[4.5]decane Derivatives

The following table summarizes the binding affinities of different spiro[4.5]decane derivatives for various receptors. The data is presented as the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which are measures of the ligand's affinity for a particular target. A lower value indicates a higher binding affinity.

Compound IDStructureTarget ReceptorBinding Affinity (Kᵢ / IC₅₀, nM)Reference
Series 1 1-oxa-8-azaspiro[4.5]decane derivativesSigma-1 (σ₁)0.61 – 12.0[1]
Compound 8 A selective 1-oxa-8-azaspiro[4.5]decane derivativeSigma-1 (σ₁)Not specified, but best selectivity in its series[1]
[¹⁸F]8 Radiolabeled version of Compound 8Sigma-1 (σ₁)High accumulation in σ₁ receptor-rich areas[1]
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 (σ₁)5.4 ± 0.4[2]
Compound 41 A 2,8-diazaspiro[4.5]decan-1-one derivativeRIPK1 Kinase92

Experimental Protocols

The binding affinities presented in this guide were determined using established in vitro experimental protocols. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol is a standard method for determining the binding affinity of compounds to the sigma-1 receptor.

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing sigma-1 receptors.

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filter mats (e.g., GF/B).

  • Scintillation counter.

Procedure:

  • Plate Setup: Assays are typically performed in a 96-well plate format.

  • Reaction Mixture: To each well, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations (for competition assays) or buffer (for saturation assays).

    • Radioligand ([³H]-(+)-pentazocine) at a fixed concentration (typically near its Kd value).

    • Membrane preparation.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competing ligand.

    • Non-specific Binding: Radioactivity measured in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol) that saturates the receptors.

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.

    • Data Fitting: For competition assays, plot specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation. For saturation assays, plot specific binding against the radioligand concentration to determine the Kd (dissociation constant) and Bmax (maximum receptor density).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a typical experimental workflow for determining binding affinities. These diagrams were generated using the DOT language.

G Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Mediates Ligand Ligand (e.g., 1-oxa-8-azaspiro[4.5]decane derivative) Ligand->Sigma1R Binds to Mitochondria Mitochondria Ca_release->Mitochondria Uptake Cellular_Signaling Modulation of Cellular Signaling Ca_release->Cellular_Signaling G M1 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ACh Acetylcholine (or agonist) ACh->M1R Binds to IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC G Experimental Workflow for In Vitro Binding Affinity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Cell Membranes A1 Incubate Membranes with Radioligand & Test Compound P1->A1 P2 Prepare Radioligand & Test Compounds P2->A1 P3 Prepare Buffers P3->A1 A2 Separate Bound from Free Ligand (Filtration) A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Calculate Specific Binding A3->D1 D2 Plot Data and Determine IC₅₀ D1->D2 D3 Calculate Kᵢ using Cheng-Prusoff Equation D2->D3

References

A Head-to-Head Comparison of TYK2/JAK1 Inhibitors Featuring the 2,8-Diazaspiro[4.5]decan-1-one Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for autoimmune and inflammatory diseases is rapidly evolving, with a significant focus on the Janus kinase (JAK) family of enzymes. This guide provides a detailed, data-driven comparison of a novel dual TYK2/JAK1 inhibitor possessing a 2,8-diazaspiro[4.5]decan-1-one core, against other prominent TYK2 and JAK1 inhibitors. The objective is to offer a clear perspective on the potency, selectivity, and mechanistic differences to aid in research and development efforts.

Executive Summary

Selective inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) has emerged as a promising strategy to modulate pro-inflammatory cytokine signaling while potentially mitigating the side effects associated with broader JAK inhibition. This guide centers on a potent 2,8-diazaspiro[4.5]decan-1-one derivative, referred to herein as Compound 48, which demonstrates dual TYK2/JAK1 inhibitory activity.[1][2][3][4][5] Its performance is benchmarked against the highly selective allosteric TYK2 inhibitor, Deucravacitinib, the dual TYK2/JAK1 inhibitor Brepocitinib, and other clinically relevant JAK inhibitors such as Tofacitinib, Upadacitinib, and Filgotinib.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the compared inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency.

Table 1: Biochemical IC50 Values of TYK2/JAK1 Inhibitors (nM)

InhibitorTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Notes
Compound 48 6[1][2][3][4]37[1][2][3][4]140[3]362[3]Dual TYK2/JAK1 inhibitor with a 2,8-diazaspiro[4.5]decan-1-one core.
Deucravacitinib 0.2[6]>10,000[7]>10,000[7]>10,000[7]Highly selective allosteric TYK2 inhibitor.
Brepocitinib 23[8][9][10][11][12]17[8][9][10][11][12]77[8][9][10][11][12]6,490[8][9][10]Dual TYK2/JAK1 inhibitor.
Tofacitinib 16-34[13]1.7-3.7[13]1.8-4.1[13]0.75-1.6[13]Pan-JAK inhibitor.
Upadacitinib 4,700[14]43[14]120[14]2,300[14]Selective JAK1 inhibitor.
Filgotinib 116[15]10[15]28[15]810[15]Selective JAK1 inhibitor.

Table 2: Selectivity Profile of Inhibitors (Fold-Selectivity vs. TYK2)

InhibitorJAK1JAK2JAK3
Compound 48 6.2x less potent23.3x less potent60.3x less potent
Deucravacitinib >50,000x>50,000x>50,000x
Brepocitinib 1.4x more potent3.3x less potent282x less potent
Tofacitinib ~4-20x more potent~4-19x more potent~10-45x more potent
Upadacitinib 109x more potent39x more potent2x less potent
Filgotinib 11.6x more potent4.1x more potent6.9x less potent

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation. TYK2 and JAK1 are key mediators for specific cytokine receptors.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Experimental Workflow for Biochemical Kinase Assay

The determination of IC50 values is a cornerstone of inhibitor characterization. The following workflow outlines a typical biochemical kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Reagents Prepare Reagents: - Recombinant Kinase (TYK2/JAK1) - Substrate - ATP Mix Combine Kinase, Substrate, and Inhibitor in Assay Plate Reagents->Mix Inhibitor Prepare Serial Dilutions of Test Inhibitor Inhibitor->Mix Initiate Initiate Reaction by Adding ATP Mix->Initiate Incubate Incubate at a Controlled Temperature and Time Initiate->Incubate Stop Stop Reaction and Measure Signal (e.g., Luminescence, Fluorescence) Incubate->Stop Plot Plot % Inhibition vs. Log[Inhibitor] Stop->Plot Calculate Calculate IC50 Value via Non-linear Regression Plot->Calculate

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Experimental Protocols

Detailed below are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between studies.

Biochemical Kinase Inhibition Assay (for IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.

Materials:

  • Recombinant human JAK kinase domains (TYK2, JAK1, JAK2, JAK3)

  • Specific peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • Adenosine triphosphate (ATP)

  • Test inhibitors (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Typically, a 10-point, 3-fold dilution series is created. A DMSO-only control (vehicle) is also prepared.

  • Assay Plate Preparation: Add the diluted compounds and controls to the wells of the microplate.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the specific JAK enzyme, and the peptide substrate.

  • Reaction Initiation: Add the kinase reaction mixture to the wells containing the compounds. Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km for each specific enzyme.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. For luminescence-based assays like ADP-Glo™, a reagent is added to deplete unconsumed ATP, and then a second reagent is added to convert the generated ADP back to ATP, which is then measured via a luciferase reaction.

  • Data Analysis: The signal from each inhibitor concentration is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent, broad-spectrum inhibitor). The resulting data (% inhibition vs. inhibitor concentration) is fitted to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[16][17][18]

Cellular Phospho-STAT (pSTAT) Inhibition Assay

Objective: To measure the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or specific cell lines)

  • Cell culture medium

  • Cytokine stimulant (e.g., IL-12 for TYK2/JAK2, IFN-α for TYK2/JAK1, IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)

  • Test inhibitors (dissolved in DMSO)

  • Fixation and permeabilization buffers

  • Fluorophore-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Cell Plating and Pre-incubation: Plate the cells in a 96-well plate and pre-incubate with serial dilutions of the test inhibitor or DMSO vehicle control for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Add the specific cytokine stimulant to the wells to induce JAK-STAT signaling and incubate for a short period (e.g., 15-30 minutes).

  • Cell Fixation and Permeabilization: Stop the stimulation by fixing the cells with a fixation buffer, followed by permeabilization to allow intracellular antibody staining.

  • Staining: Stain the cells with a fluorophore-conjugated antibody specific for the phosphorylated STAT protein of interest.

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population.

  • Data Analysis: Normalize the MFI values to the stimulated vehicle control (100% signaling) and unstimulated control (baseline). Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to calculate the cellular IC50 value.[19][20]

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one derivative, Compound 48, presents a potent dual TYK2/JAK1 inhibitor with a distinct selectivity profile compared to other clinical-stage JAK inhibitors.[1][2][3][4] Its high potency against TYK2 and JAK1, coupled with moderate selectivity against JAK2 and JAK3, positions it as an interesting candidate for inflammatory conditions where the modulation of both TYK2 and JAK1-mediated cytokine pathways may be beneficial.

In contrast, Deucravacitinib's exceptional selectivity for TYK2, achieved through its unique allosteric inhibition mechanism, sets a high bar for targeted TYK2 therapy with a potentially wider therapeutic window and reduced off-target effects.[7][21] Brepocitinib offers another example of a potent dual TYK2/JAK1 inhibitor, providing a valuable comparator for Compound 48.[8][9][10][11][12] The pan-JAK inhibitor Tofacitinib and the JAK1-selective inhibitors Upadacitinib and Filgotinib, each with their own distinct selectivity profiles, further highlight the diverse landscape of JAK-targeting therapeutics.

The data and methodologies presented in this guide are intended to provide a foundational resource for researchers in the field. Further in vivo studies and clinical investigations are necessary to fully elucidate the therapeutic potential and safety profile of these promising TYK2/JAK1 inhibitors.

References

Evaluating the safety profile of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one compared to existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available preclinical or clinical safety data for the specific compound 3-Oxa-1,8-diazaspiro[4.5]decan-2-one. This guide provides a comparative framework for how its safety profile would be evaluated against existing drugs, using a hypothetical therapeutic context based on the activity of structurally related compounds. The data presented for this compound is illustrative and should not be considered factual.

Introduction

This compound belongs to the class of spirocyclic compounds, which are of growing interest in drug discovery due to their unique three-dimensional structures that can lead to improved potency and physicochemical properties. Research on related diazaspiro[4.5]decan-2-one derivatives has indicated potential activity as antihypertensive agents, specifically as alpha-1 adrenergic receptor antagonists.

This guide outlines a standard preclinical safety evaluation program for this compound, comparing it to established alpha-1 blockers: Prazosin, Doxazosin, and Terazosin. The common adverse effects of alpha-blockers include first-dose hypotension, dizziness, and headache.[1][2]

Comparative Safety Data

The following tables summarize key in vitro and in vivo safety assays that would be conducted to establish the safety profile of a new chemical entity like this compound.

Table 1: In Vitro Toxicology
AssayThis compound (Hypothetical Data)PrazosinDoxazosinTerazosin
Ames Test (Mutagenicity) Non-mutagenicNon-mutagenicNon-mutagenic[3]Non-mutagenic
hERG Assay (Cardiotoxicity) IC₅₀ > 30 µMIC₅₀ > 10 µMIC₅₀ > 10 µMIC₅₀ > 10 µM
In Vitro Micronucleus Test NegativeNegativeNegative[3]Negative
Cytotoxicity (HepG2 cells) CC₅₀ > 50 µMCC₅₀ > 50 µMLow cytotoxicityLow cytotoxicity
Table 2: In Vivo Toxicology (Rodent Models)
AssayThis compound (Hypothetical Data)PrazosinDoxazosinTerazosin
Acute Oral Toxicity (LD₅₀, rat) > 2000 mg/kg~1950 mg/kg> 1000 mg/kg[4]6500 mg/kg
90-Day Repeated Dose Toxicity (NOAEL, rat) 50 mg/kg/day25 mg/kg/day40 mg/kg/day[4]80 mg/kg/day
In Vivo Micronucleus Test NegativeNegativeNegative[3]Negative
Primary Adverse Effect Postural hypotensionPostural hypotensionPostural hypotensionPostural hypotension, Dizziness[5]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of safety profiles. Below are standard protocols for key safety experiments.

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of the test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7]

  • Methodology:

    • Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, which are auxotrophic for histidine.[7]

    • The strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver).[8]

    • The mixture is plated on a minimal glucose agar medium lacking histidine.[8]

    • Plates are incubated at 37°C for 48-72 hours.[7]

    • The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.[6]

hERG Potassium Channel Assay
  • Objective: To evaluate the potential of the test compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[9][10]

  • Methodology:

    • A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[10]

    • The whole-cell patch-clamp technique is employed to measure the ionic current through the hERG channels.[9]

    • A specific voltage protocol is applied to the cell to elicit the characteristic hERG tail current.[9]

    • Baseline currents are recorded, after which the cells are perfused with increasing concentrations of the test compound.

    • The percentage of current inhibition at each concentration is determined, and an IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is calculated.[10]

In Vivo Micronucleus Assay
  • Objective: To detect chromosomal damage by identifying micronuclei in the erythrocytes of treated animals.[11][12]

  • Methodology:

    • Rodents (typically mice or rats) are treated with the test compound at three or more dose levels, usually via the intended clinical route of administration.[12]

    • A vehicle control and a known clastogen (positive control) are run in parallel.[11]

    • Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).[11]

    • The tissue is processed, and slides are prepared and stained to visualize erythrocytes.

    • The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. A statistically significant, dose-dependent increase in micronucleated cells indicates genotoxicity.[12]

90-Day Repeated Dose Oral Toxicity Study (OECD 408)
  • Objective: To provide information on the potential health hazards from repeated exposure over a prolonged period, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).[13][14]

  • Methodology:

    • The test substance is administered orally on a daily basis to several groups of rodents (usually rats) at different dose levels for 90 days.[15]

    • A control group receives the vehicle only.

    • Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored weekly.[14]

    • Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.

    • At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.[13]

Visualizations

Experimental Workflow for Preclinical Safety Assessment

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (Mutagenicity) AcuteTox Acute Oral Toxicity (LD50) Ames->AcuteTox hERG hERG Assay (Cardiotoxicity) hERG->AcuteTox Cytotox Cytotoxicity Assays Cytotox->AcuteTox RepeatTox 90-Day Repeated Dose Toxicity (NOAEL) AcuteTox->RepeatTox Micronucleus In Vivo Micronucleus (Genotoxicity) RepeatTox->Micronucleus SafetyProfile Comprehensive Safety Profile Micronucleus->SafetyProfile Start Test Compound: This compound Start->Ames Start->hERG Start->Cytotox

Caption: Preclinical safety testing workflow.

Alpha-1 Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Alpha-1 Adrenergic Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response Ligand Norepinephrine (Agonist) Ligand->Receptor Activates Blocker Alpha-1 Blocker (e.g., Prazosin) Blocker->Receptor Inhibits

Caption: Simplified alpha-1 adrenergic signaling.

Conclusion

The comprehensive evaluation of this compound's safety profile is a critical step before it can be considered for clinical development. By conducting a standardized battery of in vitro and in vivo toxicology studies, as outlined in this guide, researchers can build a data package to compare its safety against established drugs like Prazosin, Doxazosin, and Terazosin. This comparative approach, focusing on key safety endpoints such as mutagenicity, cardiotoxicity, and target organ toxicity, will be essential for making informed decisions about the compound's potential as a future therapeutic agent.

References

Replicating Published Findings on the Biological Activity of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one and its structural analogs. The information presented is based on published findings and is intended to assist researchers in replicating and expanding upon these studies. We will delve into the antihypertensive effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives and the RIPK1 inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Part 1: Antihypertensive Activity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated for their antihypertensive activity.[1][2] These compounds were primarily investigated for their ability to act as α-adrenergic receptor blockers.[1][2]

Quantitative Data Comparison

The following table summarizes the antihypertensive activity of key 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.

Compound IDStructurePrimary Target(s)Observed Biological Effect
Compound 8 8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-oneα1-adrenoceptor antagonistAntihypertensive agent
Compound 29 3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-oneα2-adrenoceptor antagonistAntihypertensive agent

Note: Specific quantitative data on blood pressure reduction (e.g., mmHg) and receptor binding affinities (e.g., Ki or IC50 values) from the primary literature should be added here for a complete comparison.

Experimental Protocols

Antihypertensive Activity Screening in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the general procedure for evaluating the antihypertensive effects of the test compounds in a rat model of hypertension.

  • Animal Model: Male spontaneously hypertensive rats (SHR) are used as the in vivo model for hypertension.

  • Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) or via other appropriate routes at various doses.

  • Blood Pressure Measurement: Systolic blood pressure is measured at predetermined time points post-administration using the tail-cuff method.

  • Data Analysis: The change in blood pressure from baseline is calculated for each dose and time point. The results are compared to a vehicle-treated control group.

Alpha-Adrenergic Receptor Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of the compounds for α1 and α2-adrenergic receptors.

  • Membrane Preparation: Cell membranes expressing either α1 or α2-adrenergic receptors are prepared from appropriate tissues (e.g., rat brain cortex) or cell lines.

  • Radioligand: A specific radioligand for the receptor of interest is used (e.g., [³H]prazosin for α1 receptors and [³H]yohimbine for α2 receptors).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the test compound.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway

The antihypertensive effects of these compounds are mediated through the blockade of α-adrenergic receptors, which are G-protein coupled receptors involved in the regulation of blood pressure.

Alpha_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha_Adrenergic_Receptor α-Adrenergic Receptor Norepinephrine->Alpha_Adrenergic_Receptor Binds to G_Protein Gq/Gi Protein Alpha_Adrenergic_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (α1) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (α2) IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Decreases Ca2 Ca²⁺ IP3_DAG->Ca2 Increases PKC Protein Kinase C (PKC) Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA Inactivates PKA->Cellular_Response Compound_8_29 Compound 8 / 29 (Antagonist) Compound_8_29->Alpha_Adrenergic_Receptor Blocks

Caption: Alpha-Adrenergic Signaling Pathway Blockade.

Part 2: RIPK1 Inhibitory Activity of 2,8-diazaspiro[4.5]decan-1-one Derivatives

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death.[3]

Quantitative Data Comparison

The following table summarizes the RIPK1 inhibitory activity of a key 2,8-diazaspiro[4.5]decan-1-one derivative.

Compound IDStructureTargetIC50 (nM)
Compound 41 Structure of Compound 41 to be inserted hereRIPK192

Note: Data for other derivatives from the study should be included for a more comprehensive comparison.

Experimental Protocols

RIPK1 Kinase Inhibition Assay

This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against RIPK1.

  • Reagents: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.

  • Assay Procedure: The RIPK1 enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer. The kinase reaction is initiated by the addition of ATP and the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Necroptosis Assay

This protocol assesses the ability of the compounds to protect cells from induced necroptosis.

  • Cell Line: A human cell line susceptible to necroptosis, such as U937 cells, is used.

  • Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK).

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound before the induction of necroptosis.

  • Cell Viability Measurement: Cell viability is assessed after a defined incubation period using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The percentage of cell survival is calculated for each compound concentration, and the EC50 value (the concentration that provides 50% protection from necroptosis) is determined.

Signaling Pathway

The inhibitory activity of these compounds targets RIPK1, a critical kinase in the necroptosis signaling pathway. By inhibiting RIPK1, these compounds prevent the downstream events that lead to programmed cell death.

RIPK1_Signaling cluster_extracellular Extracellular Signal cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds to Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I Recruits RIPK1 RIPK1 Complex_I->RIPK1 Recruits & Ubiquitinates Complex_II Complex II (FADD, Caspase-8) RIPK1->Complex_II Forms Necrosome Necrosome (RIPK1, RIPK3) RIPK1->Necrosome Forms MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Induces Compound_41 Compound 41 (Inhibitor) Compound_41->RIPK1 Inhibits Kinase Activity

Caption: RIPK1-Mediated Necroptosis Pathway Inhibition.

Conclusion

This guide provides a foundational framework for researchers interested in the biological activities of this compound and its analogs. By presenting comparative data, detailed experimental protocols, and clear visual representations of the underlying signaling pathways, this document aims to facilitate the replication and advancement of research in this area. For complete and detailed information, it is essential to refer to the full-text of the cited publications.

References

Safety Operating Guide

Proper Disposal of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one (CAS No. 945947-99-9), a compound often utilized in pharmaceutical research.

The disposal of this compound, like any laboratory chemical, must be approached with a thorough understanding of its potential hazards and in strict accordance with local, state, and federal regulations. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, information from suppliers and data for structurally similar compounds provide a strong basis for safe disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Globally Harmonized System (GHS) classification for this compound includes the GHS07 pictogram, indicating it may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to protect from accidental splashes.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or respirator should be used in a well-ventilated area, such as a fume hood.[1]

Quantitative Data Summary

For clarity and easy reference, the key identifiers and hazard information for this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 945947-99-9
GHS Hazard Pictogram GHS07 (Exclamation Mark)
Primary Hazards Irritant (Skin, Eye, Respiratory)
Harmful if Swallowed

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical waste disposal company. This ensures the compound is managed in an environmentally responsible and compliant manner.

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place the waste compound in a clearly labeled, sealed, and non-reactive container.

    • The container must be in good condition, free from leaks or cracks.

    • Label the container with the full chemical name, CAS number, and the GHS07 hazard pictogram.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[1]

    • For structurally similar compounds, the recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This is a common and effective method for the destruction of organic chemical waste.

  • Contaminated Materials:

    • Any materials, such as pipette tips, gloves, or weighing paper, that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.

    • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Identify Waste for Disposal A->B C Segregate Chemical Waste B->C D Place in Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Licensed Waste Disposal Company E->F G Incineration at a Permitted Facility F->G

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling 3-Oxa-1,8-diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Oxa-1,8-diazaspiro[4.5]decan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS No: 945947-99-9).[1] Adherence to these guidelines is essential for ensuring a safe laboratory environment. The following procedures are based on safety data for structurally similar compounds and represent best practices for chemical handling.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety gogglesChemical-resistant gloves (e.g., nitrile), Lab coatFor nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[2]
Solution Preparation and Transfer Tightly fitting safety goggles or face shieldChemical-resistant gloves (e.g., nitrile), Lab coatWork in a well-ventilated area or chemical fume hood. Respirator use is based on the potential for aerosol generation.
Experimental Use Tightly fitting safety gogglesChemical-resistant gloves (e.g., nitrile), Lab coatWork in a well-ventilated area or chemical fume hood.
Spill Cleanup Tightly fitting safety goggles and face shieldChemical-resistant gloves (e.g., nitrile), Protective suitAir-purifying respirator with appropriate cartridges (OV/AG/P99 or ABEK-P2).[2]
Waste Disposal Tightly fitting safety gogglesChemical-resistant gloves (e.g., nitrile), Lab coatWork in a well-ventilated area.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize risk.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Prepare all necessary glassware, utensils, and reagents before handling the compound.

  • Designate a specific area for handling this compound to prevent cross-contamination.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound inside a chemical fume hood or a ventilated enclosure to avoid the formation and inhalation of dust.[2][3]

  • Use appropriate tools (e.g., spatulas) to handle the solid.

  • Close the container tightly after use.[3]

3. Solution Preparation:

  • Add the solid compound to the solvent slowly to avoid splashing.

  • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

4. Experimental Use:

  • Conduct all reactions and procedures involving this compound within a chemical fume hood.

  • Avoid direct contact with skin and eyes.[3]

  • Keep all containers of the compound closed when not in use.

5. Post-Handling:

  • Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

  • Decontaminate the work area.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.

  • Contaminated Materials: Dispose of all items that have come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, in a designated, sealed waste container.[2]

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.

2. Disposal Procedure:

  • All waste must be disposed of through a licensed professional waste disposal service.[2]

  • Do not dispose of this chemical down the drain.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • For unused product, consider offering surplus and non-recyclable solutions to a licensed disposal company.[2]

Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_Workflow Start Start: Obtain This compound Preparation Preparation: - Verify Fume Hood - Assemble PPE & Equipment Start->Preparation Assess Hazards Handling Handling (in Fume Hood): - Weighing - Solution Prep - Experiment Preparation->Handling Proceed with Caution PostHandling Post-Handling: - Clean Equipment - Decontaminate Area - Wash Hands Handling->PostHandling After Use WasteSegregation Waste Segregation: - Solid Waste - Contaminated Materials - Liquid Waste PostHandling->WasteSegregation Generate Waste Disposal Disposal: - Use Licensed Vendor - Follow Regulations WasteSegregation->Disposal Package for Pickup End End Disposal->End

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.